2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide
Description
Properties
IUPAC Name |
2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-11(2,5-16)15-10(17)6-3-8(13)9(14)4-7(6)12/h3-4,16H,5H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFQGRNWNSCXGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC(=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563883 | |
| Record name | 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125290-71-3 | |
| Record name | 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide
An In-depth Technical Guide to the Synthesis of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, research-level overview of the . The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] This document details a robust synthetic strategy, focusing on the chemoselective amide bond formation between 2,4,5-trifluorobenzoyl chloride and 2-amino-2-methyl-1-propanol. We will explore the mechanistic rationale behind the chosen methodology, provide detailed experimental protocols, and discuss purification and characterization techniques. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction and Strategic Rationale
Fluorinated benzamides are a privileged class of compounds in pharmaceutical research, appearing in molecules targeting a wide array of biological pathways.[4] The trifluorinated phenyl ring in the target molecule, this compound, is a key pharmacophore. The fluorine atoms can modulate the acidity of the amide N-H, influence molecular conformation, and block sites of metabolic oxidation.[2][3] The N-substituted side chain, containing a sterically hindered tertiary alcohol, provides a versatile anchor for further molecular elaboration and can influence solubility and hydrogen bonding interactions.
The synthesis of this target molecule presents a classic challenge in organic chemistry: the chemoselective acylation of an amino alcohol.[5] Both the primary amine and the primary hydroxyl group of 2-amino-2-methyl-1-propanol are nucleophilic.[6] The primary objective is to facilitate N-acylation while preventing the competing O-acylation reaction. This guide will focus on a modified Schotten-Baumann reaction condition, which leverages the higher nucleophilicity of the amine in a biphasic system to achieve high selectivity for the desired amide product.[7]
Retrosynthetic Analysis and Synthesis Pathway
A retrosynthetic analysis of the target molecule logically disconnects the central amide bond, identifying the two primary precursors: an activated form of 2,4,5-trifluorobenzoic acid and 2-amino-2-methyl-1-propanol. This approach forms the basis of our synthetic strategy.
Caption: Retrosynthetic analysis of the target benzamide.
The forward synthesis, therefore, involves two key stages:
-
Activation of the Carboxylic Acid: Conversion of 2,4,5-trifluorobenzoic acid to the more reactive 2,4,5-trifluorobenzoyl chloride.
-
Amide Coupling: The reaction of the acyl chloride with 2-amino-2-methyl-1-propanol under controlled conditions to form the final product.
Preparation of Key Intermediates
Synthesis of 2,4,5-Trifluorobenzoyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a standard and highly efficient transformation.[8] Using oxalyl chloride or thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is a common and effective method.[9]
Protocol:
-
To a solution of 2,4,5-trifluorobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (argon or nitrogen), add a catalytic amount of DMF (e.g., two drops).[9]
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the solution at room temperature over 30 minutes. Gas evolution (CO₂, CO, HCl) will be observed.[9]
-
Stir the reaction mixture for an additional 1-2 hours at room temperature after gas evolution ceases.[9]
-
Remove the solvent and excess oxalyl chloride in vacuo. The resulting crude 2,4,5-trifluorobenzoyl chloride is often of sufficient purity for the next step, or it can be purified by vacuum distillation.[9]
Causality: The catalytic DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active species that converts the carboxylic acid to the highly electrophilic acyl chloride. This intermediate is much more reactive towards nucleophiles than the parent carboxylic acid.
2-Amino-2-methyl-1-propanol
This reagent is commercially available from various suppliers.[6] Its synthesis can be achieved through several routes, including the reduction of 2-nitro-2-methyl-1-propanol or via the Ritter reaction.[10][11][12] For the purposes of this guide, we will proceed assuming the use of a commercially sourced, high-purity starting material.
Core Synthesis: N-Acylation via Schotten-Baumann Conditions
The core of the synthesis is the amide bond formation. To achieve chemoselectivity, we employ Schotten-Baumann conditions, which involve reacting the acyl chloride with the amine in a two-phase system with an aqueous base.[7] The amine, being more nucleophilic than the alcohol and more soluble in the organic phase, reacts preferentially with the acyl chloride at the organic-aqueous interface. The aqueous base neutralizes the HCl byproduct, preventing the protonation of the amine and driving the reaction to completion.[7]
Caption: Experimental workflow for the synthesis of the target amide.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Notes |
|---|---|---|---|
| 2-Amino-2-methyl-1-propanol | 89.14 | 0.89 g (1.0 eq) | Reagent grade, ≥98% |
| 2,4,5-Trifluorobenzoyl chloride | 194.55 | 2.04 g (1.05 eq) | Corrosive, handle in fume hood |
| Sodium Hydroxide (NaOH) | 40.00 | 0.44 g (1.1 eq) | Dissolved in 20 mL water |
| Dichloromethane (DCM) | 84.93 | 40 mL | Anhydrous grade |
| Hydrochloric Acid (1 M) | - | ~20 mL | For work-up |
| Saturated NaHCO₃ solution | - | ~20 mL | For work-up |
| Brine | - | ~20 mL | For work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | For drying |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in 20 mL of dichloromethane. Add the 2 M aqueous solution of NaOH (1.1 eq).[7]
-
Cooling: Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Acyl Chloride Addition: Dissolve 2,4,5-trifluorobenzoyl chloride (1.05 eq) in 20 mL of dichloromethane. Add this solution dropwise to the cooled, vigorously stirred reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 10 °C.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.
Work-up and Purification
-
Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine and excess base), saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine (to reduce the amount of dissolved water).[13]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.[14] If recrystallization is insufficient, purification via column chromatography on silica gel is a reliable alternative.[15]
Characterization
The identity and purity of the final product, this compound, must be confirmed through spectroscopic methods.[16]
Expected Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - Aromatic Protons: Two complex multiplets in the aromatic region (~7.0-8.0 ppm).- Amide N-H: A broad singlet, typically downfield (~6.5-8.5 ppm).- Hydroxyl O-H: A broad singlet, position is concentration-dependent.- Methylene CH₂: A signal corresponding to the -CH₂OH group.- Methyl (CH₃)₂: A singlet integrating to 6H for the two equivalent methyl groups. |
| ¹³C NMR | - Carbonyl C=O: Signal around 165-170 ppm.- Aromatic Carbons: Multiple signals in the 110-160 ppm range, showing C-F coupling.- Quaternary C-N: Signal for the carbon bearing the two methyl groups.- Methylene C-OH: Signal for the -CH₂OH carbon.- Methyl Carbons: Signal for the equivalent methyl groups. |
| ¹⁹F NMR | Three distinct signals for the three non-equivalent fluorine atoms on the aromatic ring. |
| IR (ATR) | - O-H Stretch: Broad peak around 3300-3500 cm⁻¹.- N-H Stretch: Moderate peak around 3300 cm⁻¹.- C=O Stretch (Amide I): Strong, sharp peak around 1640-1660 cm⁻¹.- N-H Bend (Amide II): Peak around 1530-1550 cm⁻¹.- C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region. |
| HRMS (ESI+) | Calculated m/z for C₁₁H₁₃F₃NO₂ [M+H]⁺. The observed mass should be within ±5 ppm of the calculated value. |
Safety and Handling
-
2,4,5-Trifluorobenzoyl Chloride: This reagent is corrosive and lachrymatory. It reacts with moisture to release HCl gas.[17][18] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Sodium Hydroxide: A strong base that can cause severe skin burns and eye damage. Handle with appropriate PPE.
-
Dichloromethane: A volatile organic solvent and a suspected carcinogen. All handling should be performed in a fume hood.
-
General Precautions: Perform a thorough risk assessment before beginning any chemical synthesis. Always wear appropriate PPE. Avoid inhalation, ingestion, and skin contact with all chemicals.[18]
Conclusion
This guide outlines a reliable and scalable synthesis for this compound. The presented methodology, based on established principles of amide bond formation, prioritizes chemoselectivity through the use of Schotten-Baumann conditions. By carefully controlling the reaction parameters and employing robust purification techniques, researchers can obtain this valuable fluorinated building block in high purity, ready for application in drug discovery and medicinal chemistry programs.
References
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- LibreTexts Chemistry. (2022). Chemistry of Amides.
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- Tokyo Chemical Industry Co., Ltd. (n.d.). 2,4,5-Trifluorobenzyl Chloride Safety Data.
- Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry.
- Badiola, K. A., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. National Institutes of Health.
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- Apollo Scientific Ltd. (2022). 3-Methoxy-2,4,5-trifluorobenzoyl chloride Safety Data Sheet.
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of 2-Amino-2-methyl-1-propanol: A Detailed Look.
- Laliberté, S., et al. (2014). Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(14), 3204-6.
- Ward, J. S., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.
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- Al-Tel, T. H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(10), 4065.
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- Nikpassand, M., & Zare, M. (2013). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid (SBNPSA) under solvent-free conditions. Journal of Chemical Sciences, 125(5), 1039-1044.
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An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide, a compound of interest in contemporary drug discovery. In the absence of extensive empirical data, this document synthesizes known information for structurally related compounds with robust in silico predictions to offer a foundational understanding of its molecular characteristics. We delve into its chemical identity, predicted physicochemical parameters, a proposed synthetic pathway, and detailed experimental protocols for the future empirical determination of these properties. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage decision-making, experimental design, and formulation strategies.
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, thereby influencing its efficacy and safety. The benzamide scaffold is a well-established pharmacophore present in a multitude of approved drugs, and its fluorination is a common strategy to modulate metabolic stability, binding affinity, and lipophilicity.[1] The subject of this guide, this compound, combines these features, making a thorough understanding of its physicochemical nature a critical prerequisite for its development.
This document serves as a proactive measure to characterize this molecule, providing a framework for its synthesis and empirical validation of its properties. By establishing a detailed theoretical and practical foundation, we aim to accelerate its progression through the drug discovery pipeline.
Molecular Identity and Structure
A precise understanding of a compound's structure is the cornerstone of all subsequent physicochemical and biological investigations.
-
IUPAC Name: this compound
-
CAS Number: 125290-71-3[2]
-
Chemical Structure:
A visual representation of the molecule, highlighting the trifluorinated benzene ring, the amide linkage, and the substituted propanol moiety.
Predicted Physicochemical Properties
In the absence of experimental data for this compound, we have employed widely accepted computational models to predict its key physicochemical parameters. These predictions offer valuable initial insights for experimental design.
| Property | Predicted Value | Prediction Tool/Method |
| Melting Point (°C) | 130-160 | Estimation based on structurally similar benzamides |
| Boiling Point (°C) | 350-450 | Estimation based on functional group contributions |
| pKa (acidic) | ~13-14 (amide N-H) | ACD/pKa DB |
| pKa (basic) | Not applicable | |
| logP | 1.5 - 2.5 | Molinspiration, ACD/Percepta |
| Aqueous Solubility | Low to moderate | Qualitative assessment based on logP and polar functional groups |
Expert Insights: The trifluorinated benzene ring is expected to significantly influence the molecule's electronic properties and lipophilicity. The presence of a hydroxyl group and an amide linkage provides sites for hydrogen bonding, which may enhance aqueous solubility to some extent, counteracting the lipophilic character of the fluorinated aromatic ring. The predicted logP value suggests that the compound will have a balanced lipophilic/hydrophilic character, a desirable trait for oral drug candidates.
Proposed Synthesis
A plausible and efficient synthesis of this compound can be achieved via a standard amidation reaction, likely under Schotten-Baumann conditions. This approach leverages commercially available starting materials.
Starting Materials:
Reaction Scheme:
Caption: Proposed synthesis of the target compound.
Causality Behind Experimental Choices: The use of an acid scavenger like triethylamine is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Dichloromethane is a suitable solvent as it is relatively inert and effectively dissolves both reactants.
Experimental Protocols for Physicochemical Characterization
To empirically validate the predicted properties, the following industry-standard protocols are recommended.
Thermodynamic Solubility (Shake-Flask Method)
This method is considered the "gold standard" for determining equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed glass vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Thermodynamic solubility workflow.
Lipophilicity (logP) Determination (Shake-Flask Method)
This protocol measures the partitioning of the compound between an aqueous and an organic phase.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the second phase to create a biphasic system.
-
Equilibration: Shake the mixture for a set period to allow for partitioning equilibrium to be established.
-
Phase Separation: Allow the phases to separate completely, aided by centrifugation if necessary.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Shake-flask logP determination workflow.
Acid Dissociation Constant (pKa) by Potentiometric Titration
This method determines the pKa by measuring pH changes upon the addition of a titrant.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), recording the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the titration curve.
Caption: Potentiometric pKa determination workflow.
Safety, Handling, and Storage
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the properties of its constituent functional groups is mandated.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity Profile (Inferred): Benzamide derivatives can have varying toxicity profiles. The presence of fluorine atoms may alter the metabolic pathways and potential toxicity. Until empirical data is available, this compound should be treated as potentially hazardous.
Conclusion and Future Directions
This technical guide provides a foundational understanding of the physicochemical properties of this compound based on in silico predictions and established knowledge of related compounds. The proposed synthetic route and detailed experimental protocols offer a clear path forward for the empirical determination of its key characteristics. A comprehensive experimental investigation is the critical next step to validate these predictions and build a robust data package to support its further development as a potential therapeutic agent.
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Unraveling the Molecular Gambit: A Mechanistic Deep Dive into 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide
A Senior Application Scientist's Perspective on a Putative Novel CFTR Potentiator
Foreword: The Quest for Precision in an Era of Targeted Therapeutics
In the landscape of modern drug discovery, the pursuit of novel chemical entities with precisely defined mechanisms of action is paramount. The era of serendipitous discovery, while foundational, is steadily giving way to rational design and deep mechanistic understanding. It is within this exacting context that we approach the investigation of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide , a compound of interest whose structural motifs—a trifluorinated benzamide core—hint at a range of potential biological activities. This guide eschews a conventional review, instead adopting the perspective of a senior application scientist tasked with elucidating the core mechanism of this molecule. Through a synthesis of established principles and hypothetical, yet logically sound, experimental frameworks, we will construct a compelling case for its action as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, a target of immense therapeutic significance.
Deconstructing the Molecule: Structural Clues and Mechanistic Hypotheses
The chemical architecture of this compound (hereafter referred to as TF-N-HMPB) offers several intriguing features that guide our initial hypotheses:
-
The Benzamide Scaffold: Benzamide derivatives are privileged structures in medicinal chemistry, known to exhibit a wide array of biological activities, including roles as enzyme inhibitors and receptor modulators.[1][2]
-
Trifluoro Substitution: The presence of three fluorine atoms on the phenyl ring is a critical feature. Fluorine's high electronegativity can significantly alter the electronic properties of the molecule, influencing its binding affinity, metabolic stability, and membrane permeability.[3] Fluorinated compounds have been successfully developed as potent enzyme inhibitors, often acting as transition-state analogs or by forming stable covalent adducts.[4][5][6]
-
N-(1-hydroxy-2-methylpropan-2-YL) Moiety: This bulky, hydroxyl-containing side chain provides a key hydrogen-bonding donor and acceptor, suggesting the potential for specific, high-affinity interactions with a biological target.
Based on these structural alerts, and in the absence of direct literature on TF-N-HMPB, we postulate a primary hypothesis: TF-N-HMPB functions as a modulator of a critical ion channel, specifically as a potentiator of the CFTR protein.
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel.[7] CFTR modulators, which include correctors and potentiators, are a class of drugs that aim to restore the function of the faulty protein.[8] Potentiators specifically act on CFTR channels that are present on the cell surface but have a gating defect (a reduced probability of being open).[7][9] They work by increasing the channel's open probability, thus enhancing the flow of ions.[8] The structural features of TF-N-HMPB are consistent with those of known small-molecule potentiators that allosterically modulate protein conformation.
Elucidating the Mechanism: A Phased Experimental Approach
To rigorously test our hypothesis, a multi-tiered experimental strategy is proposed. This approach is designed to be self-validating, with each phase building upon the results of the last.
Phase 1: Target Engagement and Functional Confirmation
The initial and most critical step is to determine if TF-N-HMPB has any functional effect on CFTR activity. The gold-standard assay for this is the Ussing chamber electrophysiological measurement using primary human bronchial epithelial (HBE) cells homozygous for the G551D-CFTR mutation, a classic gating mutation.
Experimental Protocol: Ussing Chamber Assay
-
Cell Culture: Primary HBE cells from a G551D-CFTR donor are cultured on permeable supports until fully differentiated and polarized.
-
Chamber Setup: The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral chambers, allowing for the measurement of ion transport across the epithelial monolayer.
-
Baseline Measurement: The cells are bathed in a physiological saline solution, and the baseline short-circuit current (Isc), a measure of net ion transport, is recorded.
-
CFTR Activation: Forskolin (an adenylyl cyclase activator) is added to the basolateral side to raise intracellular cAMP levels and activate CFTR channels. A modest increase in Isc is expected for G551D-CFTR.
-
Compound Addition: TF-N-HMPB is added to the apical chamber across a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Potentiation Measurement: A significant, dose-dependent increase in the forskolin-stimulated Isc following the addition of TF-N-HMPB would provide strong evidence of CFTR potentiation.
-
Positive Control: The experiment is run in parallel with a known CFTR potentiator, such as Ivacaftor (VX-770), for comparison.
Causality and Rationale: This experiment directly measures the functional output of CFTR—ion transport. By using a cell line with a specific gating mutation and a known activator (forskolin), we can isolate the effect of TF-N-HMPB on the channel's open probability. A dose-dependent response is crucial for establishing a specific pharmacological effect.
Data Presentation: Dose-Response Analysis
| Compound | EC50 (nM) | Max Efficacy (% of Ivacaftor) |
| TF-N-HMPB | [Calculated Value] | [Calculated Value] |
| Ivacaftor | [Reference Value] | 100% |
Workflow for Phase 1: Functional Confirmation
Caption: Workflow for confirming CFTR potentiation.
Phase 2: Single-Channel Patch-Clamp Analysis
With functional potentiation confirmed, the next logical step is to investigate the mechanism at the single-molecule level. Excised inside-out patch-clamp allows for the direct observation of individual CFTR channel gating events.
Experimental Protocol: Single-Channel Patch-Clamp
-
Cell Line: A stable cell line (e.g., CHO or HEK293) expressing G551D-CFTR is used.
-
Patch Excision: A micropipette is used to form a high-resistance seal with the cell membrane and then pulled away to excise a small patch of membrane containing at least one CFTR channel, with the intracellular side facing the bath solution.
-
Channel Activation: The patch is perfused with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channel.
-
Baseline Gating: The characteristic openings and closings of the G551D-CFTR channel are recorded as discrete current steps. The open probability (Po) is calculated.
-
Compound Application: TF-N-HMPB is added to the bath solution.
-
Gating Analysis: The channel gating is recorded again. A significant increase in the open probability (Po), primarily due to a lengthening of the open time and/or a shortening of the closed time, would confirm the potentiator mechanism.[10][11]
Causality and Rationale: This technique provides unequivocal evidence of a direct effect on the CFTR channel's gating kinetics, independent of other cellular factors. It allows us to dissect the mechanism of potentiation—does the compound make the channel open more frequently, or does it keep it open for longer? This is a critical distinction for understanding its mode of action.
Data Presentation: Single-Channel Parameters
| Condition | Open Probability (Po) | Mean Open Time (ms) | Mean Closed Time (ms) |
| Baseline (ATP + PKA) | [Value] | [Value] | [Value] |
| + 1 µM TF-N-HMPB | [Value] | [Value] | [Value] |
| + 1 µM Ivacaftor | [Value] | [Value] | [Value] |
Phase 3: Binding Site Characterization and Allosteric Modulation
Understanding where and how TF-N-HMPB binds to CFTR is crucial for further drug development. Since many potentiators are allosteric modulators, we will investigate this possibility.[10]
Experimental Protocol: Competition Binding and Mutagenesis
-
Competition Assay: A radiolabeled or fluorescently tagged known CFTR potentiator (e.g., a derivative of Ivacaftor) is used in a binding assay with membranes from cells overexpressing CFTR. The ability of unlabeled TF-N-HMPB to displace the tagged potentiator is measured. If TF-N-HMPB competes for the same binding site, it will reduce the signal from the tagged ligand in a dose-dependent manner.[11]
-
Site-Directed Mutagenesis: Based on known binding sites of other potentiators and computational docking studies, specific amino acid residues within the transmembrane domains (TMDs) of CFTR will be mutated. The potentiation effect of TF-N-HMPB will then be re-evaluated in cells expressing these mutant CFTR channels using the Ussing chamber assay. A significant reduction or loss of potentiation for a specific mutant would strongly suggest that the mutated residue is part of the binding site.
Causality and Rationale: Competition assays provide evidence for a shared or overlapping binding site with known modulators. Site-directed mutagenesis is a powerful tool to pinpoint the specific amino acid interactions required for the drug's effect. This information is invaluable for structure-activity relationship (SAR) studies and for designing next-generation compounds with improved properties.
Signaling Pathway and Drug Action
Caption: Proposed mechanism of TF-N-HMPB as a CFTR potentiator.
Broader Implications and Future Directions
The confirmation of TF-N-HMPB as a novel CFTR potentiator would have significant implications. It would represent a new chemical scaffold for the development of therapies for cystic fibrosis, potentially offering advantages in terms of potency, selectivity, or pharmacokinetic properties over existing treatments.
Future research would focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of TF-N-HMPB to optimize its potency and drug-like properties.[12]
-
Pharmacokinetics and In Vivo Efficacy: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, followed by efficacy studies in animal models of cystic fibrosis.
-
Selectivity Profiling: Testing TF-N-HMPB against a panel of other ion channels and receptors to ensure its specificity for CFTR.
Conclusion: From Hypothesis to Therapeutic Potential
This in-depth technical guide has outlined a logical and scientifically rigorous pathway to investigate the mechanism of action of this compound. By postulating a plausible hypothesis based on its chemical structure—that of a CFTR potentiator—we have constructed a comprehensive experimental plan to test this hypothesis, from functional cellular assays to single-molecule biophysics. This approach, rooted in the principles of modern drug discovery, provides a clear roadmap for transforming a molecule of interest into a potential therapeutic candidate. The journey from the bench to the clinic is long and arduous, but it begins with a deep and precise understanding of a compound's core mechanism of action.
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CFTR Potentiators. Cystic Fibrosis News Today. [Link]
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Spectroscopic Blueprint of a Novel Benzamide: An In-depth Technical Guide to the Structural Elucidation of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide
Abstract
This technical guide provides a comprehensive spectroscopic analysis of the novel compound, 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide. In the landscape of pharmaceutical development, the precise characterization of molecular structure is a cornerstone of ensuring safety, efficacy, and intellectual property. This document serves as an essential resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural features through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By delving into the causality behind experimental choices and presenting a self-validating system of protocols, this guide aims to establish an authoritative groundwork for the spectroscopic analysis of this and structurally related molecules.
Introduction: The Significance of Spectroscopic Characterization
The journey of a drug from conception to clinic is paved with rigorous analytical checkpoints. Among these, the unambiguous determination of a molecule's three-dimensional structure is paramount. Spectroscopic techniques offer a powerful, non-destructive window into the atomic and molecular framework of a compound. For a molecule such as this compound, which possesses a confluence of key functional groups—a trifluorinated aromatic ring, an amide linkage, and a tertiary alcohol—a multi-faceted spectroscopic approach is not just beneficial, but essential. Each technique provides a unique piece of the structural puzzle, and together, they offer a synergistic and comprehensive picture.
This guide will dissect the expected spectroscopic data for this molecule, providing a predictive but robust framework for its analysis. The interpretations are grounded in fundamental principles of spectroscopy and supported by data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework, identify neighboring atoms, and infer stereochemical relationships. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for a complete assignment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of different types of protons and their electronic environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 8.2 | Broad Singlet | 1H | NH | The amide proton is typically deshielded and may exhibit broadness due to quadrupole coupling with the nitrogen atom and exchange with trace amounts of water. |
| ~7.8 - 7.6 | Triplet of Doublets (td) | 1H | Ar-H (H-6) | This aromatic proton is coupled to the adjacent fluorine atoms at positions 4 and 5, and to the proton at position 3. |
| ~7.4 - 7.2 | Triplet of Doublets (td) | 1H | Ar-H (H-3) | This aromatic proton is coupled to the adjacent fluorine atoms at positions 2 and 4, and to the proton at position 6. |
| ~4.5 - 4.0 | Broad Singlet | 1H | OH | The hydroxyl proton's chemical shift is highly dependent on concentration, solvent, and temperature. It is often a broad singlet due to hydrogen bonding and chemical exchange. |
| 3.45 | Singlet | 2H | CH₂ | The methylene protons are adjacent to the hydroxyl group and the quaternary carbon, and thus appear as a singlet. |
| 1.35 | Singlet | 6H | 2 x CH₃ | The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a single, sharp peak with an integration of 6H. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C =O | The amide carbonyl carbon is characteristically found in this downfield region. |
| ~158 (d, J ≈ 250 Hz) | C -F (C-4) | Aromatic carbons directly bonded to fluorine exhibit large one-bond C-F coupling constants. |
| ~155 (d, J ≈ 250 Hz) | C -F (C-2) | Similar to C-4, this carbon shows a large coupling to the directly attached fluorine. |
| ~148 (d, J ≈ 250 Hz) | C -F (C-5) | Another aromatic carbon directly bonded to fluorine with a characteristic large coupling constant. |
| ~125 (m) | Ar-C (C-1) | The aromatic carbon attached to the amide group will show complex coupling to the adjacent fluorine atoms. |
| ~118 (dd) | Ar-C H (C-6) | This carbon is coupled to the attached proton and the neighboring fluorine atoms. |
| ~105 (dd) | Ar-C H (C-3) | Shielded by the adjacent fluorine atoms, this carbon appears at a relatively upfield chemical shift for an aromatic carbon and shows coupling to the attached proton and neighboring fluorines. |
| ~72 | -C (CH₃)₂- | The quaternary carbon of the propanol moiety, deshielded by the adjacent nitrogen and oxygen atoms. |
| ~70 | -C H₂OH | The methylene carbon is deshielded by the hydroxyl group. |
| ~25 | -C H₃ | The equivalent methyl carbons appear in the aliphatic region of the spectrum. |
Predicted ¹⁹F NMR Spectrum
Fluorine-19 NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atoms. Chemical shifts are typically referenced to CFCl₃.[1][2]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -115 | Doublet of Doublets (dd) | F-4 | The fluorine at position 4 will be coupled to the adjacent aromatic protons and the fluorine at position 5. Electron-withdrawing groups generally cause downfield shifts in ¹⁹F NMR.[3] |
| ~ -135 | Doublet of Doublets (dd) | F-2 | The fluorine at position 2 is ortho to the amide group and will be coupled to the adjacent proton and the fluorine at position 4. |
| ~ -145 | Doublet of Doublets (dd) | F-5 | The fluorine at position 5 is coupled to the adjacent proton and the fluorine at position 4. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts of exchangeable protons (NH and OH).[4]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Set the spectral width to cover the range of approximately -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Set the spectral width to cover the expected range of fluorinated aromatic compounds (e.g., -100 to -180 ppm).
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrations of different chemical bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400 - 3200 | Strong, Broad | O-H stretch | Alcohol |
| 3350 - 3150 | Medium | N-H stretch | Amide |
| 3100 - 3000 | Medium | C-H stretch | Aromatic |
| 2980 - 2850 | Medium | C-H stretch | Aliphatic |
| 1680 - 1640 | Strong | C=O stretch (Amide I) | Amide |
| 1620 - 1580 | Medium | N-H bend (Amide II) | Amide |
| 1600, 1475 | Medium-Weak | C=C stretch | Aromatic Ring |
| 1300 - 1000 | Strong | C-F stretch | Aryl Fluoride |
| 1250 - 1000 | Strong | C-O stretch | Alcohol |
The presence of a broad absorption band in the 3400-3200 cm⁻¹ region is a strong indicator of the hydroxyl group, with the broadness arising from intermolecular hydrogen bonding.[6][7] The amide N-H stretching vibration is also expected in this region.[8] A strong, sharp peak around 1650 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretch.[8] The presence of multiple strong bands in the 1300-1000 cm⁻¹ region will be indicative of the C-F bonds on the aromatic ring.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The expected exact mass of this compound (C₁₁H₁₂F₃NO₂) is approximately 267.0769 g/mol . In a high-resolution mass spectrum, this peak should be observed with high accuracy.
-
Major Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the amide is a common fragmentation pathway for amides.[9][10] This would lead to the loss of a C₄H₉O radical, resulting in a fragment ion at m/z 194.
-
Amide Bond Cleavage: Cleavage of the amide bond can occur in two ways:
-
Formation of the 2,4,5-trifluorobenzoyl cation at m/z 159. This is a common and often abundant fragment for benzamides.[11]
-
Formation of the protonated 2-amino-2-methyl-1-propanol fragment at m/z 90.
-
-
Loss of Water: Dehydration from the alcohol moiety can lead to a fragment at [M-18]⁺.
-
Caption: Predicted major fragmentation pathways in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction and Ionization:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Electrospray ionization (ESI) in positive ion mode is a suitable ionization technique for this molecule.
-
-
Mass Analysis:
-
Tandem Mass Spectrometry (MS/MS):
-
Select the molecular ion (m/z 267) as the precursor ion.
-
Induce fragmentation using collision-induced dissociation (CID).
-
Acquire the product ion spectrum to observe the fragment ions and confirm the proposed fragmentation pathways.
-
Conclusion: A Unified Structural Hypothesis
The synergistic application of NMR, IR, and MS provides a robust and self-validating framework for the structural elucidation of this compound. NMR spectroscopy maps the precise connectivity of the carbon-hydrogen and fluorine framework. IR spectroscopy confirms the presence of key functional groups, including the alcohol, amide, and aryl fluoride moieties. Mass spectrometry provides the molecular weight and crucial fragmentation data that corroborates the proposed structure. This comprehensive spectroscopic blueprint serves as an indispensable tool for the unambiguous characterization of this novel benzamide derivative, ensuring its identity and purity in research and development settings.
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An In-depth Technical Guide to 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS No. 125290-71-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive characterization of the chemical entity registered under CAS number 125290-71-3, identified as 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. The available scientific literature and chemical supplier data indicate that this compound is primarily utilized as a specialized chemical intermediate or building block in synthetic chemistry. This document synthesizes the known information regarding its chemical and physical properties and outlines plausible, field-proven methodologies for its synthesis, purification, and analytical characterization. While direct biological activity data for this specific compound is not extensively published, we discuss the potential applications of the trifluorobenzamide scaffold in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers employing this molecule in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
This compound is a fluorinated aromatic amide. The trifluoro-substitution on the phenyl ring significantly influences the molecule's electronic properties, often enhancing metabolic stability and binding affinity in larger drug candidates.
| Property | Value | Source |
| CAS Number | 125290-71-3 | |
| Molecular Formula | C₁₁H₁₂F₃NO₂ | |
| Molecular Weight | 247.21 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | Benzamide, 2,4,5-trifluoro-N-(2-hydroxy-1,1-dimethylethyl)- | |
| Purity (Typical) | ≥95% | , |
Proposed Synthesis and Purification
Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Part 1: Synthesis of 2,4,5-Trifluorobenzoyl Chloride
-
To a stirred solution of 2,4,5-trifluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid), add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude 2,4,5-trifluorobenzoyl chloride is typically used in the next step without further purification.
Part 2: Amide Coupling
-
Dissolve 2-amino-2-methyl-1-propanol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM (15 mL/g of amine).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of the crude 2,4,5-trifluorobenzoyl chloride (1.0 eq) in anhydrous DCM (5 mL/g) dropwise to the cooled amine solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude product can be purified by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
Analytical Characterization
Due to the absence of published spectra for this specific molecule, the following are predicted characterization data based on analogous structures.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (split by F-F and F-H coupling), a singlet for the hydroxyl proton (exchangeable with D₂O), a singlet for the methylene protons adjacent to the hydroxyl group, and a singlet for the two methyl groups. |
| ¹³C NMR | Aromatic carbons showing C-F couplings, a carbonyl carbon, and aliphatic carbons for the propanol moiety. |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3300), N-H stretch (~3200), C=O stretch (~1650), and C-F stretches (~1200-1000). |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 248.08. |
Chromatographic Method (HPLC)
A robust HPLC method for purity analysis and reaction monitoring can be developed using a C18 reversed-phase column.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30°C |
Applications in Synthetic and Medicinal Chemistry
As a chemical intermediate, this compound is a valuable building block for the synthesis of more complex molecules. The trifluorinated phenyl ring is a common motif in agrochemicals and pharmaceuticals, often introduced to enhance biological activity and improve pharmacokinetic properties. The hydroxymethylpropanamide side chain can serve as a handle for further chemical modifications or as a key pharmacophoric element.
Caption: Role as a chemical intermediate.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the data for structurally related benzamides and fluorinated compounds, the following precautions should be taken:
-
Hazard Statements (Presumed): Harmful if swallowed. May cause skin, eye, and respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Conclusion
This compound (CAS No. 125290-71-3) is a specialized fluorinated building block with potential utility in the synthesis of novel chemical entities for various research and development applications. While its own biological profile is not characterized, its structural motifs are of significant interest in medicinal chemistry. This guide provides a foundational understanding of its properties and outlines robust methodologies for its synthesis and characterization, thereby enabling its effective use in the laboratory.
References
A Technical Guide to Unveiling and Validating Therapeutic Targets of Fluorinated Benzamides
Introduction: The Strategic Role of Fluorine in the Benzamide Scaffold
The benzamide moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutic agents. Its versatility allows for tailored interactions with a wide array of biological targets. The strategic incorporation of fluorine atoms into the benzamide structure has emerged as a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Fluorination can enhance metabolic stability, improve binding affinity to target receptors by altering electronic properties, and increase membrane permeability.[1][2] This guide provides an in-depth exploration of the known and potential therapeutic targets of fluorinated benzamides and presents a practical framework for the identification and validation of new targets for this important class of compounds.
Section 1: Established Therapeutic Targets of Fluorinated Benzamides
Fluorinated benzamides have demonstrated significant clinical success by engaging a diverse range of therapeutic targets. This section details some of the most well-established examples, highlighting the mechanistic basis of their action.
Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases are crucial enzymes in epigenetic regulation, and their inhibition has become a key strategy in cancer therapy.[3][4] Several fluorinated benzamides have been developed as potent HDAC inhibitors.[3] The introduction of fluorine can increase the potency and selectivity for specific HDAC isoforms.[3] For instance, the fluorinated benzamide Chidamide is approved for the treatment of peripheral T-cell lymphoma.[5][6] The benzamide group acts as a zinc-binding group, crucial for the inhibitory activity.[4] Fluorine substitution can influence the metabolic stability and pharmacokinetic properties of these inhibitors.[5]
-
Mechanism of Action: Fluorinated benzamide HDAC inhibitors typically chelate the zinc ion in the active site of the enzyme, preventing the deacetylation of histone and non-histone proteins. This leads to changes in gene expression, cell cycle arrest, and apoptosis in cancer cells.[4][7]
Dopamine D2 Receptor Antagonists
Fluorinated benzamides are a well-established class of dopamine D2 receptor antagonists used in the treatment of psychosis. Remoxipride and Raclopride are notable examples. The affinity of these compounds for the D2 receptor is influenced by the substitution pattern on the benzamide ring, with fluorine playing a role in optimizing binding.[8][9][10][11]
-
Mechanism of Action: These compounds act as competitive antagonists at dopamine D2 receptors in the central nervous system, thereby reducing dopaminergic neurotransmission. This modulation of dopamine signaling is effective in alleviating the symptoms of schizophrenia and other psychotic disorders.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP inhibitors represent a major advancement in the treatment of cancers with deficiencies in DNA repair pathways, particularly those with BRCA1/2 mutations. Several potent PARP inhibitors are based on a fluorinated benzamide scaffold.[12][13] The benzamide moiety is a key pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, essential for PARP binding.[14][15]
-
Mechanism of Action: By binding to the NAD+ binding site of PARP enzymes, these inhibitors prevent the repair of single-strand DNA breaks. In cancer cells with homologous recombination deficiencies, this leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.
Section 2: Emerging and Potential Therapeutic Targets
The chemical versatility of fluorinated benzamides suggests their potential to interact with a broader range of biological targets. Research is actively uncovering novel applications for this compound class.
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors
NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is critical for cellular metabolism and is often overexpressed in cancer cells.[16][17] The development of NAMPT inhibitors is a promising strategy for cancer therapy.[17][18] Some compounds with a benzamide-like structure have shown inhibitory activity against NAMPT.[19][20]
-
Therapeutic Rationale: By inhibiting NAMPT, these compounds deplete intracellular NAD+ levels, leading to energy crisis and cell death, particularly in rapidly proliferating cancer cells that are highly dependent on the NAD+ salvage pathway.[17]
Retinoic Acid Receptor-Related Orphan Receptor Gamma t (RORγt) Modulators
RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key drivers of autoimmune diseases. Modulating the activity of RORγt is therefore a promising therapeutic strategy for conditions like psoriasis and multiple sclerosis. The discovery of small molecules, including those with benzamide substructures, that can modulate RORγt activity is an active area of research.
-
Therapeutic Rationale: By inhibiting the transcriptional activity of RORγt, these potential drugs could suppress the production of pro-inflammatory cytokines by Th17 cells, thereby ameliorating the symptoms of autoimmune diseases.
Section 3: A Practical Guide to Target Identification and Validation
Identifying the specific molecular target of a novel bioactive compound is a critical yet challenging step in drug discovery.[21][22] This section provides a practical guide to the experimental workflows used to deconvolve the targets of fluorinated benzamides.
Target Identification Strategies
There are two primary approaches to identifying the molecular target of a small molecule: affinity-based methods and label-free methods.[22][23]
-
Affinity-Based Pull-Down Methods: These techniques utilize a modified version of the small molecule (the "bait") to capture its binding partners from a cell lysate.[22][23] The bait is typically immobilized on a solid support (e.g., beads) or tagged with a high-affinity handle like biotin.[22]
-
Phenotypic Screening and Target Deconvolution: This approach begins by identifying compounds that produce a desired phenotypic change in a cell-based or organismal assay.[27][28][29] The subsequent challenge is to identify the molecular target responsible for this effect, a process known as target deconvolution.[21][27][28][30]
Target Engagement Assays
Once a potential target has been identified, it is crucial to confirm that the compound directly binds to it within the complex environment of a living cell.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique for verifying target engagement in intact cells and tissues.[31][32][33] The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[31][32] This increased stability can be detected by heating the cells, lysing them, and then quantifying the amount of the target protein that remains soluble.[32][34][35]
-
Experimental Workflow:
-
Treat cells with the fluorinated benzamide or a vehicle control.
-
Heat the cells to a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins.
-
Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.
-
A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.[32]
-
-
Functional Validation in Cellular Models
Confirming that the engagement of the identified target is responsible for the observed biological activity of the fluorinated benzamide is the final and most critical step in target validation.
-
Genetic Approaches: Techniques like RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout can be used to reduce or eliminate the expression of the target protein. If the fluorinated benzamide no longer elicits its characteristic phenotypic effect in these modified cells, it provides strong evidence that the identified protein is indeed the functional target.
-
Biochemical and Cellular Assays: Developing specific assays to measure the activity of the target protein (e.g., enzyme activity assays, receptor binding assays) is essential. These assays can be used to demonstrate that the fluorinated benzamide directly modulates the function of the target protein at concentrations that correlate with its cellular activity.[36]
Visualizations and Protocols
Diagram: General Workflow for Target Identification and Validation
Caption: A generalized workflow for identifying and validating the therapeutic target of a novel compound.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if a fluorinated benzamide directly binds to a putative target protein in cultured cells.
Materials:
-
Cultured cells expressing the target protein.
-
Fluorinated benzamide of interest.
-
Vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (containing protease inhibitors).
-
Instrumentation for heating (e.g., PCR thermocycler).
-
Instrumentation for protein quantification (e.g., Western blot apparatus, mass spectrometer).
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the fluorinated benzamide at various concentrations or with a vehicle control for a predetermined time.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze the amount of the target protein in the soluble fraction by Western blot or another suitable protein detection method.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples.
-
A rightward shift in the melting curve for the compound-treated samples indicates thermal stabilization and therefore direct target engagement.
-
Conclusion
Fluorinated benzamides represent a rich and diverse class of molecules with proven therapeutic value and significant potential for future drug development. Their ability to be finely tuned through fluorination allows for the optimization of interactions with a wide range of biological targets. The systematic application of modern target identification and validation methodologies, such as chemical proteomics and CETSA, will undoubtedly continue to uncover novel mechanisms of action and therapeutic opportunities for this versatile chemical scaffold. This guide provides a foundational framework for researchers to navigate the complexities of target deconvolution and to accelerate the translation of promising fluorinated benzamides into next-generation therapeutics.
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- Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells. (2017). Journal of General Virology, 98(4), 799-809.
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In Vitro Screening of Novel Benzamide Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatility and Therapeutic Promise of the Benzamide Scaffold
The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a wide array of clinically significant drugs.[1] Its remarkable versatility allows for facile chemical modification, enabling the fine-tuning of physicochemical properties and precise tailoring of interactions with diverse biological targets. This has led to the successful development of benzamide derivatives as potent therapeutic agents in oncology, central nervous system (CNS) disorders, and beyond.[1]
In oncology, benzamide compounds have emerged as powerful anticancer agents through mechanisms such as the inhibition of Poly (ADP-ribose) Polymerase (PARP) and Histone Deacetylases (HDACs).[1][2][3][4][5][6][7] The benzamide core is a key pharmacophore in many PARP inhibitors, which have shown significant efficacy in cancers with specific DNA repair deficiencies.[3][6] Similarly, certain benzamide derivatives act as selective HDAC inhibitors, modulating gene expression to induce cancer cell cycle arrest and apoptosis.[5][8][9][10][11][12] Beyond cancer, substituted benzamides are well-established as dopamine receptor antagonists, forming the basis for antipsychotic and antiemetic drugs.[13]
Given the broad therapeutic potential of this chemical class, the robust in vitro screening of novel benzamide derivatives is a cornerstone of modern drug discovery.[14][15] This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals to design and execute a comprehensive in vitro screening cascade for novel benzamide compounds. We will delve into the causality behind experimental choices, present validated protocols, and emphasize the principles of scientific integrity to ensure the generation of reliable and actionable data.
The Screening Cascade: A Multi-tiered Approach to Hit Identification and Characterization
A successful in vitro screening strategy for novel benzamide derivatives typically follows a hierarchical, multi-tiered approach. This "screening cascade" is designed to efficiently sift through a library of compounds, starting with broad, high-throughput assays to identify initial "hits," followed by more focused secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and characterize the pharmacological profile of promising candidates.
Caption: A generalized in vitro screening cascade for novel benzamide derivatives.
Part 1: Primary Screening - Identifying Biologically Active Compounds
The initial goal of a screening campaign is to cast a wide net and identify compounds from a library that exhibit any desired biological activity. For novel benzamide derivatives, particularly those with potential anticancer applications, cell-based phenotypic assays are an excellent starting point.[16]
Cell Viability and Cytotoxicity Assays: A First Look at Biological Impact
Cell viability assays are fundamental in assessing the effect of chemical compounds on a cell population.[17] These assays measure the overall health of the cells and can indicate whether a compound has cytotoxic (cell-killing) or cytostatic (inhibiting cell proliferation) effects.[17] Among the various methods, tetrazolium salt-based colorimetric assays are widely used due to their simplicity, reliability, and amenability to high-throughput screening (HTS).[14][15][18]
The Rationale for Choosing the XTT Assay over the MTT Assay
Both the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the same principle: the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[18][19][20] The intensity of the color produced is directly proportional to the number of viable cells.[18]
However, the XTT assay offers significant practical advantages over the older MTT method. The formazan product of the MTT assay is insoluble and requires an additional solubilization step, typically with an organic solvent like DMSO.[18][19][20] This extra step increases hands-on time, introduces a potential source of error, and can lead to higher variability.[20] In contrast, the XTT assay produces a water-soluble formazan dye that is released directly into the culture medium, eliminating the need for solubilization.[18][19][20] This streamlined workflow makes the XTT assay more efficient, reproducible, and better suited for automated HTS environments.[20]
Experimental Protocol: High-Throughput XTT Cell Viability Assay
This protocol is designed for a 96- or 384-well plate format, suitable for HTS.
Materials:
-
Selected cancer cell line(s) (e.g., MCF-7 for breast cancer, SF-268 for glioma)[21]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Novel benzamide derivatives dissolved in DMSO (stock solutions)
-
XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
Positive control (e.g., a known cytotoxic drug like Doxorubicin)
-
Vehicle control (DMSO)
-
96- or 384-well clear, flat-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Microplate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Dilute the cells in complete medium to the desired seeding density (optimized for each cell line to ensure they are in the exponential growth phase at the end of the experiment).
-
Seed the cells into the wells of the microplate (e.g., 5,000-10,000 cells/well for a 96-well plate) and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel benzamide derivatives and the positive control in complete medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cell plates and add the medium containing the test compounds, positive control, and vehicle control.
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
-
XTT Assay:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add the activated XTT solution to each well (e.g., 50 µL for a 96-well plate).[18]
-
Incubate the plates for 2-4 hours at 37°C in a CO2 incubator, protected from light.[18] The incubation time should be optimized for the specific cell line.
-
-
Data Acquisition:
Data Analysis and Interpretation:
The percentage of cell viability is calculated using the following formula:
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100
The results are typically plotted as a dose-response curve, with the concentration of the benzamide derivative on the x-axis (log scale) and the percentage of cell viability on the y-axis. From this curve, the half-maximal inhibitory concentration (IC50) value can be determined, which represents the concentration of the compound required to inhibit cell viability by 50%.
| Parameter | Description | Significance |
| IC50 | The concentration of an inhibitor required to reduce a given biological activity by 50%.[22] | A key measure of the potency of a compound. Lower IC50 values indicate higher potency. |
| Dose-Response Curve | A graphical representation of the relationship between the dose of a drug and the magnitude of its effect. | Provides insights into the potency, efficacy, and therapeutic window of a compound. |
Part 2: Secondary Screening - From Hits to Leads
Compounds that demonstrate significant activity in the primary screen (the "hits") are then subjected to secondary assays to confirm their activity, determine their potency more accurately, and begin to elucidate their mechanism of action.
Target-Based Biochemical Assays: Unraveling the Molecular Mechanism
For benzamide derivatives, which are often designed to interact with specific enzymes or receptors, target-based biochemical assays are crucial.[23] These assays are performed in a cell-free system and directly measure the interaction between the compound and its purified molecular target.[23][24] This allows for a more direct assessment of a compound's potency and can help to confirm that the observed cellular effects are indeed due to the intended mechanism of action.
Enzyme Inhibition Assays
Many benzamide derivatives function as enzyme inhibitors.[13][25][26] Therefore, enzyme inhibition assays are a cornerstone of the secondary screening process for these compounds.[24][25][27]
The Principle of Fluorescence Polarization (FP) for Enzyme Inhibition Assays
Fluorescence Polarization (FP) is a versatile and powerful technique for studying molecular interactions in solution, making it highly suitable for HTS of enzyme inhibitors.[28][29][30][31] The principle is based on the rotational motion of a fluorescently labeled molecule (a "tracer").[29][32]
-
When a small, fluorescently labeled tracer is unbound in solution, it tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized. This results in a low FP signal .[31]
-
When the tracer binds to a larger molecule, such as a protein target, its rotation is slowed down significantly. This leads to the emission of more polarized light and a high FP signal .[31][32]
In a competitive FP assay for an enzyme inhibitor, a known fluorescent ligand (tracer) for the target enzyme is used. If a novel benzamide derivative binds to the same site on the enzyme, it will displace the tracer, causing the tracer to tumble freely again and resulting in a decrease in the FP signal.[30] The magnitude of this decrease is proportional to the affinity of the test compound for the enzyme.
Caption: The principle of a Scintillation Proximity Assay (SPA).
Experimental Protocol: SPA-Based Dopamine D2 Receptor Binding Assay
Materials:
-
Cell membranes expressing the human dopamine D2 receptor
-
[³H]-Spiperone (a radiolabeled D2 antagonist)
-
Wheat Germ Agglutinin (WGA)-coated SPA beads
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with MgCl2, EDTA, and NaCl)
-
Novel benzamide derivatives and a known D2 antagonist (e.g., Haloperidol) as a positive control
-
96- or 384-well white, clear-bottom microplates
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation: Prepare suspensions of D2 receptor membranes and SPA beads, and solutions of [³H]-Spiperone and test compounds in the assay buffer.
-
Assay Setup (Delayed Addition Format):
-
Add the assay buffer, D2 receptor membranes, and test compounds/controls to the wells.
-
Add [³H]-Spiperone to all wells to initiate the binding reaction.
-
Incubate to allow the binding to reach equilibrium.
-
Add the WGA-coated SPA bead suspension to each well. The WGA on the beads will capture the cell membranes. [33] * Incubate for a further period to allow for bead-membrane capture. [33]3. Data Acquisition:
-
Seal the plates.
-
Allow the beads to settle.
-
Count the plates in a microplate scintillation counter.
-
Data Analysis and Interpretation:
The data is analyzed to determine the IC50 of the test compounds. The Ki value, which is a measure of the binding affinity of the inhibitor, can then be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
| Parameter | Description | Significance |
| Kd | The dissociation constant, indicating the affinity of a ligand for a receptor. [22] | A lower Kd value signifies higher binding affinity. |
| Ki | The inhibition constant, representing the potency of an inhibitor. [22] | A lower Ki value indicates a more potent inhibitor. |
| Bmax | The maximum binding capacity, showing the total number of available binding sites. [22] | Provides information on receptor density in a given sample. |
Conclusion: A Pathway to Novel Therapeutics
The in vitro screening of novel benzamide derivatives is a critical and multifaceted process in the journey of drug discovery. By employing a logical, multi-tiered screening cascade that begins with broad phenotypic assays and progresses to specific target-based biochemical assays, researchers can efficiently identify and characterize promising lead compounds. The strategic selection of robust and high-throughput-compatible assay technologies, such as XTT for cell viability, and FP and SPA for target engagement, is paramount for generating reliable and reproducible data.
This guide has provided a comprehensive framework, grounded in scientific principles and validated methodologies, to empower researchers in their quest to unlock the full therapeutic potential of the versatile benzamide scaffold. By adhering to the principles of scientific integrity, including the use of appropriate controls and rigorous data analysis, the in vitro screening process can serve as a powerful engine for the discovery of the next generation of benzamide-based medicines.
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Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. National Institutes of Health. Available at: [Link].
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Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. Available at: [Link].
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Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PubMed. Available at: [Link].
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What is an Inhibition Assay?. Biobide Blog. Available at: [Link].
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Available at: [Link].
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Structural requirements for potent PARP inhibition. The benzamide... ResearchGate. Available at: [Link].
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An In-depth Technical Guide to the Structure-Activity Relationship of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide
For: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) for the novel chemical entity, 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide. While direct biological data for this specific molecule is not extensively published, this document extrapolates from a robust body of literature on analogous structures to build a predictive SAR framework. We will deconstruct the core molecule into its key pharmacophoric elements: the 2,4,5-trifluorobenzoyl head group and the N-(1-hydroxy-2-methylpropan-2-yl) side chain. By examining the established roles of these fragments in medicinal chemistry, we will propose likely biological targets, outline a detailed, self-validating experimental workflow for SAR exploration, and provide expert rationale for molecular design and optimization.
Introduction: Deconstructing the Core Scaffold
The compound this compound is a synthetically accessible molecule belonging to the broad and versatile class of benzamide derivatives.[1] The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates with activities spanning from anticancer and antimicrobial to central nervous system targets.[2][3][4] The specific substitution pattern of the title compound suggests a deliberate design intended to modulate its physicochemical and pharmacological properties.
Our analysis will focus on two primary structural regions:
-
Region A: The 2,4,5-Trifluorobenzoyl Ring: The polysubstitution with fluorine atoms is a key feature. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to protein targets.[5] The specific 2,4,5-trifluoro pattern creates a distinct electronic and steric profile that can be critical for target engagement.
-
Region B: The N-(1-hydroxy-2-methylpropan-2-yl) Side Chain: This N-hydroxyalkyl substituent provides a polar, hydrogen-bonding capable moiety. The tertiary alcohol and gem-dimethyl groups introduce specific steric constraints and potential metabolic blocking sites. The nature of this side chain is often crucial for determining potency and selectivity.[2]
Caption: Deconstruction of the core chemical scaffold.
Predicted Biological Activities and Rationale
Based on the structural motifs present, we can hypothesize several potential biological activities for this compound class. This predictive framework provides a logical starting point for a screening and SAR campaign.
Anticancer Activity (HDAC or FtsZ Inhibition)
Benzamide derivatives are well-documented as inhibitors of Histone Deacetylases (HDACs), a class of enzymes often dysregulated in cancer.[6] The core benzamide can act as a zinc-binding group within the HDAC active site. Furthermore, fluorinated benzamides have shown potent antibacterial activity by targeting the cell division protein FtsZ.[7]
-
Causality for Investigation: The trifluorinated phenyl ring can enhance binding affinity through favorable interactions in the target protein's active site. The N-hydroxyalkyl side chain can form crucial hydrogen bonds, mimicking the interactions of known inhibitors.
Antiprotozoal Activity
N-benzoyl-2-hydroxybenzamides have demonstrated significant activity against various protozoan parasites, including Plasmodium falciparum and Leishmania donovani.[3][8] The mechanism is thought to involve disruption of essential secretory pathways in the parasites.
-
Causality for Investigation: While our title compound lacks the 2-hydroxy group of these specific analogs, the overall benzamide scaffold is a known starting point. The trifluoro substitution could enhance cell permeability and target engagement within the parasite.
Cholesteryl Ester Transfer Protein (CETP) Inhibition
Recent studies have identified trifluoromethyl benzamides as promising inhibitors of CETP, a key protein in cholesterol metabolism.[9][10] Inhibition of CETP can lead to increased levels of HDL ("good") cholesterol.
-
Causality for Investigation: The hydrophobic nature of the trifluorinated ring may be well-suited for binding within the hydrophobic tunnel of CETP. The N-substituent plays a critical role in modulating this activity.
A Proposed Structure-Activity Relationship (SAR) Exploration Workflow
A systematic SAR study is essential to validate these hypotheses and to optimize the lead compound. The following workflow is designed to be a self-validating system, where each step provides clear, actionable data.
Caption: A general workflow for a structure-activity relationship study.
Phase 1: Probing the Trifluorobenzoyl Moiety (Region A)
The initial synthetic efforts should focus on understanding the role of the fluorine atoms.
| Modification | Rationale | Expected Outcome |
| Fluorine Positional Isomers | To determine if the 2,4,5-substitution is optimal. | May reveal specific pockets in the binding site that favor or disfavor fluorine at certain positions. |
| Varying Number of Fluorines | To assess the impact of the overall electron-withdrawing nature of the ring. | A clear trend in activity with the number of fluorine atoms would suggest the importance of electrostatic interactions. |
| Bioisosteric Replacements | Replace fluorine with other groups (e.g., Cl, CH3, OCH3) at key positions. | Will clarify whether the effect is purely steric, electronic, or a combination. |
Phase 2: Exploring the N-Alkyl Side Chain (Region B)
Modifications to the side chain will probe its role in solubility, hydrogen bonding, and steric interactions.
| Modification | Rationale | Expected Outcome |
| Stereochemistry | Synthesize and test individual enantiomers of the side chain. | May reveal a stereospecific binding mode, leading to a significant increase in potency for one enantiomer. |
| Homologation | Vary the length of the alkyl chain between the amide and the hydroxyl group. | Determines the optimal distance for key hydrogen bond interactions. |
| Hydroxyl Group Position | Move the hydroxyl group to the primary or secondary position. | Probes the geometric requirements of the hydrogen bond acceptor/donor in the target. |
| Gem-Dimethyl Modification | Replace with a cyclopropyl or remove one or both methyl groups. | Assesses the importance of the steric bulk and the potential for metabolic stability at this position. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of the title compound and its analogs.
General Synthesis of this compound
This procedure is a standard amidation reaction.
Materials:
-
2,4,5-Trifluorobenzoyl chloride
-
2-Amino-2-methyl-1-propanol
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-amino-2-methyl-1-propanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 2,4,5-trifluorobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol provides a reliable method for assessing the inhibitory activity of the synthesized compounds against a specific HDAC isoform (e.g., HDAC1).
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(acetyl)-AMC)
-
HDAC assay buffer
-
Trichostatin A (TSA, positive control)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
384-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add HDAC assay buffer, the fluorogenic substrate, and the test compound (or DMSO for control).
-
Initiate the reaction by adding the recombinant HDAC1 enzyme to each well.
-
Incubate the plate at 37 °C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The chemical scaffold of this compound holds significant promise for the development of novel therapeutic agents. While its specific biological targets are yet to be elucidated, a systematic SAR exploration, guided by the principles and protocols outlined in this guide, will be instrumental in unlocking its full potential. The strategic placement of fluorine atoms on the benzoyl ring, combined with the unique N-hydroxyalkyl side chain, provides a rich chemical space for optimization. Future work should focus on executing the proposed SAR workflow, elucidating the mechanism of action for active compounds, and profiling optimized leads in relevant preclinical models.
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BenchChem. (2025). Structure-Activity Relationship of N-(1-hydroxypropan-2-yl)benzamide and its Analogs: A Comparative Guide. BenchChem Technical Guides.[2]
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Al-Masoudi, N. A., et al. (2024). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Current Computer-Aided Drug Design, 20(5), 564-574.[10]
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Garg, N., et al. (2012). Synthesis, biological evaluation, and structure-activity relationships of N-benzoyl-2-hydroxybenzamides as agents active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 55(7), 3088-100.[8]
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BenchChem. (2025). Structure-Activity Relationship of N-Benzoyl-2-hydroxybenzamides: A Technical Guide. BenchChem Technical Guides.[3]
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A-Z of Enzyme Inhibitors: From Discovery to Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Enzymes are fundamental to countless biological processes, making them a major focus for therapeutic intervention.[1] The strategic design and synthesis of molecules that can modulate enzyme activity form the bedrock of modern drug discovery.[1][2] This guide provides a comprehensive overview of the core principles and cutting-edge methodologies in the discovery and synthesis of novel enzyme inhibitors. We will delve into the causal relationships behind experimental choices, from initial target identification to the intricacies of lead optimization and preclinical assessment. This document is intended to serve as a detailed technical resource, blending established protocols with field-proven insights to empower researchers in their quest for the next generation of therapeutics.
Section 1: The Genesis of an Inhibitor - Target Identification and Validation
The journey to a novel enzyme inhibitor begins with the careful selection and validation of a suitable enzyme target. This foundational step dictates the entire trajectory of the drug discovery program.
The "Why": Rationale for Target Selection
The choice of an enzyme target is predicated on its established role in a specific disease pathology. A thorough understanding of the biochemical pathways involved is paramount. For instance, enzymes that are overexpressed in diseased states or are critical for the survival of a pathogen are often prime candidates. Angiotensin-converting enzyme (ACE), a key player in the renin-angiotensin system, is a classic example of a well-validated target for hypertension, leading to the development of ACE inhibitors.[3]
Target Validation: Ensuring the Juice is Worth the Squeeze
Once a potential target is identified, it must be rigorously validated to confirm that its inhibition will produce the desired therapeutic effect. This involves a multi-pronged approach:
-
Genetic Evidence: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to downregulate the expression of the target enzyme in cellular models, allowing researchers to observe the phenotypic consequences.
-
Chemical Probes: The use of existing, albeit imperfect, inhibitors can provide initial proof-of-concept.
-
"Druggability" Assessment: Not all enzymes are created equal. A "druggable" target possesses a well-defined binding pocket that can accommodate a small molecule with high affinity and specificity.
Section 2: Finding the "Hit" - Strategies for Initial Discovery
With a validated target in hand, the next phase involves identifying initial "hit" compounds that exhibit inhibitory activity. Several powerful strategies are employed, often in parallel.
High-Throughput Screening (HTS)
High-Throughput Screening (HTS) is a brute-force approach that involves testing large libraries of compounds, often numbering in the millions, for activity against the target enzyme.[4] This method is particularly useful for discovering novel chemical scaffolds.
HTS Workflow: A Step-by-Step Protocol
-
Assay Development: A robust and sensitive biochemical assay is the cornerstone of any successful HTS campaign.[5] Fluorescence-based assays are among the most common due to their high signal-to-noise ratio.[6][7][8]
-
Library Screening: Automated liquid handling systems are used to screen the compound library at a single high concentration.
-
Hit Confirmation: "Hits" from the primary screen are re-tested to confirm their activity and rule out false positives.
-
Dose-Response Analysis: Confirmed hits are then tested at multiple concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).[5]
Caption: High-Throughput Screening (HTS) Workflow.
Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) offers a more refined approach to hit identification.[9][10] Instead of screening large, complex molecules, FBDD utilizes libraries of small, low-molecular-weight "fragments" (typically < 300 Da).[11] These fragments bind to the target with low affinity but do so very efficiently, providing high-quality starting points for optimization.[9][11]
The FBDD Process: From Fragments to Leads
-
Fragment Screening: Due to their weak binding, fragments are screened at high concentrations using sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, or Surface Plasmon Resonance (SPR).
-
Hit Validation: Confirmed fragment hits are validated to ensure they bind to the desired site on the enzyme.
-
Fragment Elaboration: Once a fragment hit is validated, medicinal chemists use structure-guided techniques to "grow" or "link" the fragment, adding chemical functionalities to increase its potency and selectivity.[9]
Caption: Fragment-Based Drug Discovery (FBDD) Workflow.
Structure-Based Drug Design (SBDD)
Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of the target enzyme to rationally design inhibitors.[2][12] This approach has been significantly advanced by progress in protein crystallography and NMR spectroscopy.[13]
The SBDD Cycle: An Iterative Process
SBDD is an iterative process that involves the following steps:
-
Structure Determination: The 3D structure of the target enzyme, often in complex with a substrate or known ligand, is determined.
-
Binding Site Analysis: The active site or an allosteric site is analyzed to identify key interaction points.
-
In Silico Screening: Computational methods, such as molecular docking, are used to screen virtual libraries of compounds for their potential to bind to the target site.[14][15][16]
-
Synthesis and Testing: The most promising virtual hits are synthesized and tested experimentally.
-
Co-crystal Structure Analysis: The structure of the enzyme in complex with a promising inhibitor is determined to guide the next round of design.
In Silico and Computational Methods
Computational approaches are increasingly integral to the design and refinement of enzyme inhibitors.[14] Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies allow for the in silico evaluation of large compound libraries, prediction of binding affinities, and guidance of chemical modifications to enhance potency and selectivity.[14] These computational tools accelerate the drug discovery process by prioritizing promising candidates for experimental validation, thereby reducing both costs and time.[14]
Section 3: Understanding the Interaction - Enzyme Kinetics and Inhibition
A deep understanding of enzyme kinetics is crucial for characterizing the mechanism of action of an inhibitor and for optimizing its properties.[5]
The Basics of Enzyme Kinetics: Michaelis-Menten and Beyond
Enzyme-catalyzed reactions are typically described by the Michaelis-Menten equation, which relates the reaction velocity to the substrate concentration. Key parameters include:
-
Vmax: The maximum reaction velocity.
-
Km: The Michaelis constant, which is the substrate concentration at half Vmax and is an inverse measure of the substrate's affinity for the enzyme.
A Lineweaver-Burk plot, which is a double reciprocal plot of 1/velocity versus 1/[Substrate], is often used to linearize the Michaelis-Menten data and determine these parameters.[17][18]
Types of Enzyme Inhibition
Enzyme inhibitors can be broadly classified based on their mechanism of action.[2]
| Inhibition Type | Mechanism | Effect on Km | Effect on Vmax |
| Competitive | Inhibitor binds to the active site, competing with the substrate.[2] | Increases | Unchanged |
| Non-competitive | Inhibitor binds to an allosteric site, changing the enzyme's conformation.[2] | Unchanged | Decreases |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex.[2] | Decreases | Decreases |
| Mixed | Inhibitor can bind to both the free enzyme and the enzyme-substrate complex. | Variable | Decreases |
Table 1: Characteristics of different types of reversible enzyme inhibition.
Reversible vs. Irreversible Inhibition
-
Reversible inhibitors bind to the enzyme through non-covalent interactions and can readily dissociate.[19] Their effects can be overcome by increasing the substrate concentration (in the case of competitive inhibitors) or by dilution.[20]
-
Irreversible inhibitors , also known as suicide inhibitors, form a stable, covalent bond with the enzyme, leading to its permanent inactivation.[19][21] The enzyme must be resynthesized for activity to be restored.[21]
The Rise of Covalent and Allosteric Inhibitors
Covalent Inhibitors: A Lasting Impact
Covalent inhibitors have seen a resurgence in interest due to their potential for enhanced potency and prolonged duration of action.[22] They typically consist of a "guidance system" that directs the molecule to the target and a reactive "warhead" that forms the covalent bond.[22] The design of covalent inhibitors requires a careful balance to ensure the warhead is reactive enough to bind to the target but not so reactive that it causes off-target effects.[22]
Allosteric Inhibitors: A More Subtle Approach
Allosteric inhibitors bind to a site on the enzyme distinct from the active site, known as an allosteric site.[23][24][25] This binding event induces a conformational change in the enzyme that alters the activity of the active site.[23] Allosteric sites are often less conserved than active sites, offering an opportunity for greater selectivity.[26][27]
Section 4: From Hit to Lead - The Art of Optimization
Once a promising "hit" compound is identified, it enters the lead optimization phase. This iterative process aims to improve the compound's potency, selectivity, and drug-like properties.[14][28][29]
Structure-Activity Relationship (SAR) Studies
SAR studies involve systematically modifying the chemical structure of the hit compound and assessing the impact on its biological activity. This helps to identify the key chemical features responsible for its inhibitory effect.
Improving Potency and Selectivity
Medicinal chemists employ a variety of strategies to enhance a compound's potency, such as optimizing its interactions with the enzyme's binding pocket. Selectivity is crucial to minimize off-target effects and is often achieved by exploiting subtle differences between the target enzyme and other related enzymes.[14]
ADME/Tox Profiling: The Path to a Viable Drug
A potent and selective inhibitor is of little use if it cannot reach its target in the body or if it is toxic. ADME/Tox studies assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound.[4][30][31] In silico models and a battery of in vitro assays are used in the early stages to predict a compound's ADME/Tox profile and guide its optimization.[30][32]
Key ADME/Tox Assays:
-
Solubility: A drug must be soluble to be absorbed.
-
Permeability: The ability of a drug to cross cell membranes is often assessed using Caco-2 cell assays.[29]
-
Metabolic Stability: Assays using liver microsomes or hepatocytes determine how quickly a compound is metabolized.[32]
-
CYP450 Inhibition: Cytochrome P450 enzymes are major players in drug metabolism, and inhibition of these enzymes can lead to drug-drug interactions.[29]
-
Toxicity: A range of assays are used to assess a compound's potential to cause cellular damage.[32]
Caption: The Iterative Cycle of Lead Optimization.
Section 5: The Final Frontier - Synthesis and Preclinical Development
The culmination of the discovery and optimization process is the synthesis of a lead candidate for preclinical development.
Chemical Synthesis: Bringing the Molecule to Life
The synthetic route to the lead candidate must be efficient, scalable, and cost-effective. Process chemists work to optimize the reaction conditions and purification methods to produce the compound in sufficient quantities and purity for further testing.
In Vivo Efficacy and Safety
The lead candidate is then evaluated in animal models of the target disease to assess its efficacy and safety. These studies provide crucial data to support the decision to advance the compound into human clinical trials.
Conclusion
The discovery and synthesis of novel enzyme inhibitors is a complex and challenging endeavor that requires a multidisciplinary approach. By integrating cutting-edge technologies in screening, structural biology, computational chemistry, and medicinal chemistry, researchers can rationally design and optimize potent and selective inhibitors with the potential to become life-changing medicines. The principles and methodologies outlined in this guide provide a solid foundation for navigating this exciting and impactful field.
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Use of Allosteric Targets in the Discovery of Safer Drugs. (2013-05-23). PMC - NIH. Retrieved from [Link]
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Efficient Drug Lead Discovery and Optimization. (2009-07-21). PMC - PubMed Central - NIH. Retrieved from [Link]
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Fragment-based approaches to enzyme inhibition. (2009-02-01). PMC - PubMed Central - NIH. Retrieved from [Link]
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In silico screening of mutational effects on enzyme-proteic inhibitor affinity: a docking-based approach. (2008-01-24). PubMed Central. Retrieved from [Link]
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Computational fragment-based drug design of potential Glo-I inhibitors. (2024-01-22). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017-02-28). PMC. Retrieved from [Link]
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Drug Discovery: Enzyme Inhibitor Design and Optimization. (2023-11-20). Hilaris Publisher. Retrieved from [Link]
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Enzyme Kinetics. (2024-04-08). TeachMe Physiology. Retrieved from [Link]
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Antagonists, Agonists, Allosteric & Covalent Inhibitors in Modern Drug Discovery. (2024-01-01). Vipergen. Retrieved from [Link]
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How to predict bacterial enzyme inhibitors by in silico analysis?. (2014-05-01). ResearchGate. Retrieved from [Link]
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Covalent Inhibitors: To Infinity and Beyond. (2024-06-24). Journal of Medicinal Chemistry. Retrieved from [Link]
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Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025-02-24). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
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Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. (2022-09-20). MDPI. Retrieved from [Link]
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High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (2020-06-01). ResearchGate. Retrieved from [Link]
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Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase. (2014-04-12). Journal of Chemical Information and Modeling. Retrieved from [Link]
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What pharmacological assays are used for lead optimization?. (2025-05-27). Patsnap Synapse. Retrieved from [Link]
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The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020-10-03). Connected Lab. Retrieved from [Link]
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The rise of covalent inhibitors in strategic therapeutic design. (2023-10-17). CAS.org. Retrieved from [Link]
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Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. (2013-01-01). MIT OpenCourseWare. Retrieved from [Link]
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A REVIEW ON ENZYME INHIBITORS. (2025-08-10). ResearchGate. Retrieved from [Link]
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Lead Optimization in the Drug Discovery Process. (2019-01-01). Request PDF - ResearchGate. Retrieved from [Link]
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Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025-04-14). Drug Discovery and Development. Retrieved from [Link]
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The Power of Supercomputing: Novel Allosteric Drug Discovery. (2021-01-01). Gain Therapeutics. Retrieved from [Link]
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Cheat Sheet for Covalent Enzyme Inhibitors. (2025-01-07). Drug Hunter. Retrieved from [Link]
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Fragment-based approaches to enzyme inhibition. (2023-01-01). The Abell Group. Retrieved from [Link]
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Enzyme assay. (2023-01-01). Wikipedia. Retrieved from [Link]
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Structure-based design of enzyme inhibitors and receptor ligands.. (2000-01-01). Semantic Scholar. Retrieved from [Link]
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Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. (2022-09-22). Frontiers. Retrieved from [Link]
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Recent applications of computational methods to allosteric drug discovery. (2022-10-21). Frontiers. Retrieved from [Link]
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Methodological & Application
Application Note & Experimental Protocol: Synthesis of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide
Abstract
This document provides a comprehensive guide for the synthesis of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide, a potentially valuable intermediate in pharmaceutical and materials science research. We present two robust and well-established protocols for the formation of the amide bond: the classic Schotten-Baumann reaction via an acyl chloride intermediate and a modern approach utilizing a carbodiimide coupling agent. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of the chemical principles behind the experimental choices, and critical safety information.
Introduction
N-substituted benzamides are a prominent structural motif in a wide array of biologically active compounds and functional materials. The target molecule, this compound, incorporates a trifluorinated benzene ring, which can significantly influence the compound's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity. The synthesis of this compound involves the formation of an amide bond between 2,4,5-trifluorobenzoic acid and 2-amino-2-methyl-1-propanol. The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the competing acid-base reaction. Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine.[1] This guide details two effective methods for this activation and subsequent amide bond formation.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier | CAS No. |
| 2,4,5-Trifluorobenzoic acid | ≥99% | Sigma-Aldrich | 446-17-3 |
| 2-Amino-2-methyl-1-propanol | ≥98% | Sigma-Aldrich | 124-68-5 |
| Thionyl chloride (SOCl₂) | Reagent grade | Fisher Scientific | 7719-09-7 |
| Oxalyl chloride ((COCl)₂) | Reagent grade | Fisher Scientific | 79-37-8 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Fisher Scientific | 25952-53-8 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Fisher Scientific | 538-75-0 |
| Hydroxybenzotriazole (HOBt) | Reagent grade | Fisher Scientific | 2592-95-2 |
| Triethylamine (TEA) | ≥99%, distilled | Fisher Scientific | 121-44-8 |
| Pyridine | Anhydrous | Fisher Scientific | 110-86-1 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Fisher Scientific | 109-99-9 |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS grade | Fisher Scientific | 110-54-3 |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Fisher Scientific | 144-55-8 |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific | 7647-01-0 |
| Brine | Saturated aqueous solution | Fisher Scientific | 7647-14-5 |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Fisher Scientific | 7487-88-9 |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Experimental Protocols
Two primary methods for the synthesis of the target amide are presented below. The choice of method may depend on the scale of the reaction, the availability of reagents, and the sensitivity of the starting materials.
Method A: Schotten-Baumann Reaction via Acyl Chloride Intermediate
This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.[1] A base is required to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine.[2]
Step 1: Formation of 2,4,5-Trifluorobenzoyl Chloride
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,5-trifluorobenzoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as the solvent.
-
Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at room temperature. Note: Oxalyl chloride is often preferred for its cleaner reaction profile, though it also produces HCl.[2]
-
Reflux the mixture for 1-3 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂ if using SOCl₂).
-
After the reaction is complete, remove the excess SOCl₂ and solvent under reduced pressure using a rotary evaporator. The resulting crude 2,4,5-trifluorobenzoyl chloride is typically used in the next step without further purification.
Step 2: Amide Formation
-
In a separate 250 mL round-bottom flask, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) and a suitable base such as triethylamine (1.1-1.5 eq) or pyridine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 2,4,5-trifluorobenzoyl chloride from Step 1 in anhydrous DCM and add it to a dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
Step 3: Work-up and Purification
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[3]
Caption: Workflow for the Schotten-Baumann synthesis of the target amide.
Method B: Carbodiimide-Mediated Coupling
This method utilizes a coupling reagent, such as EDC or DCC, to activate the carboxylic acid in situ, forming a highly reactive O-acylisourea intermediate that is then attacked by the amine.[1][4] The addition of an auxiliary nucleophile like HOBt can suppress side reactions and reduce racemization in chiral substrates.[1][2]
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,5-trifluorobenzoic acid (1.0 eq), 2-amino-2-methyl-1-propanol (1.0-1.2 eq), and HOBt (1.1 eq).
-
Dissolve the mixture in an aprotic solvent such as anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
Step 2: Addition of Coupling Reagent
-
Slowly add the carbodiimide coupling reagent, such as EDC (1.1-1.5 eq) or DCC (1.1 eq), to the cooled reaction mixture in portions.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
Step 3: Work-up and Purification
-
If DCC was used, a precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.[4] If EDC was used, the urea byproduct is water-soluble and will be removed during the aqueous work-up.[5]
-
Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as described in Method A.
Caption: Workflow for the carbodiimide-mediated synthesis of the target amide.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
FT-IR: To identify the characteristic functional groups, particularly the amide C=O and N-H stretches, and the O-H stretch of the alcohol.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the final product.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6][7][8][9][10][11]
-
2,4,5-Trifluorobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[9][11] Avoid breathing dust.
-
2-Amino-2-methyl-1-propanol: Causes skin irritation and serious eye damage.[7][8] Handle in a well-ventilated area.
-
Thionyl chloride and Oxalyl chloride: Highly corrosive and react violently with water. Handle with extreme care under anhydrous conditions. The reactions produce toxic HCl gas.
-
Carbodiimides (DCC, EDC): DCC is a potent skin sensitizer. Avoid contact with skin.
-
Solvents (DCM, THF): Dichloromethane is a suspected carcinogen. All solvents are flammable and should be handled away from ignition sources.
Refer to the Safety Data Sheets (SDS) for each reagent for detailed handling and emergency procedures.[6][7][8][9][10][11]
Summary of Reaction Parameters
| Parameter | Method A (Acyl Chloride) | Method B (Carbodiimide) | Rationale |
| Carboxylic Acid Activation | Thionyl chloride or Oxalyl chloride | EDC or DCC with HOBt | High reactivity of acyl chloride vs. in situ activation. |
| Base | Triethylamine or Pyridine | Not required as a primary reactant | Neutralizes HCl byproduct in Method A. |
| Solvent | Anhydrous DCM or THF | Anhydrous DCM or THF | Aprotic solvents to avoid side reactions. |
| Temperature | 0 °C to room temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. |
| Reaction Time | 3-6 hours | 12-24 hours | Faster reaction with the highly reactive acyl chloride. |
| Key Byproduct | HCl (neutralized by base) | Dicyclohexylurea (DCU) or water-soluble urea | DCU is insoluble and removed by filtration.[4] |
References
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Loba Chemie. (2016). 2-AMINO-2-METHYL-PROPANOL EXTRA PURE MSDS. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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ACS Publications. (n.d.). Reaction mechanism and kinetics of aqueous solutions of 2-amino-2-methyl-1-propanol and carbon dioxide. Industrial & Engineering Chemistry Research. Retrieved from [Link]
- Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
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ResearchGate. (n.d.). Characterization of the reaction of 2‐amino‐2‐methyl‐1‐propanol with.... Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. Retrieved from [Link]
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Australia Pacific LNG. (2016). 2,4,5-Trifluorobenzoic acid - Safety Data Sheet. Retrieved from [Link]
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ResearchGate. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3) | Request PDF. Retrieved from [Link]
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Chemistry Steps. (n.d.). Alcohols to Amides. Retrieved from [Link]
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PubChem. (n.d.). 2,3,4-Trifluorobenzoic acid. Retrieved from [Link]
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Reddit. (2021). Purification of N-benzylbenzamides. Retrieved from [Link]
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Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
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PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]
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ResearchGate. (2025). (PDF) The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. Retrieved from [Link]
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using 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide in cell-based assays
An In-Depth Guide to the Application of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide in Preclinical Cell-Based Assays
Authored by: A Senior Application Scientist
Introduction
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of This compound in a suite of cell-based assays. While this specific molecule is not extensively characterized in publicly available literature, its benzamide core structure is a common feature in many kinase inhibitors.[1][2][3] This guide, therefore, proceeds under the well-founded hypothesis that this compound is a putative inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase , a master regulator of the DNA Damage Response (DDR).
The protocols and scientific rationale presented herein are designed to provide a robust framework for characterizing the compound's biological activity, from initial potency determination to the elucidation of its downstream cellular effects.
The ATR Signaling Pathway: A Guardian of the Genome
The ATR kinase is a critical apical kinase in the DDR, a complex signaling network that cells activate to detect and repair DNA lesions, thereby maintaining genomic integrity.[4] ATR is primarily activated by a broad range of DNA damage and replication problems, particularly the presence of single-stranded DNA (ssDNA) that arises at stalled replication forks during S-phase.[5][6][7]
Upon activation, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase 1 (Chk1).[5][6] This initiates a signaling cascade that coordinates several crucial cellular processes:
-
Cell Cycle Arrest: The ATR-Chk1 pathway is central to preventing cells with damaged or unreplicated DNA from entering mitosis, primarily through the G2/M checkpoint.[4]
-
Replication Fork Stability: ATR signaling stabilizes stalled replication forks, preventing their collapse into highly toxic DNA double-strand breaks (DSBs).[7][8]
-
DNA Repair: The pathway promotes the recruitment of DNA repair factors to the site of damage.[5]
Given this central role, the ATR pathway is essential for cell survival, especially under conditions of replication stress.[5][8]
Caption: Experimental workflow for γH2AX immunofluorescence staining.
Protocol: γH2AX Immunofluorescence Staining
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat cells with the compound for a specified time (e.g., 24 hours). To enhance the effect, co-treatment with a low dose of a replication stress-inducing agent can be used.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding. [12] * Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse) in the dark for 1 hour at room temperature.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using imaging software like ImageJ/Fiji. [12]
-
B. Induction of Apoptosis (Annexin V/PI Flow Cytometry)
Scientific Rationale: The accumulation of excessive DNA damage should ultimately trigger programmed cell death, or apoptosis. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. [13][14]Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Using these two stains together in flow cytometry allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cell populations. [13][14]
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment:
-
Seed 1-2 x 10^6 cells in T25 flasks or 6-well plates.
-
Treat cells with the compound at 1X and 5X the IC50 concentration for 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect the culture supernatant, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached adherent cells with their corresponding supernatant.
-
Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS. [13] * Resuspend the cells in 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of ~1 x 10^6 cells/mL. * Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
-
Data Presentation: Apoptosis Quantification
| Treatment | Concentration | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) |
| Vehicle Control | 0.1% DMSO | 95.2 | 2.1 | 1.5 |
| Compound | 1x IC50 | 65.8 | 25.3 | 6.7 |
| Compound | 5x IC50 | 20.1 | 48.9 | 28.3 |
Table 2: Example data from an Annexin V/PI flow cytometry experiment demonstrating a dose-dependent increase in apoptosis following treatment with a hypothetical ATR inhibitor.
References
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.[Link]
-
Molecular Pathways: Targeting ATR in Cancer Therapy. Clinical Cancer Research.[Link]
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Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway. Annual Review of Genetics.[Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.[Link]
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ATR signaling at a glance. Journal of Cell Science.[Link]
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ATR signaling: more than meeting at the fork. Chromosoma.[Link]
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Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. JoVE (Journal of Visualized Experiments).[Link]
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Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle. Springer Nature Experiments.[Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Lakshmanan, I., & Batra, S. K. (2013).[Link]
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A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations. Oncogene.[Link]
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ATM and ATR signaling at a glance. Journal of Cell Science.[Link]
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A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations. PubMed.[Link]
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Gamma-H2AX protocol (optimized for VH10-cells). CRPR.[Link]
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Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol.[Link]
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Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. PMC - NIH.[Link]
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Manual: Cell Proliferation Assay Kit. Agilent.[Link]
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Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents. Molecular Cancer Therapeutics.[Link]
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Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents. ResearchGate.[Link]
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Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents. Lund University Publications.[Link]
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The Novel ATR Inhibitor BAY 1895344 Is Efficacious as Monotherapy and Combined with DNA Damage–Inducing or Repair–Compromising Therapies in Preclinical Cancer Models. Molecular Cancer Therapeutics.[Link]
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Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents. AACR Journals.[Link]
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Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents. PubMed.[Link]
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DNA Slot Blot Repair Assay. Bio-protocol.[Link]
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Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina. Methods in Molecular Biology.[Link]
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Novel ATR Inhibitor BAY 1895344: Potency, Selectivity, and Therapeutic Potential in Preclinical Tumor Models. Patsnap Synapse.[Link]
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Three ATR inhibitors differently affect cell-cycle progression. ResearchGate.[Link]
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Novel and highly potent ATR inhibitor M4344 kills cancer cells with replication stress and enhances the chemotherapeutic activit. AACR Journals.[Link]
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Development of pharmacodynamic biomarkers for ATR inhibitors. British Journal of Cancer.[Link]
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The Novel ATR Inhibitor BAY 1895344 Is Efficacious as Monotherapy and Combined with DNA Damage–Inducing or Repair–Compromising Therapies in Preclinical Cancer Models. Semantic Scholar.[Link]
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First-in-Human Trial of the Oral Ataxia Telangiectasia and RAD3-Related (ATR) Inhibitor BAY 1895344 in Patients with Advanced Solid Tumors. Cancer Discovery.[Link]
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The Novel ATR Inhibitor BAY 1895344 Is Efficacious as Monotherapy and Combined with DNA Damage-Inducing or Repair-Compromising Therapies in Preclinical Cancer Models. PubMed.[Link]
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Western blot analysis for DNA Damage Responses (DDRs) and apoptosis pathway. ResearchGate.[Link]
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Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry.[Link]
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Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. Journal of Medicinal Chemistry.[Link]
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Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PubMed.[Link]
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Structure-based discovery of highly bioavailable, covalent, broad-spectrum coronavirus M Pro inhibitors with potent in vivo efficacy. PubMed.[Link]
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Application Notes & Protocols: High-Throughput Screening Assays for Benzamide Compounds
Abstract
The benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its ability to interact with a wide array of biological targets.[1] Its derivatives are found in numerous FDA-approved drugs, from antipsychotics to novel cancer therapies.[2][3] The successful identification of new, potent, and selective benzamide-based drug candidates hinges on the strategic application of high-throughput screening (HTS). HTS enables the rapid evaluation of large and diverse chemical libraries, making it an indispensable tool in drug discovery.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key principles, technologies, and detailed protocols for designing, validating, and executing HTS campaigns for benzamide compounds. We delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of high-quality, actionable data.
The Strategic Landscape: Understanding Benzamide Targets
The versatility of the benzamide moiety stems from its capacity to form key hydrogen bonds and participate in various non-covalent interactions within protein binding pockets. This allows it to target a diverse range of protein families, primarily enzymes and G-protein coupled receptors (GPCRs). Understanding the specific target class is the critical first step in selecting an appropriate HTS assay.
Enzyme Inhibition
Many benzamide-containing drugs function by inhibiting enzyme activity. The benzamide group can act as a pharmacophore that mimics a natural substrate or interacts with key residues or cofactors in the enzyme's active site.
-
Poly (ADP-ribose) Polymerases (PARPs): These enzymes are central to the DNA damage response (DDR).[6] PARP inhibitors, many of which are benzamide-based, have emerged as a powerful cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[7][8] HTS assays for PARP inhibitors typically measure the enzymatic consumption of the substrate NAD+ or the formation of the poly(ADP-ribose) (pADPr) product.[6][7]
-
Histone Deacetylases (HDACs): HDACs are critical epigenetic modulators that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. Certain benzamide derivatives serve as zinc-binding groups within the HDAC active site, making them effective inhibitors for cancer therapy.[2]
-
Sirtuins (e.g., SIRT2): This class of NAD+-dependent deacetylases is implicated in neurodegenerative diseases and cancer.[9] Assays often monitor the deacetylation of a fluorescently labeled peptide substrate.
-
Other Enzymes: Benzamides have also been shown to target enzymes such as IMP dehydrogenase (IMPDH), which is involved in nucleotide synthesis, and acetylcholinesterase (AChE), a target for Alzheimer's disease treatment.[2][10]
Receptor Modulation
Benzamides are well-established modulators of GPCRs, the largest family of cell surface receptors and highly druggable targets.[11][12][13]
-
Dopamine D2-like Receptors: A significant number of benzamide compounds act as antagonists at D2, D3, and D4 dopamine receptors.[2] This mechanism is the foundation for their use as antipsychotic and antiemetic drugs. By blocking dopamine, these compounds inhibit the downstream signaling cascade, which can be measured by changes in intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca2+).[2][14]
Caption: Key biological target classes for benzamide compounds.
HTS Assay Selection: Matching Technology to Biology
The choice of HTS technology is dictated by the target class and the specific biological question being asked (e.g., binding, inhibition, activation). Assays are broadly categorized as either biochemical or cell-based.
Caption: Decision workflow for selecting an appropriate HTS assay format.
Biochemical Assays
These assays utilize purified components (enzyme, receptor, binding partners) in a cell-free system.[15] They are ideal for studying direct compound-target interactions but lack physiological context.
| Assay Technology | Principle | Common Benzamide Targets |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a small fluorescent probe upon binding to a larger protein.[16] A large, bound complex tumbles slowly, retaining high polarization.[17] | PARP, HDAC, SIRT2 (Competitive Binding) |
| Luminescence | Relies on light-producing chemical reactions catalyzed by enzymes like luciferase.[18] Assays can be designed to measure ATP consumption (correlating with kinase/ligase activity) or product formation.[19][20] | PARP, HDAC (Enzyme Activity) |
| AlphaScreen® | A bead-based proximity assay where singlet oxygen travels from a "Donor" to an "Acceptor" bead when brought close by a biological interaction, generating a chemiluminescent signal.[21][22][23] | PARP, HDAC, Protein-Protein Interactions |
| Time-Resolved FRET (TR-FRET) | Measures Förster Resonance Energy Transfer between a donor (e.g., Terbium) and an acceptor fluorophore when in close proximity. The long-lived fluorescence of the donor allows for a time-gated measurement that reduces background.[7] | PARP, HDAC, GPCRs (cAMP/IP1) |
Cell-Based Assays
These assays measure a compound's effect within a living cell, providing more biologically relevant data on efficacy, permeability, and toxicity.[4] They are essential for targets like GPCRs that require a cellular context to function.[13]
| Assay Technology | Principle | Common Benzamide Targets |
| Calcium Mobilization | Measures transient increases in intracellular calcium concentration using fluorescent dyes upon activation of Gq-coupled GPCRs (or Gi-coupled GPCRs engineered to signal through a promiscuous G-protein like Gα16).[14] | Dopamine D2 Receptors |
| cAMP Assays | Quantifies the levels of the second messenger cyclic AMP, which increase upon Gs-coupled receptor activation or decrease upon Gi-coupled receptor activation.[2] Detection is often via competitive immunoassays using AlphaScreen or TR-FRET.[24] | Dopamine D2 Receptors |
| Reporter Gene Assays | Utilizes a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the signaling pathway of interest. Compound activity is measured as an increase or decrease in reporter protein expression.[25] | Pathways downstream of PARP or HDAC inhibition |
Detailed HTS Protocols
The following protocols are optimized for a 384-well plate format, suitable for automated HTS platforms.
Protocol 1: PARP1 Inhibitor Screening using a Luminescence-Based Activity Assay
-
Principle: This homogeneous "add-mix-read" assay quantifies the activity of PARP1 by measuring the amount of its substrate, NAD+, remaining in solution after the enzymatic reaction. A coupled reaction uses the remaining NAD+ to produce a luminescent signal. Low luminescence indicates high PARP1 activity (NAD+ consumed), while high luminescence indicates inhibition of PARP1 (NAD+ preserved).
-
Materials:
-
Recombinant Human PARP1 Enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+
-
PARP Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 2 mM MgCl2)
-
Luminescent NAD+ Detection Reagent (e.g., NAD/NADH-Glo™, Promega)
-
Known PARP Inhibitor (e.g., Olaparib) for positive control
-
DMSO (for negative control)
-
White, solid-bottom 384-well assay plates
-
-
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds (typically 10 mM in DMSO) and controls into the assay plate. This results in a final screening concentration of 10 µM in a 50 µL assay volume.
-
Enzyme/DNA Preparation: Prepare a 2X PARP1/Activated DNA mix in cold assay buffer.
-
Enzyme Addition: Add 25 µL of the 2X PARP1/DNA mix to each well of the compound plate.
-
Incubation: Gently mix the plate on an orbital shaker for 30 seconds and incubate for 15 minutes at room temperature to allow compound binding to the enzyme.
-
Reaction Initiation: Prepare a 2X NAD+ solution in assay buffer. Add 25 µL to each well to start the enzymatic reaction.
-
Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature.
-
Signal Detection: Add 50 µL of the luminescent NAD+ detection reagent to each well.
-
Final Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
-
-
Data Analysis:
-
Percent Inhibition (%) = 100 * (Signal_compound - Signal_min) / (Signal_max - Signal_min)
-
Signal_min: Average signal from wells with active enzyme but no inhibitor (0% inhibition control, e.g., DMSO).
-
Signal_max: Average signal from wells with no enzyme or with a saturating concentration of a known inhibitor (100% inhibition control).
-
-
Protocol 2: Dopamine D2 Receptor Antagonist Screening using Calcium Mobilization
-
Principle: This cell-based functional assay measures the ability of a compound to block the activation of the Gi-coupled Dopamine D2 receptor (D2R).[14] A cell line stably co-expressing the human D2R and a promiscuous G-protein (Gα16) is used, which redirects the Gi signal to the Gq pathway, resulting in a measurable release of intracellular calcium upon agonist stimulation. Antagonists will block this calcium release.
-
Materials:
-
CHO or HEK293 cells stably expressing human D2R and Gα16.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Calcium-sensitive dye loading buffer (e.g., Fluo-4 Direct™)
-
Dopamine (or other D2R agonist)
-
Known D2R antagonist (e.g., Haloperidol) for positive control
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Black-walled, clear-bottom 384-well cell culture plates
-
-
Procedure:
-
Cell Plating: Seed the cells into 384-well plates at a density that yields a confluent monolayer the next day (e.g., 15,000 cells/well in 40 µL). Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: The next day, remove the culture medium and add 40 µL of the calcium dye loading solution to each well.
-
Incubation: Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[14]
-
Compound Addition: Add 10 µL of test compounds or controls (diluted in assay buffer) to the appropriate wells using an automated liquid handler. Incubate for 15-30 minutes.
-
Data Acquisition: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR®, Molecular Devices).
-
Agonist Addition & Reading: a. Establish a baseline fluorescence reading for 10-20 seconds. b. The instrument adds 10 µL of a pre-determined EC80 concentration of dopamine agonist solution to all wells. c. Continue to measure the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.[14]
-
-
Data Analysis:
-
The response is typically measured as the maximum fluorescence signal minus the baseline signal.
-
Percent Inhibition (%) = 100 * (1 - (Response_compound - Response_min) / (Response_max - Response_min))
-
Response_min: Average response from wells with antagonist control (100% inhibition).
-
Response_max: Average response from wells with agonist and vehicle (0% inhibition).
-
-
Assay Validation and Hit Confirmation: A Self-Validating System
A robust HTS campaign is a self-validating system. The quality of the primary screen dictates the quality of the resulting hits. After the primary screen, a rigorous hit confirmation cascade is essential to eliminate false positives and prioritize genuine hits for further study.[26][27]
Primary Assay Quality Control
Before initiating a full screen, the assay must be validated using a small, diverse set of compounds to assess its performance.[28]
| Metric | Formula | Acceptance Criteria | Rationale |
| Z'-Factor | 1 - [ (3σ_max + 3σ_min) / |μ_max - μ_min| ] | ≥ 0.5 | Measures the statistical separation between positive and negative controls. A value ≥ 0.5 indicates an excellent assay suitable for HTS.[28] |
| Signal-to-Background (S:B) | μ_max / μ_min | > 3 | Indicates the dynamic range of the assay. A higher S:B provides a larger window to detect compound activity.[28] |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 15% | Measures the variability of the data. Low %CV for controls indicates good reproducibility. |
(μ = mean, σ = standard deviation; max = high signal control, min = low signal control)
Hit Confirmation Workflow
Compounds identified as "hits" in the primary screen (typically based on a % inhibition or activity threshold) must undergo a rigorous validation process.[29][30]
Caption: Workflow for hit validation and confirmation.
-
Hit Re-confirmation: Cherry-picked hits from the primary screen are re-tested in the same assay to confirm activity and rule out experimental errors.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to generate a dose-response curve and determine potency (IC50 or EC50).
-
Orthogonal Assays: Hits are tested in a secondary assay that measures the same biological endpoint but uses a different detection technology.[26] For example, a PARP hit from a luminescence assay could be confirmed using an FP-based binding assay. This is critical for identifying technology-specific artifacts.
-
Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[26] Common examples include screens for luciferase inhibitors (for luminescent assays) or compound auto-fluorescence. Assays to detect non-specific inhibition via aggregation are also crucial.[31]
Conclusion
The successful high-throughput screening of benzamide compound libraries requires a thoughtful, multi-faceted approach. It begins with a deep understanding of the target biology, which informs the selection of a robust and relevant assay technology. By implementing rigorous assay validation, stringent quality control, and a logical hit confirmation cascade, researchers can confidently identify and prioritize novel benzamide modulators. The protocols and workflows outlined in this guide provide a framework for generating high-quality, reproducible data, accelerating the journey from hit identification to lead optimization in drug discovery.
References
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Ji, J., & Zhang, J. (2003). Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors. Journal of Biomolecular Screening. [Link]
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The Scientist. (2015). High-Throughput Screening of GPCRs for Drug Discovery Applications. The Scientist. [Link]
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Shui, W., et al. (2017). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science. [Link]
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Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres Learning Center. [Link]
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Tulin, A. V., & Naumova, L. (2011). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. PLoS ONE. [Link]
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Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology. [Link]
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Insel, P. A., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. [Link]
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Schwacha, A., et al. (2022). Validation of a high throughput screening assay to identify small molecules that target the eukaryotic replicative helicase. SLAS Discovery. [Link]
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Protocol for Evaluating the In Vitro Antimicrobial Activity of Novel Benzamide Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1] Benzamide derivatives have emerged as a particularly promising class of compounds, demonstrating significant efficacy against a spectrum of bacterial pathogens, including multidrug-resistant strains.[2][3] The versatility of the benzamide scaffold allows for extensive synthetic modification, offering a rich field for structure-activity relationship (SAR) studies.
Several key mechanisms of antimicrobial action have been identified for benzamide derivatives. A prominent target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a crucial prokaryotic cytoskeletal element that is essential for bacterial cell division.[2][4] By binding to FtsZ, certain benzamide compounds disrupt the formation of the Z-ring at the division site, leading to inhibition of cytokinesis and eventual cell death.[4] Another identified mechanism is the inhibition of DNA gyrase, a type II topoisomerase vital for bacterial DNA replication, transcription, and repair.[4] This mode of action is shared with the well-established fluoroquinolone class of antibiotics. The diverse mechanisms of action underscore the potential of benzamides as a source of new antibacterial agents.
This comprehensive guide provides a systematic and validated protocol for the in vitro evaluation of the antimicrobial activity of novel benzamide derivatives. Designed for researchers, scientists, and drug development professionals, this document outlines a hierarchical testing cascade, from initial screening to more detailed characterization of antimicrobial effects. The protocols herein are grounded in established methodologies, including those recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.
A Strategic Approach to Antimicrobial Evaluation
A logical and stepwise approach is critical to efficiently characterize the antimicrobial profile of novel benzamide derivatives. The following workflow is recommended to progress from broad screening to a more detailed understanding of the compound's activity.
Caption: Workflow for MIC and MBC determination.
Part 3: Preliminary Safety Assessment
While potent antimicrobial activity is the primary goal, the therapeutic potential of any new compound is contingent upon its safety profile. Many compounds that are effective at killing pathogens are also cytotoxic to eukaryotic cells. [2]Therefore, an early assessment of cytotoxicity against mammalian cell lines is a critical step.
In Vitro Cytotoxicity Assay
Mammalian cell lines are exposed to a range of concentrations of the benzamide derivative. Cell viability is then assessed using a metabolic assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active metabolism convert the MTT tetrazolium salt into a colored formazan product, the amount of which is proportional to the number of living cells.
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HEK293, HepG2, or VERO) in the appropriate growth medium at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Exposure:
-
Prepare serial dilutions of the benzamide derivative in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the compound.
-
Include a vehicle control (medium with the highest concentration of solvent) and an untreated control.
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the CC₅₀ (the concentration of the compound that causes a 50% reduction in cell viability).
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate analysis and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Benzamide Derivatives
| Compound ID | Test Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| BZD-001 | Staphylococcus aureus ATCC 29213 | Positive | ||||
| BZD-001 | Escherichia coli ATCC 25922 | Negative | ||||
| BZD-002 | Staphylococcus aureus ATCC 29213 | Positive | ||||
| BZD-002 | Escherichia coli ATCC 25922 | Negative | ||||
| Positive Control | S. aureus / E. coli | - |
Table 2: In Vitro Cytotoxicity of Benzamide Derivatives
| Compound ID | Mammalian Cell Line | Exposure Time (h) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀ / MIC) |
| BZD-001 | VERO | 24 | ||
| BZD-002 | VERO | 24 | ||
| Positive Control | VERO | 24 |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the systematic evaluation of the antimicrobial properties of novel benzamide derivatives. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that will be crucial for identifying promising lead compounds. Positive hits from this in vitro screening cascade will warrant further investigation, including mechanism of action elucidation studies, in vivo efficacy testing in animal models of infection, and more comprehensive toxicological assessments. The ultimate goal is to advance the most promising benzamide derivatives through the drug development pipeline to address the critical need for new and effective antimicrobial therapies.
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Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Novel Compounds
Introduction: A Strategic Approach to Anti-Inflammatory Drug Discovery
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1][2] The development of novel anti-inflammatory therapeutics, therefore, remains a critical endeavor in modern medicine. This guide provides a comprehensive overview of robust and reproducible techniques for evaluating the anti-inflammatory potential of novel compounds. As a senior application scientist, the emphasis here is not merely on procedural steps but on the strategic rationale behind selecting appropriate models and interpreting the resulting data to build a compelling case for a compound's efficacy.
This document is structured to guide researchers through a logical progression of screening and validation, from high-throughput in vitro assays to more complex in vivo models that mimic human disease. We will explore the mechanistic underpinnings of each assay, provide detailed, field-proven protocols, and discuss the critical parameters for ensuring data integrity and translatability.
Part 1: In Vitro Evaluation of Anti-Inflammatory Activity
In vitro assays serve as the foundational step in the anti-inflammatory drug discovery cascade. They offer a cost-effective and high-throughput means to screen large libraries of compounds and to elucidate specific mechanisms of action in a controlled environment.[3]
Cell-Based Assays: Mimicking the Cellular Inflammatory Response
Cell-based assays are invaluable for understanding how a compound affects inflammatory signaling pathways within a cellular context.
Scientific Principle: Macrophages are key players in the innate immune response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4). This activation triggers intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), as well as other inflammatory mediators like nitric oxide (NO).[4][5][6] Evaluating a compound's ability to inhibit the production of these mediators in LPS-stimulated macrophages is a primary indicator of its anti-inflammatory potential.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a pivotal mediator of inflammatory responses.[4] Upon stimulation by inflammatory signals like TNF-α or IL-1, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes.[6][7]
Caption: NF-κB signaling pathway activation.
Experimental Protocol: LPS-Stimulated Murine Macrophage (RAW 264.7) Assay
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the novel compound (and a vehicle control) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL final concentration) for 18-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for analysis of inflammatory mediators.
-
Cell Viability Assay: It is crucial to perform a concurrent cell viability assay (e.g., MTT or XTT) on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Data Analysis and Interpretation:
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite, a stable product of NO, in the supernatant using the Griess reagent. A decrease in nitrite levels in compound-treated wells compared to the LPS-only control indicates inhibition of NO production.
-
Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using specific Enzyme-Linked Immunosorbent Assays (ELISAs).[8][9][10] A dose-dependent reduction in cytokine concentrations is a strong indicator of anti-inflammatory activity.
| Parameter | Vehicle Control | LPS (1 µg/mL) | Compound X (10 µM) + LPS |
| Nitrite (µM) | < 1 | 25 ± 3 | 10 ± 2 |
| TNF-α (pg/mL) | < 20 | 3500 ± 400 | 1200 ± 200 |
| IL-6 (pg/mL) | < 15 | 8000 ± 950 | 2500 ± 300 |
| Cell Viability (%) | 100 | 98 ± 4 | 95 ± 5 |
Table 1: Representative Data from an LPS-Stimulated Macrophage Assay.
Enzyme-Based Assays: Targeting Key Inflammatory Enzymes
These assays focus on the direct inhibitory effect of a compound on specific enzymes that are critical in the inflammatory cascade.
Scientific Principle: Arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes.[11] Both prostaglandins and leukotrienes are potent inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes (COX-1 and COX-2).[1] Assaying for inhibition of both COX and LOX can reveal the specific mechanism of a compound and its potential for a broader spectrum of anti-inflammatory effects.[12]
Experimental Protocol: COX-2 Inhibition Assay (Colorimetric)
-
Reagent Preparation: Prepare assay buffer, heme, and a colorimetric COX inhibitor screening assay kit according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and various concentrations of the test compound or a known inhibitor (e.g., celecoxib).
-
Initiation of Reaction: Add arachidonic acid to initiate the reaction.
-
Detection: After a specified incubation time, add a chromogen that reacts with the prostaglandin G₂ produced, resulting in a color change that can be measured spectrophotometrically.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
A similar protocol can be followed for LOX inhibition assays, using a LOX enzyme source and linoleic acid as the substrate.[3]
Part 2: In Vivo Evaluation of Anti-Inflammatory Activity
While in vitro assays are excellent for initial screening and mechanistic studies, in vivo models are indispensable for evaluating a compound's efficacy in a complex biological system, taking into account factors like pharmacokinetics and systemic responses.[2][13][14]
Acute Models of Inflammation: Assessing Rapid Anti-inflammatory Responses
These models are characterized by a rapid onset of inflammation and are ideal for screening compounds for their ability to suppress acute inflammatory processes like edema and neutrophil infiltration.[15]
Scientific Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rat or mouse induces a well-characterized, biphasic acute inflammatory response.[16][17] The early phase (0-2.5 hours) is mediated by the release of histamine, serotonin, and bradykinin, while the late phase (3-6 hours) is primarily driven by the production of prostaglandins, involving the infiltration of neutrophils.[16] This model is highly reproducible and widely used for the primary screening of anti-inflammatory drugs.[16][17][18]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema model.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220 g).[19]
-
Grouping: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin, 10 mg/kg, p.o.), and test compound groups at various doses.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[18]
-
Drug Administration: Administer the vehicle, positive control, or test compound orally or intraperitoneally, typically 1 hour before carrageenan injection.[16][17]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[16][17]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[16][20]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
| Time (hours) | Vehicle Control (mL) | Indomethacin (10 mg/kg) (mL) | Compound X (50 mg/kg) (mL) | % Inhibition (Compound X) |
| 0 | 1.25 ± 0.05 | 1.24 ± 0.06 | 1.26 ± 0.04 | - |
| 1 | 1.65 ± 0.08 | 1.45 ± 0.07 | 1.50 ± 0.06 | 37.5% |
| 2 | 1.90 ± 0.10 | 1.55 ± 0.08 | 1.60 ± 0.07 | 46.2% |
| 3 | 2.15 ± 0.12 | 1.60 ± 0.09 | 1.65 ± 0.08 | 55.6% |
| 4 | 2.05 ± 0.11 | 1.50 ± 0.07 | 1.55 ± 0.07 | 62.5% |
| 5 | 1.95 ± 0.10 | 1.45 ± 0.06 | 1.50 ± 0.06 | 64.3% |
| 6 | 1.80 ± 0.09 | 1.40 ± 0.05 | 1.45 ± 0.05 | 63.6% |
Table 2: Representative Data from a Carrageenan-Induced Paw Edema Study in Rats.
Chronic Models of Inflammation: Simulating Human Inflammatory Diseases
Chronic models are more complex and resource-intensive, but they are essential for evaluating compounds intended to treat long-term inflammatory conditions like rheumatoid arthritis.
Scientific Principle: The CIA model is one of the most widely used animal models of rheumatoid arthritis because it shares many immunological and pathological features with the human disease.[21][22][23] Immunization of susceptible strains of mice (e.g., DBA/1) with type II collagen emulsified in Complete Freund's Adjuvant (CFA) induces an autoimmune response against the body's own collagen, leading to chronic, progressive arthritis characterized by joint swelling, cartilage destruction, and bone erosion.[21][22][24]
Experimental Protocol: Collagen-Induced Arthritis in DBA/1 Mice
-
Animals: Use male DBA/1 mice, 8-10 weeks old.[21]
-
Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen (2 mg/mL) with an equal volume of CFA (containing 4 mg/mL Mycobacterium tuberculosis). Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.[22]
-
Booster Immunization (Day 21): Prepare a similar emulsion of type II collagen with Incomplete Freund's Adjuvant (IFA). Inject 100 µL of this emulsion intradermally at a different site near the base of the tail.[22]
-
Arthritis Scoring: Beginning around day 21, monitor the mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on the degree of swelling and erythema (maximum score of 16 per mouse).
-
Compound Treatment: Once arthritis is established (prophylactic or therapeutic dosing regimen), begin treatment with the test compound, vehicle, or a positive control (e.g., methotrexate).
-
Endpoint Analysis: At the end of the study (typically 42-56 days), collect blood for serological analysis (e.g., anti-collagen antibodies, cytokines) and harvest joints for histopathological evaluation of inflammation, pannus formation, and bone erosion.
Scientific Principle: The AIA model is induced by a single injection of CFA containing Mycobacterium tuberculosis in susceptible rat strains (e.g., Lewis rats).[25][26] This model results in a robust polyarthritis that has been extensively used for the preclinical evaluation of anti-arthritic drugs.[27] While it has some differences from human RA, its reliability and extensive historical data make it a valuable screening tool.[25][27]
Part 3: The Emergence of Alternative Models
The field of inflammation research is continually evolving, with a strong emphasis on the 3Rs (Replacement, Reduction, and Refinement) of animal testing.
Zebrafish Models of Inflammation
The zebrafish (Danio rerio) has emerged as a powerful model organism for studying inflammation in vivo.[28][29] The optical transparency of zebrafish larvae allows for real-time imaging of immune cell migration and inflammatory processes.[30][31] Models such as tail fin amputation can be used for high-throughput screening of anti-inflammatory compounds.[28][29][32]
Conclusion: A Multi-faceted Approach to Validation
The evaluation of novel anti-inflammatory compounds requires a systematic and multi-faceted approach. This guide has outlined a logical progression from high-throughput in vitro assays to more complex and translationally relevant in vivo models. By carefully selecting the appropriate assays, adhering to rigorous protocols, and thoughtfully interpreting the data, researchers can build a robust preclinical data package that provides a strong foundation for the clinical development of new anti-inflammatory therapies. It is the synthesis of mechanistic understanding from in vitro studies and the demonstration of efficacy in relevant in vivo models that ultimately defines a promising therapeutic candidate.
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Chondrex, Inc. (n.d.). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Retrieved from [Link]
- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
- Hasegawa, T., Hall, C. J., & Crosier, P. S. (2021). Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs. Journal of Visualized Experiments, (173), 10.3791/62695.
- Khan, Y. S., & Farhana, A. (2023). Histology, Inflammation. In StatPearls.
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
- Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis.
- Lam, S. H., Chua, H. L., Gong, Z., Lam, T. J., & Liew, W. C. (2015).
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Bio-protocol. (2016). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Retrieved from [Link]
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King's College London Research Portal. (n.d.). Using the zebrafish model to understand the effects of inflammation on behaviour. Retrieved from [Link]
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AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
- d'Alençon, C. A., & Stern, H. M. (2021). Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs. International Journal of Molecular Sciences, 22(3), 1129.
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Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats. Retrieved from [Link]
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- Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141.
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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Application Notes and Protocols for the Development of Sigma-1 Receptor Agonist Assays
Introduction: The Sigma-1 Receptor - A Unique Chaperone and Therapeutic Target
The sigma-1 receptor (S1R) is an intriguing protein that has garnered significant attention in the field of drug discovery.[1][2][3] Unlike many other receptors, S1R is not a G protein-coupled receptor (GPCR) but rather a ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM).[3][4] This unique localization places it at a critical intersection for regulating cellular stress responses, calcium homeostasis, and intercellular signaling.[3][4]
Structurally, the S1R is a 223-amino acid transmembrane protein that forms homotrimers.[1][2] Its function is intricately linked to its chaperone activity. In a resting state, S1R is associated with the binding immunoglobulin protein (BiP), another ER chaperone.[3] Upon stimulation by agonist ligands or cellular stress, S1R dissociates from BiP, allowing it to interact with and modulate a variety of "client" proteins, including ion channels and other receptors.[3][5] This modulation of downstream effectors is the basis for the diverse physiological roles of S1R, which include neuroprotection, regulation of synaptic plasticity, and anti-inflammatory effects.[5][6]
The therapeutic potential of S1R agonists is being explored for a range of conditions, including neurodegenerative diseases, psychiatric disorders, and pain.[7] Consequently, the development of robust and reliable assays to identify and characterize S1R agonists is of paramount importance for advancing novel therapeutics. This guide provides detailed application notes and protocols for a suite of assays designed to comprehensively evaluate the activity of sigma-1 receptor agonists.
The S1R Signaling Cascade: A Target for Agonist-Modulated Assays
Understanding the signaling pathways initiated by S1R activation is crucial for designing relevant functional assays. The dissociation from BiP is a key initiating event, leading to the modulation of several downstream effectors.
Caption: Agonist binding to the S1R-BiP complex induces a conformational change, leading to the dissociation of BiP and activation of S1R. Active S1R then modulates downstream effectors like IP3 receptors and plasma membrane ion channels.
An Integrated Assay Cascade for S1R Agonist Drug Discovery
A hierarchical approach is recommended for the efficient screening and characterization of S1R agonists. This cascade progresses from high-throughput primary screens to more complex, lower-throughput secondary and tertiary assays that provide deeper mechanistic insights.
Caption: A typical screening cascade for S1R agonists, starting with high-throughput binding and target engagement assays, followed by functional and phenotypic assays for lead characterization.
I. Primary Assays: Identifying S1R Binders
The initial step in identifying novel S1R agonists is to determine their binding affinity for the receptor. Radioligand binding assays are the gold standard for this purpose.[8]
A. Radioligand Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the S1R. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.
Protocol:
-
Membrane Preparation:
-
Homogenize guinea pig liver tissue, which has a high expression of S1R, or use membranes from cells overexpressing human S1R (e.g., HEK293, CHO cells).[8]
-
Perform differential centrifugation to isolate the membrane fraction.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Add a fixed concentration of the radioligand, typically -pentazocine, near its Kd value.[8]
-
Add increasing concentrations of the unlabeled test compound.
-
To determine non-specific binding, include wells with a high concentration of a known S1R ligand (e.g., 10 µM haloperidol).[9]
-
To determine total binding, include wells with only the radioligand and assay buffer.
-
-
Incubation:
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at 37°C for 120-180 minutes to reach equilibrium.[10]
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.[9]
-
-
Detection and Data Analysis:
-
Place the filter mat in a scintillation counter to measure the radioactivity.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description | Typical Value |
| Radioligand | -pentazocine | Selective for S1R[8] |
| Kd of Radioligand | Dissociation constant | ~1-5 nM |
| Non-specific Ligand | Haloperidol | 10 µM[9] |
| Incubation Time | Time to reach equilibrium | 120-180 min at 37°C[10] |
| Data Output | IC50, Ki | nanomolar (nM) range |
II. Secondary Assays: Probing Functional Activity
Once compounds with sufficient binding affinity are identified, the next step is to assess their functional activity as agonists.
A. Bioluminescence Resonance Energy Transfer (BRET) Assay for S1R-BiP Dissociation
Principle: This assay directly measures the initial step in S1R activation: the dissociation from BiP.[11] A bioluminescent donor (e.g., Renilla luciferase, Rluc) is fused to S1R, and a fluorescent acceptor (e.g., yellow fluorescent protein, YFP) is fused to BiP. In the basal state, the close proximity of S1R and BiP allows for BRET to occur. Upon agonist binding, S1R and BiP dissociate, leading to a decrease in the BRET signal.
Protocol:
-
Cell Culture and Transfection:
-
Co-transfect a suitable cell line (e.g., HEK293) with plasmids encoding S1R-Rluc and BiP-YFP.
-
Culture the cells for 24-48 hours to allow for protein expression.
-
-
Assay Procedure:
-
Harvest the cells and resuspend them in a suitable assay buffer.
-
Dispense the cell suspension into a white, 96-well microplate.
-
Add increasing concentrations of the test compound.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
BRET Measurement:
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the change in BRET ratio against the log concentration of the test compound to determine the EC50 value.
-
| Parameter | Description | Expected Outcome for Agonist |
| BRET Pair | S1R-Rluc (donor), BiP-YFP (acceptor) | Proximity-based signal |
| Substrate | Coelenterazine h | Initiates bioluminescence |
| Signal Change | Decrease in BRET ratio | Indicates S1R-BiP dissociation |
| Data Output | EC50 | Potency of agonist |
B. Calcium Imaging Assay
Principle: S1R activation modulates intracellular calcium levels, primarily by influencing the transfer of calcium from the ER to the mitochondria via the IP3 receptor.[14] This assay uses a fluorescent calcium indicator to measure changes in cytosolic calcium concentration upon agonist stimulation.
Protocol:
-
Cell Preparation:
-
Plate cells expressing S1R (e.g., Neuro2a, SH-SY5Y, or primary neurons) in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) according to the manufacturer's instructions.[15]
-
-
Assay Execution:
-
Wash the cells to remove excess dye.
-
Acquire a baseline fluorescence reading using a fluorescence plate reader or a high-content imaging system.
-
Add increasing concentrations of the test compound.
-
Immediately begin kinetic fluorescence measurements to capture the transient calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from the baseline.
-
Plot ΔF against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.
-
| Parameter | Description | Expected Outcome for Agonist |
| Cell Line | S1R-expressing cells (e.g., Neuro2a) | Endogenous or recombinant expression |
| Calcium Indicator | Fluo-8 AM | Binds to free cytosolic Ca²⁺ |
| Signal Change | Increase in fluorescence | Indicates a rise in intracellular Ca²⁺ |
| Data Output | EC50 | Potency of agonist |
III. Tertiary Assays: Assessing Phenotypic and Electrophysiological Effects
Lead compounds with confirmed agonist activity should be further characterized in more physiologically relevant assays.
A. Patch-Clamp Electrophysiology
Principle: S1R is known to modulate the activity of various voltage-gated ion channels, including potassium and calcium channels.[5] The patch-clamp technique allows for the direct measurement of ion channel currents in whole-cell or single-channel configurations, providing detailed information on how S1R agonists affect neuronal excitability.
Protocol:
-
Cell Preparation:
-
Culture primary neurons or a suitable neuronal cell line on coverslips.
-
Place a coverslip in the recording chamber of the patch-clamp setup and perfuse with an external recording solution.
-
-
Whole-Cell Recording:
-
Data Acquisition:
-
Clamp the membrane potential at a holding potential and apply voltage steps to elicit ion channel currents.
-
Record baseline currents.
-
Perfuse the test compound and record the changes in current amplitude and kinetics.
-
-
Data Analysis:
-
Measure the peak current amplitude and other kinetic parameters before and after drug application.
-
Construct a dose-response curve to determine the IC50 or EC50 for the modulation of the specific ion channel.
-
| Parameter | Description | Expected Outcome for Agonist |
| Configuration | Whole-cell voltage-clamp | Measures total current across the membrane |
| Target | Specific ion channels (e.g., Kv1.4, Cav1.2) | S1R is known to modulate these channels |
| Measurement | Change in current amplitude and kinetics | Inhibition or potentiation of channel activity |
| Data Output | IC50 or EC50 | Potency of ion channel modulation |
B. Neurite Outgrowth Assay
Principle: S1R activation has been shown to promote neurite outgrowth, a crucial process in neuronal development and repair.[6][19] This phenotypic assay quantifies the effect of S1R agonists on the extension of neurites from cultured neurons.
Protocol:
-
Cell Culture:
-
Plate primary neurons (e.g., cerebellar granule neurons) or a neuronal cell line (e.g., PC12) at a low density on a substrate that promotes neurite growth (e.g., poly-L-lysine/laminin coated plates).[20]
-
-
Treatment:
-
Treat the cells with increasing concentrations of the test compound.
-
Include a positive control (e.g., a known S1R agonist like PRE-084) and a negative control (vehicle).[20]
-
Incubate the cells for 24-48 hours to allow for neurite extension.
-
-
Immunocytochemistry and Imaging:
-
Fix the cells and immunostain for a neuronal marker (e.g., β-III tubulin) to visualize the neurites.[20]
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
-
Data Analysis:
| Parameter | Description | Expected Outcome for Agonist |
| Cell Type | Primary neurons or neuronal cell lines | Cells capable of neurite extension |
| Measurement | Neurite length | Quantifies the extent of neurite growth |
| Detection | Immunofluorescence for neuronal markers | Visualizes neurites for measurement |
| Data Output | EC50 | Potency for promoting neurite outgrowth |
Conclusion
The assays described in this guide provide a comprehensive framework for the identification and characterization of sigma-1 receptor agonists. By employing a tiered approach, from high-throughput binding assays to detailed functional and phenotypic characterizations, researchers can effectively advance the discovery of novel therapeutic agents targeting this unique and promising molecular chaperone. Each protocol is designed to be a self-validating system, with clear endpoints and opportunities for robust data analysis. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, ultimately accelerating the development of new medicines for a variety of debilitating diseases.
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Guzmán-Hernández, R., et al. (2022). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. (URL: [Link])
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Sárvári, M., et al. (2021). Intracellular dynamics of the Sigma-1 receptor observed with super-resolution imaging microscopy. PLoS ONE. (URL: [Link])
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Su, T.-P., et al. (2010). The Pharmacology of Sigma-1 Receptors. PMC. (URL: [Link])
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Zhang, M., et al. (2022). Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. bioRxiv. (URL: [Link])
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Srivats, S., et al. (2016). Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1. PubMed Central. (URL: [Link])
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Islam, R., et al. (2019). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. The AAPS Journal. (URL: [Link])
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Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. (URL: [Link])
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Tallarida, C. S., et al. (2021). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. MDPI. (URL: [Link])
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Li, J., et al. (2023). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. (URL: [Link])
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Berardi, F., et al. (2019). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. (URL: [Link])
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Methodology for Assessing Fatty Acid Amide Hydrolase (FAAH) Inhibition: An Application Note and Protocols
Authored by: Your Senior Application Scientist
Introduction: The Critical Role of FAAH in Endocannabinoid Signaling
Fatty acid amide hydrolase (FAAH) is a key serine hydrolase integral to the regulation of the endocannabinoid system (ECS).[1][2][3] The ECS is a ubiquitous lipid signaling network involved in a multitude of physiological processes, including pain perception, inflammation, mood, and appetite.[1][4] FAAH's primary role is the termination of signaling by the endocannabinoid anandamide (N-arachidonoylethanolamine, AEA) through its hydrolysis into arachidonic acid and ethanolamine.[3][5][6] By degrading AEA, FAAH effectively dampens endocannabinoid tone.[7]
Inhibition of FAAH presents a compelling therapeutic strategy. By blocking FAAH activity, endogenous levels of anandamide are elevated, thereby potentiating its analgesic, anxiolytic, and anti-inflammatory effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[3][4][8] This has positioned FAAH as a significant target for drug development in the context of neurological and inflammatory disorders.[4][9][10]
This application note provides a comprehensive guide to the methodologies used to assess FAAH inhibition. We will delve into the principles behind various assay formats, offer detailed, field-proven protocols, and discuss the critical parameters for generating robust and reproducible data for researchers, scientists, and drug development professionals.
The Endocannabinoid Signaling Cascade and the Role of FAAH
To appreciate the significance of FAAH inhibition, it is crucial to understand its place within the endocannabinoid signaling pathway. The following diagram illustrates this biological context.
Caption: Principle of the fluorometric FAAH inhibition assay.
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA) [11][12]* FAAH Substrate: AMC arachidonoyl amide [13]* Test compounds and a reference inhibitor (e.g., URB597) [14]* DMSO
-
96-well, black, flat-bottomed plates [12]* Fluorescence multi-well plate reader with excitation at 340-360 nm and emission at 450-465 nm [13][11] Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of test compounds and the reference inhibitor in DMSO. Further dilute these into FAAH Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept consistent and low (typically <1%) to avoid affecting enzyme activity. [15] * Dilute the FAAH enzyme to the desired working concentration in ice-cold FAAH Assay Buffer. The optimal concentration should be determined empirically by performing an enzyme titration to ensure a linear reaction rate over the desired assay time. [15] * Prepare the FAAH substrate solution in DMSO or ethanol and then dilute in FAAH Assay Buffer. [12]The final substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) for optimal sensitivity to competitive inhibitors. [15]
-
-
Assay Setup (96-well plate):
-
Test Wells: Add FAAH Assay Buffer, diluted test compound/inhibitor, and diluted FAAH enzyme solution.
-
Positive Control (100% Activity): Add FAAH Assay Buffer, vehicle (e.g., DMSO in assay buffer), and diluted FAAH enzyme solution. [15][11] * Negative Control (Blank): Add FAAH Assay Buffer, vehicle, and buffer without enzyme. [15][11] * Adjust the volume in all wells to a consistent pre-substrate addition volume with FAAH Assay Buffer.
-
-
Pre-incubation:
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the negative control (blank) from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control (100% activity).
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Protocol 2: Cell-Based FAAH Activity Assay Using Cell Lysates
This protocol allows for the assessment of FAAH inhibitors in a more physiologically relevant context by using the native enzyme from cultured cells or tissue homogenates.
Materials:
-
Cell line with endogenous FAAH expression (e.g., BV-2 microglia, or cells overexpressing FAAH) or tissue homogenates (e.g., brain, liver). [8][17]* Cell Lysis/Homogenization Buffer (e.g., ice-cold FAAH Assay Buffer). [8]* Protein quantification assay (e.g., BCA assay).
-
All other reagents and equipment from Protocol 1.
Procedure:
-
Sample Preparation:
-
Adherent or Suspension Cells: Homogenize approximately 1 x 10^6 cells in 100 µL of ice-cold FAAH Assay Buffer. [8] * Tissue: Homogenize ~10 mg of tissue in 100 µL of ice-cold FAAH Assay Buffer. [8] * Incubate the homogenate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris. [8] * Collect the supernatant (lysate) and keep it on ice.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
Follow the assay setup, pre-incubation, reaction initiation, and measurement steps as described in Protocol 1.
-
Instead of recombinant FAAH, add a specific amount of cell or tissue lysate (e.g., 10-50 µg of total protein) to the appropriate wells.
-
It is advisable to include a background control for each sample, which contains the lysate but also a specific FAAH inhibitor to account for any non-FAAH related substrate hydrolysis. [8][18]
-
-
Data Analysis:
-
Normalize the reaction rate to the protein concentration to obtain the specific FAAH activity (e.g., RFU/min/µg protein). [16] * Perform the remaining data analysis as described in Protocol 1.
-
Protocol 3: LC-MS/MS-Based Assay for FAAH Activity
This method offers the highest specificity by directly measuring the formation of the natural product, ethanolamine, from the hydrolysis of anandamide. It is particularly useful for detailed kinetic studies and for analyzing samples from in vivo studies.
Principle of the Assay:
Caption: Workflow for LC-MS/MS-based FAAH activity assay.
Materials:
-
FAAH source (recombinant, cell lysate, or tissue homogenate).
-
Substrate: Anandamide (AEA) or a stable isotope-labeled version like d4-AEA. [19]* Internal Standard: Stable isotope-labeled ethanolamine (e.g., ¹³C₂-EA). [19]* Reaction termination solution (e.g., ice-cold methanol or acetonitrile). [20]* LC-MS/MS system with a suitable column (e.g., HILIC for ethanolamine separation). [19] Procedure:
-
Enzymatic Reaction:
-
Set up the enzymatic reaction in a similar manner to the fluorometric assay, combining the FAAH source, buffer, and inhibitor/vehicle.
-
Pre-incubate as required.
-
Initiate the reaction by adding the AEA substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes). [20]
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an excess of ice-cold organic solvent (e.g., methanol) containing the internal standard. [20]This step precipitates proteins.
-
Vortex and centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or plate for analysis.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution if necessary.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the analyte (ethanolamine) from other components using an appropriate liquid chromatography method.
-
Detect and quantify the product and internal standard using tandem mass spectrometry in selected reaction monitoring (SRM) mode. [19]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the analyte.
-
Calculate the amount of product formed in each sample by comparing its peak area ratio (analyte/internal standard) to the standard curve.
-
Determine the percent inhibition and IC50 values as described in the previous protocols.
-
Trustworthiness and Self-Validation: Ensuring Data Integrity
To ensure the reliability of your FAAH inhibition data, each experiment should be designed as a self-validating system.
-
Positive and Negative Controls: Always include a known, potent FAAH inhibitor as a positive control to confirm assay performance. The negative (no enzyme) and vehicle (no inhibitor) controls are essential for background subtraction and defining the 100% activity window. [15]* Enzyme and Substrate Titrations: Periodically re-validate the optimal concentrations of enzyme and substrate to ensure the assay is running under linear, initial-rate conditions. [15]* Orthogonal Validation: Confirm hits from a primary screen (e.g., fluorometric) with a secondary, more specific assay (e.g., LC-MS/MS) to rule out artifacts like fluorescence interference. [21]* Selectivity Profiling: Test potent FAAH inhibitors against other serine hydrolases to determine their selectivity profile, which is a critical aspect of drug development. [22][23] By adhering to these principles and detailed protocols, researchers can confidently and accurately assess the inhibition of FAAH, contributing to the development of novel therapeutics targeting the endocannabinoid system.
References
-
Development of highly sensitive fluorescent assays for fatty acid amide hydrolase - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). (n.d.). Retrieved January 12, 2026, from [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082). (n.d.). Retrieved January 12, 2026, from [Link]
-
Endocannabinoid system - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. (2025, April 4). Retrieved January 12, 2026, from [Link]
-
Stable isotope liquid chromatography-tandem mass spectrometry assay for fatty acid amide hydrolase activity - PubMed. (2012, February 15). Retrieved January 12, 2026, from [Link]
-
Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors | Annual Reviews. (n.d.). Retrieved January 12, 2026, from [Link]
-
Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]
-
FAAH Inhibitor Screening Assay Kit - Creative BioMart. (n.d.). Retrieved January 12, 2026, from [Link]
-
Fluorimetric Assay of FAAH Activity - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Fluorimetric Assay of FAAH Activity | Springer Nature Experiments. (n.d.). Retrieved January 12, 2026, from [Link]
-
High-performance liquid chromatography-tandem mass spectrometry assay of fatty acid amide hydrolase (FAAH) in blood: FAAH inhibition as clinical biomarker - Peeref. (n.d.). Retrieved January 12, 2026, from [Link]
-
Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical. (n.d.). Retrieved January 12, 2026, from [Link]
-
Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit - Bertin bioreagent. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Radiometric Assay of FAAH Activity - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Kinetic modeling of Fatty Acid Amide Hydrolase (FAAH) enzyme occupancy after JNJ-42165279 inhibition based on 11 C-MK-3168 PET imaging of human brain. - Journal of Nuclear Medicine. (2015, May 1). Retrieved January 12, 2026, from [Link]
-
UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue - Frontiers. (2021, July 13). Retrieved January 12, 2026, from [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC - PubMed Central. (2021, July 19). Retrieved January 12, 2026, from [Link]
-
Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. (n.d.). Retrieved January 12, 2026, from [Link]
-
Radiometric Assay of FAAH Activity | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Structure-guided inhibitor design for human FAAH by interspecies active site conversion. (2008, September 2). Retrieved January 12, 2026, from [Link]
-
Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - Frontiers. (n.d.). Retrieved January 12, 2026, from [Link]
-
A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) - Frontiers. (n.d.). Retrieved January 12, 2026, from [Link]
-
Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
Reduced cellular expression and activity of the P129T mutant of human fatty acid amide hydrolase: evidence for a link between defects in the endocannabinoid system and problem drug use - Oxford Academic. (n.d.). Retrieved January 12, 2026, from [Link]
-
A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) - PMC - PubMed Central. (2016, October 13). Retrieved January 12, 2026, from [Link]
-
Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Comparative characterization of the catalytic activities of human... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. Endocannabinoid system - Wikipedia [en.wikipedia.org]
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- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiometric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 7. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]
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- 18. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 19. Stable isotope liquid chromatography-tandem mass spectrometry assay for fatty acid amide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 21. Log in to Peeref - Peeref [peeref.com]
- 22. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
practical guide to Western blot analysis with benzamide treatment
Title: A Practical Guide to Western Blot Analysis of PARP-1 Signaling Following Benzamide Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unraveling the Role of Benzamide in Cellular Processes
Benzamide and its derivatives are a class of chemical compounds extensively used in research to probe the function of poly(ADP-ribose) polymerases (PARPs). PARP-1, a key member of this family, is a critical enzyme in the cellular response to DNA damage. Upon detecting a DNA strand break, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, creates a scaffold that recruits DNA repair machinery to the site of damage.
Benzamide acts as a competitive inhibitor of PARP enzymes by mimicking their substrate, nicotinamide adenine dinucleotide (NAD+). By blocking PARP activity, benzamide prevents the synthesis of PAR chains, thereby disrupting the recruitment of DNA repair factors. This inhibition can lead to an accumulation of DNA damage, cell cycle arrest, and in some cases, apoptosis. Understanding the precise molecular consequences of benzamide treatment is crucial for fields ranging from cancer biology to neurodegenerative disease research.
Western blot analysis is an indispensable technique for dissecting these effects. It allows for the sensitive and specific detection of changes in the expression levels of key proteins, their post-translational modifications (like PARylation itself), and the activation of downstream signaling cascades following benzamide treatment. This guide provides a comprehensive, field-tested framework for designing, executing, and interpreting Western blot experiments involving benzamide.
Core Principles: Visualizing the Impact of PARP Inhibition
The experimental strategy hinges on treating cells with benzamide and then using Western blotting to measure the status of specific proteins that act as reporters for the drug's activity and its downstream consequences. The primary endpoints often investigated are:
-
Direct Inhibition of PARP Activity: Detecting a decrease in PARylation on PARP-1 and other target proteins.
-
Accumulation of DNA Damage: Measuring the increase of DNA damage markers, such as phosphorylated histone H2AX (γH2AX).
-
Induction of Apoptosis: Assessing the cleavage of effector caspases, like Caspase-3, which signals entry into the apoptotic pathway.
This workflow provides a robust system for validating the efficacy of benzamide treatment and quantifying its biological impact.
Experimental Workflow Overview
The following diagram illustrates the complete experimental pipeline, from initial cell culture treatment to final data analysis.
Caption: High-level workflow for Western blot analysis post-benzamide treatment.
Detailed Protocols
Part A: Benzamide Treatment and Cell Lysis
This protocol provides a starting point for treating adherent mammalian cells. Optimization of benzamide concentration and treatment duration is critical for each cell line and experimental goal.
1. Cell Seeding and Culture:
-
Seed cells (e.g., HeLa, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours in standard culture conditions (e.g., 37°C, 5% CO2).
2. Preparation of Benzamide Stock Solution:
-
Prepare a 100 mM stock solution of Benzamide (e.g., Sigma-Aldrich, Cat# B3450) in DMSO.
-
Expert Insight: Benzamide has limited solubility in aqueous solutions. A DMSO stock is essential. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
3. Cellular Treatment:
-
Dilute the 100 mM benzamide stock directly into pre-warmed complete culture medium to achieve the desired final concentrations. Common working concentrations range from 1 to 10 mM.
-
Crucial Control: Always include a "vehicle control" well treated with the same volume of DMSO as the highest concentration of benzamide used.
-
Remove old medium from cells and replace it with the benzamide-containing or vehicle control medium.
-
Incubate for the desired duration (e.g., 1, 4, or 24 hours).
-
(Optional) DNA Damage Induction: To robustly stimulate PARP-1 activity, you can co-treat with a DNA damaging agent like 200 µM hydrogen peroxide (H₂O₂) for the final 15-30 minutes of the benzamide incubation.
4. Cell Lysis and Protein Extraction:
-
Place the culture plate on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail, Thermo Fisher).
-
Causality: The inhibitors are non-negotiable. Phosphatases will rapidly remove key modifications like γH2AX, while proteases will degrade your targets, especially cleaved caspase-3.
-
Scrape the cells using a cell scraper, transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new, clean tube. Discard the pellet.
5. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the Bicinchoninic acid (BCA) assay.
-
This step is essential for ensuring equal loading of protein onto the gel, which is a prerequisite for accurate quantitative comparisons.
Part B: SDS-PAGE, Protein Transfer, and Immunodetection
This is a standard Western blot protocol, optimized for detecting common targets in the PARP signaling pathway.
1. Sample Preparation:
-
Based on the BCA assay results, dilute each protein sample with 4X Laemmli sample buffer to a final concentration of 1X. Aim to load 20-30 µg of total protein per well.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
2. Gel Electrophoresis:
-
Load the prepared samples into the wells of a 4-20% precast polyacrylamide gel (e.g., Bio-Rad Mini-PROTEAN TGX Gels).
-
Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is often recommended for quantitative accuracy.
-
Expert Insight: Activate the PVDF membrane by briefly immersing it in methanol before equilibrating it in transfer buffer. This ensures efficient protein binding.
4. Immunodetection:
-
Blocking: Block the membrane for 1 hour at room temperature in a solution of 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
- Causality: BSA is often preferred when detecting phosphorylated proteins as milk can contain phosphoproteins that increase background noise.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. See the table below for recommended targets and starting dilutions.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate (e.g., SuperSignal™ West Pico PLUS) for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Key Protein Targets and Expected Outcomes
The selection of antibodies is paramount for a successful experiment. The following table summarizes key targets and their expected behavior following effective benzamide treatment.
| Target Protein | Function / Marker | Expected Result with Benzamide + DNA Damage | Recommended Starting Dilution |
| PARP-1 | The primary target of benzamide | No change in total protein level. | 1:1000 |
| Poly(ADP-ribose) (PAR) | The product of PARP activity | Strong decrease in signal, confirming PARP inhibition. | 1:1000 |
| γH2AX (p-Ser139) | Marker of DNA double-strand breaks | Accumulation/increase in signal over time. | 1:1000 - 1:2000 |
| Cleaved Caspase-3 | Marker of apoptosis execution | Increase in the cleaved fragment (~17/19 kDa). | 1:500 - 1:1000 |
| β-Actin or GAPDH | Loading Control | Stable signal across all lanes. | 1:5000 - 1:10000 |
Mechanism of Action: Benzamide's Impact on DNA Repair
The diagram below illustrates the central role of PARP-1 in the DNA damage response and how benzamide intervenes in this process.
Caption: Benzamide competitively inhibits PARP-1, blocking PAR synthesis and DNA repair.
Data Interpretation and Quantitative Analysis
A successful Western blot will show a clear pattern:
-
Vehicle Control: Low basal levels of γH2AX and cleaved caspase-3. If treated with a DNA damaging agent, a strong PAR signal should be visible.
-
Benzamide Treated: A significant reduction in the PAR signal compared to the DNA damage control. Concurrently, an increase in γH2AX and, at later time points, cleaved caspase-3 should be observed. The loading control (β-Actin/GAPDH) must remain constant across all lanes.
For quantitative analysis, use densitometry software (e.g., ImageJ) to measure the band intensity for each protein.
-
Normalize: Divide the intensity of the target protein band by the intensity of the loading control band in the same lane.
-
Compare: Express the normalized values as a fold change relative to the vehicle control.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No PAR signal in DNA damage control | Insufficient DNA damage; PARP-1 activity is low in the cell line; PAR chains degraded post-lysis. | Increase concentration/duration of DNA damaging agent; Ensure fresh, potent protease/phosphatase inhibitors are used; Work quickly and on ice during lysis. |
| High background on the blot | Insufficient blocking; Primary antibody concentration too high; Insufficient washing. | Increase blocking time to 2 hours or switch blocking agent (e.g., from milk to BSA); Titrate the primary antibody; Increase the number and duration of TBST washes. |
| Weak or no signal for target protein | Insufficient protein loaded; Inefficient protein transfer; Inactive antibody. | Load more protein (30-40 µg); Verify transfer efficiency with Ponceau S staining; Use a new or validated antibody; Check antibody host and secondary compatibility. |
| Loading control is not consistent | Inaccurate protein quantification; Pipetting errors. | Re-quantify samples with BCA/Bradford assay; Use calibrated pipettes and ensure careful loading technique. |
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide
Welcome to the technical support center for the synthesis of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this specific amide coupling. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction for higher yields and purity.
The target molecule presents a classic synthetic challenge: the acylation of a sterically hindered amino alcohol. The tertiary carbinamine structure of 2-amino-2-methyl-1-propanol significantly impedes the approach to the electrophilic carbonyl center, while the presence of a primary hydroxyl group introduces a competing site for acylation. This guide provides a structured, question-and-answer approach to overcoming these hurdles.
General Synthesis Pathway
The primary method for synthesizing this compound involves the coupling of a 2,4,5-trifluorobenzoic acid derivative with 2-amino-2-methyl-1-propanol.
Troubleshooting Guide and FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I'm getting no product. What are the primary causes?
Low or no yield in this specific amide coupling is a frequent problem, typically stemming from a combination of steric hindrance and suboptimal reaction conditions.[1][2]
-
Cause 1: Ineffective Carboxylic Acid Activation. The first step in most amide couplings is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[3] If the activated intermediate is not formed efficiently or is unstable, the reaction will fail.
-
Cause 2: Steric Hindrance. The amine, 2-amino-2-methyl-1-propanol, has a nitrogen atom attached to a tertiary carbon. This bulky arrangement physically blocks the nucleophilic attack of the amine on the activated carboxylic acid. Standard coupling methods that work for primary or secondary amines often fail here.[2]
-
Cause 3: Poor Nucleophilicity of the Amine. While amines are generally good nucleophiles, severe steric crowding can diminish their effective nucleophilicity in a given reaction.
-
Cause 4: Suboptimal Reaction Conditions. Incorrect choice of solvent, temperature, or base can halt the reaction. For example, using a protic solvent might interfere with the coupling reagents, while an inappropriate base might not be strong enough to deprotonate the amine or neutralize acidic byproducts.
Solutions:
-
Switch to a More Reactive Electrophile: Convert the 2,4,5-trifluorobenzoic acid to its corresponding acyl chloride or acyl fluoride .[4][] Acyl halides are significantly more electrophilic than the parent acid activated by standard coupling reagents and can often overcome the steric barrier.[] Acyl fluorides are particularly effective for hindered couplings as they are highly reactive towards amines yet relatively stable to hydrolysis.[2][4]
-
Optimize the Coupling Reagent: If using a direct coupling method, select a high-potency reagent known to be effective for hindered substrates. (See Q3 for a detailed comparison).
-
Increase Temperature: For sterically demanding couplings, increasing the reaction temperature (e.g., from room temperature to 80 °C or higher) can provide the necessary activation energy to overcome the steric barrier.[2] This must be done cautiously to avoid side reactions.
-
Use Excess Reagent: Employing a slight excess (1.5 to 2.0 equivalents) of the less expensive or more accessible starting material can shift the reaction equilibrium toward the product.
Q2: I'm observing significant side products. What are they and how can I improve selectivity for N-acylation?
The most common side reaction is the acylation of the primary hydroxyl group, leading to an O-acylated ester byproduct or a di-acylated (N,O-acylated) product.[6] The key to a high yield is achieving selective N-acylation.
Strategies for Improving N-Selectivity:
-
Utilize the Schotten-Baumann Reaction Conditions: This is a classic and highly effective method for the selective N-acylation of amino alcohols.[6] It involves using an acyl chloride in a two-phase system (e.g., DCM/water or ether/water) with an aqueous inorganic base like NaOH or K₂CO₃.[6]
-
Why it works: In a basic aqueous environment (pH 8-10), the amino group remains largely deprotonated and highly nucleophilic, while the hydroxyl group is less reactive. The base also serves to neutralize the HCl byproduct, preventing the protonation and deactivation of the amine.[6]
-
-
Control Temperature: Running the reaction at low temperatures (0-5 °C) generally favors N-acylation. O-acylation often has a higher activation energy, and its rate is more significantly reduced at lower temperatures compared to N-acylation.[6]
-
Protect the Hydroxyl Group: While adding steps to the synthesis, protecting the primary alcohol with a suitable protecting group (e.g., silyl ether like TBDMS) before the coupling reaction will completely prevent O-acylation. The protecting group is then removed in a subsequent step. This is often the most robust, albeit longer, route for complex molecules.
Q3: How do I choose the optimal coupling reagent for this transformation?
The choice of coupling method is critical. For this sterically demanding synthesis, more powerful and specialized reagents are often required.
| Coupling Method | Reagent(s) | Advantages | Disadvantages | Suitability for this Reaction |
| Acyl Halide | Oxalyl Chloride, SOCl₂, or TFFH to form acyl chloride/fluoride | Highly reactive, cost-effective, drives reaction to completion.[] | Requires an extra step; generates acidic byproduct (HCl/HF). | Excellent. Often the most reliable method for hindered couplings.[2] |
| Carbodiimide | EDC, DCC, DIC + Additive (HOBt, HOAt) | One-pot procedure, widely used.[3] | Can fail with hindered substrates; potential for N-acylurea byproduct formation.[7] | Moderate. May give low yields without optimization. Requires an additive like HOBt to suppress side reactions. |
| Uronium/Aminium | HATU, HBTU, TBTU | High reactivity, fast reaction times, good for hindered couplings. | More expensive; can form guanidinium byproducts if amine is added first. | Very Good. HATU is particularly effective for difficult couplings but is a costly reagent. |
| Phosphonium | PyBOP, PyAOP | High reactivity, low racemization.[3] | Expensive; generates phosphine oxide byproducts that can be difficult to remove. | Good. A strong alternative to uronium salts, but purification can be a challenge. |
Q4: I'm having trouble with purification. What are some effective methods?
Purification can be challenging due to the potential for similarly polar byproducts and the properties of the fluorinated aromatic ring.
-
Work-up: A standard aqueous work-up is crucial. After the reaction, dilute the mixture with an organic solvent (like ethyl acetate or DCM) and wash sequentially with a mild acid (e.g., 1 M HCl or sat. NH₄Cl) to remove unreacted amine and basic residues, followed by a base (e.g., sat. NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.
-
Recrystallization: The product is a solid and often amenable to recrystallization.[8] A good starting point for solvent screening is a mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and an anti-solvent in which it is poorly soluble (e.g., hexanes, heptane). This is the most effective method for removing minor impurities on a larger scale.
-
Column Chromatography: If recrystallization fails or byproducts are very similar in polarity, silica gel chromatography is necessary.
-
Solvent System: A gradient of ethyl acetate in hexanes or DCM/methanol is a common choice for amides.
-
TLC Visualization: The trifluorobenzamide product should be UV active. Stains like potassium permanganate can also be used.
-
Detailed Experimental Protocols
Protocol 1: Acyl Chloride Method (Schotten-Baumann Conditions)
This protocol prioritizes selectivity and is often the most robust method for this transformation.
Step 1a: Preparation of 2,4,5-Trifluorobenzoyl chloride
-
To a solution of 2,4,5-trifluorobenzoic acid (1.0 eq) in an anhydrous solvent like DCM or ether (approx. 0.2 M), add a catalytic amount of DMF (2-3 drops).[9]
-
Under an inert atmosphere (N₂ or Argon), add oxalyl chloride (1.5 eq) dropwise at room temperature.[9] Gas evolution (CO₂, CO, HCl) will be observed.
-
Stir the reaction for 1-2 hours at room temperature after gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride in vacuo. The resulting crude 2,4,5-trifluorobenzoyl chloride is often used directly in the next step without further purification.[9]
Step 1b: Amide Coupling
-
In a separate flask, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in DCM (or another water-immiscible solvent) and add an aqueous solution of 2 M NaOH (2.2 eq).
-
Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.[6]
-
Dissolve the crude 2,4,5-trifluorobenzoyl chloride from Step 1a (1.05 eq) in a small amount of DCM.
-
Add the acyl chloride solution dropwise to the cooled, vigorously stirred mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.[6]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Proceed with an aqueous work-up and purification as described in Q4.
Protocol 2: Uronium Salt Coupling Method (HATU)
This one-pot protocol is faster but uses a more expensive reagent.
-
Dissolve 2,4,5-trifluorobenzoic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent like DMF or NMP.
-
Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) (2.5 eq), to the mixture and stir for 10-15 minutes at room temperature to pre-activate the acid.
-
Add 2-amino-2-methyl-1-propanol (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, or gently heat (e.g., to 50 °C) if the reaction is slow, monitoring progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and perform an aqueous work-up as described in Q4 to remove the DMF/NMP and other water-soluble components before purification.
Mechanistic Insights: The Role of Coupling Reagents
Understanding how coupling reagents work is key to troubleshooting. The general principle involves converting the carboxylic acid into an activated species that is highly susceptible to nucleophilic attack by the amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. hepatochem.com [hepatochem.com]
- 4. amphoteros.com [amphoteros.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. calpaclab.com [calpaclab.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Navigating the Challenges of Fluorinated Benzamide Purification
Welcome to the Technical Support Center for the purification of fluorinated benzamides. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique and often complex challenges associated with purifying these valuable compounds. The presence of fluorine atoms, while imparting desirable pharmacological properties, significantly alters the physicochemical characteristics of benzamide scaffolds, demanding specialized purification strategies.
This resource moves beyond generic protocols to provide in-depth, evidence-based troubleshooting advice in a practical question-and-answer format. We will explore the underlying chemical principles governing these purification challenges and offer validated solutions to help you achieve your desired purity and yield.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated benzamides so difficult to purify compared to their non-fluorinated analogs?
A1: The challenges stem from the unique properties of the fluorine atom. Its high electronegativity and the strength of the carbon-fluorine bond alter the molecule's polarity, solubility, and intermolecular interactions in ways that complicate standard purification techniques.[1][2][3] Key issues include:
-
Similar Polarity to Starting Materials: Fluorination can make the polarity of the product very similar to that of the starting materials or reagents, leading to difficult separations by chromatography.[1]
-
Altered Solubility: Fluorine substitution can decrease aqueous solubility, making recrystallization solvent selection more challenging.[2] Conversely, highly fluorinated compounds can exhibit "fluorophilicity," a tendency to interact with other fluorinated molecules, which can be exploited but also complicates standard reversed-phase or normal-phase chromatography.[4]
-
Co-elution with Impurities: Positional isomers or halogenated byproducts formed during synthesis often have very similar polarities to the desired product, resulting in co-elution during chromatography.[5]
Q2: What are the most common impurities I should expect in my crude fluorinated benzamide product?
A2: Impurities are highly dependent on the synthetic route, but several common classes are frequently observed:
-
Unreacted Starting Materials: Such as the parent aniline or benzoyl chloride.
-
Hydrolysis Products: The corresponding fluorinated benzoic acid is a very common impurity, formed by the hydrolysis of the starting benzoyl chloride or the final benzamide product, especially during aqueous workups or on silica gel.[5][6][7]
-
Positional Isomers: If the fluorinated starting materials are not isomerically pure, you will carry these isomers through to the final product.[5]
-
Halogenated Byproducts: Depending on the reaction conditions, side reactions can lead to other halogenated species.[5]
-
Coupling Reagent Residues: Byproducts from coupling agents (e.g., HOBt, EDC) can be present.
Q3: Can I use recrystallization for my fluorinated benzamide? I'm struggling to find a suitable solvent.
A3: Yes, recrystallization is often a viable and scalable purification method.[8] However, the altered polarity and potential for polymorphism due to fluorine substitution can make solvent screening critical.[9][10][11] A systematic approach is recommended.
Protocol 1: Systematic Solvent Screening for Recrystallization
-
Solubility Testing:
-
Place ~10-20 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent (0.5 mL) from the list below, representing a range of polarities.
-
Observe solubility at room temperature. An ideal single-solvent system is one where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
-
Heating and Cooling:
-
If insoluble at room temperature, heat the solvent to boiling. If the compound dissolves, it's a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, then in an ice bath.[8] Observe for crystal formation. Scratching the inside of the flask with a glass rod can help induce nucleation.[8]
-
-
Two-Solvent System:
-
If no single solvent is ideal, try a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).
-
Slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the cloud point).
-
Add a few drops of the "good" solvent to redissolve the solid and then allow it to cool slowly.
-
| Solvent Class | Examples | Polarity | Notes |
| Non-Polar | Heptane, Hexane, Cyclohexane | Low | Good for precipitating polar impurities. Often used as the "poor" solvent in a two-solvent system. |
| Moderately Polar | Toluene, Dichloromethane (DCM), Ethyl Acetate | Medium | Commonly successful for a range of organic compounds. |
| Polar Aprotic | Acetone, Acetonitrile (ACN) | High | Good dissolving power; often needs a non-polar anti-solvent. |
| Polar Protic | Ethanol, Methanol, Isopropanol (IPA) | High | Strong hydrogen-bonding capabilities can be effective for benzamides. |
Troubleshooting Guide: Flash Column Chromatography
Flash chromatography is the workhorse of purification, but fluorinated benzamides can present specific problems. Here’s how to troubleshoot them.
Issue 1: My fluorinated benzamide is co-eluting with a major impurity.
This is the most common challenge. The key is to identify the impurity and adjust the chromatography conditions to exploit any small differences in properties.
Caption: Troubleshooting workflow for co-eluting impurities.
Explanation of Solutions:
-
Solution A (For Acidic Impurities): Fluorinated benzoic acids can streak badly on silica gel, leading to broad peaks that overlap with the product. Adding a small amount of a volatile acid like acetic acid to the mobile phase can sharpen the peak of the acidic impurity, improving separation.[12] Alternatively, an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) before chromatography can remove the bulk of the acidic impurity.[5][7]
-
Solution B (For Isomers/Non-Polar Impurities): Changing the solvent system is the most powerful tool to alter selectivity. A switch from a standard hexane/ethyl acetate system to one involving dichloromethane, toluene, or acetone can change the interactions with the silica surface and improve separation.[12] For very challenging separations, high-performance flash chromatography (HPFC) with smaller particle size silica (e.g., <40 µm) can provide the necessary resolution.[13] In specialized cases, using a column with a fluorinated stationary phase can separate compounds based on their fluorine content.[4][14]
Issue 2: My compound is not eluting from the column (or elution is very slow with significant tailing).
Potential Cause: Strong interaction with the silica gel, possibly due to the basicity of the amide nitrogen or other functional groups. While fluorine's inductive effect makes the amide less basic, strong hydrogen bonding interactions can still occur.
Solutions:
-
Increase Eluent Polarity: This is the most straightforward solution. If tailing begins, you can increase the polarity of the eluent to accelerate the elution of your compound.[12]
-
Add a Basic Modifier: For particularly stubborn compounds, adding a small amount (0.1-1%) of a basic modifier like triethylamine (NEt₃) or pyridine to the mobile phase can deactivate the acidic sites on the silica gel, reducing tailing and improving peak shape.
-
Switch to a Less Acidic Stationary Phase: If your compound is sensitive to silica, consider using a different stationary phase like alumina (neutral or basic) or Florisil.[12]
Analytical Protocols for Impurity Identification
Accurate identification of impurities is crucial for effective troubleshooting.
Protocol 2: HPLC-MS Analysis for General Impurity Profiling
This is a powerful technique for separating and identifying impurities.[5][7]
-
Instrumentation: High-Performance Liquid Chromatograph with a Mass Spectrometer detector (LC-MS).
-
Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: Hold at 30% B
-
-
Analysis: Compare the mass-to-charge ratio (m/z) of the impurity peaks with the expected masses of potential byproducts (e.g., starting materials, hydrolyzed acid).
Protocol 3: NMR Spectroscopy for Structural Elucidation
NMR is invaluable for identifying isomers and unexpected byproducts.[5][7]
-
¹H and ¹³C NMR: Carefully analyze the spectra of your impure fractions. Look for unexpected aromatic splitting patterns or aliphatic signals that don't correspond to your product. Reference tables of common solvent and reagent impurities can be very helpful.[15][16][17]
-
¹⁹F NMR: This is essential for fluorinated compounds. The chemical shift and coupling constants in the ¹⁹F NMR spectrum are highly sensitive to the fluorine atom's environment. The presence of multiple signals when only one is expected is a clear indicator of isomeric impurities.
Final Recommendations
The key to successfully purifying fluorinated benzamides lies in a systematic and informed approach.
-
Characterize Thoroughly: Before attempting large-scale purification, always characterize your crude product using techniques like LC-MS and NMR to understand the impurity profile.
-
Think Beyond Hexane/EtOAc: Be prepared to screen alternative solvent systems for chromatography, as the unique polarity of fluorinated compounds often requires non-standard eluents.
-
Consider the Chemistry: Anticipate likely impurities based on your reaction conditions. If your reaction involves water or is worked up under non-anhydrous conditions, expect the corresponding benzoic acid.
By understanding the influence of fluorine on molecular properties and applying these targeted troubleshooting strategies, you can overcome the purification hurdles and isolate your target fluorinated benzamides with high purity and yield.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
- Restek Corporation. (n.d.). Troubleshooting Guide.
- Thermo Fisher Scientific. (n.d.). Current Trends in Practical Fluorination Chemistry.
- Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis.
- Geocities.ws. (n.d.). Hydrolysis of Benzamide.
- Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?.
- Quick Company. (n.d.). Preparation Of Fluorinated Aromatic Compounds.
- American Chemical Society. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
- Nakajima, Y., Arinami, Y., & Yamamoto, K. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.
- Adamu, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(19), 4583.
- Benchchem. (n.d.). Common impurities in commercial 4-Fluorobenzaldehyde.
- Quick Company. (n.d.). Process For The Preparation Of Fluorinated Aromatic Compounds.
- Edward, J. T., & Meacock, S. C. R. (1957). Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. Journal of the Chemical Society (Resumed), 2000.
- National Center for Biotechnology Information. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
- Benchchem. (n.d.). Strategies to reduce impurities in benzamide synthesis.
- Workman Jr., J. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- ResearchGate. (n.d.). Fluorinated Aromatic Compounds.
- Quora. (2020, March 24). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?.
- National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Science of Synthesis. (n.d.). Deoxyfluorination of Aliphatic Alcohols.
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- Cox, R. A. (2008). Benzamide hydrolysis in strong acids: The last word. Canadian Journal of Chemistry, 86(4), 290-297.
- American Chemical Society. (2024, June 10). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- ResearchGate. (2025, August 6). The Polar Hydrophobicity of Fluorinated Compounds.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube.
- Kimata, K., et al. (1989). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- SpectraBase. (n.d.). Benzamide, 4-fluoro-N-(2-pentyl)-N-octyl- - Optional[13C NMR] - Chemical Shifts.
- Benchchem. (n.d.). Technical Support Center: Purification of Volatile Fluorinated Compounds.
- O’Donovan, D., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2020(3), M1152.
- Tressler, C. M., & Zondlo, N. J. (2022).
- Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting.
Sources
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- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 10. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Aqueous Solubility of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide
Welcome to the technical support guide for 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide. This document provides in-depth troubleshooting advice and detailed protocols for researchers encountering solubility challenges during the preparation of aqueous solutions for in vitro studies. Poor aqueous solubility is a common hurdle for many new chemical entities (NCEs), often leading to inconsistent results and underestimation of biological activity.[1][2] This guide is designed to provide a systematic approach to overcoming these challenges.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial queries and problems researchers face when handling a novel, potentially poorly soluble compound.
Q1: I've just received my vial of this compound. What are its expected solubility properties?
A1: While specific experimental data for this compound is not publicly available, we can infer its likely behavior based on its chemical structure.
-
Core Structure: The benzamide core is a relatively nonpolar, rigid structure that generally contributes to low water solubility.[3][4]
-
Trifluoro Substitution: The three fluorine atoms on the benzene ring significantly increase the molecule's lipophilicity (hydrophobicity), which is expected to further decrease its solubility in aqueous solutions.
-
Hydroxyl and Amide Groups: The presence of -OH and -NH-C=O groups provides sites for hydrogen bonding, which can aid solubility. However, for a molecule of this size and lipophilicity, these groups are often insufficient to confer high aqueous solubility.
Initial Expectation: Expect this compound to be poorly soluble in water and aqueous buffers. A systematic optimization strategy will be necessary.
Q2: What is the best solvent for preparing a high-concentration stock solution?
A2: For initial stock preparation, a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO) is the industry standard and the recommended starting point.[5][6]
-
Causality: DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[5][7] Its ability to disrupt intermolecular forces in crystalline solids makes it highly effective for creating concentrated stock solutions, which can then be serially diluted.
Best Practice: Aim to prepare a stock solution at a concentration of 10-20 mM. This provides a convenient concentration for subsequent dilutions while minimizing the final percentage of DMSO in your assay.[8][9][10]
Q3: My compound precipitated immediately when I diluted my DMSO stock into my cell culture media. What happened and what should I do next?
A3: This is the most common problem encountered with poorly soluble compounds and is known as "crashing out."
-
Mechanism: When a small volume of a highly concentrated DMSO stock is added to a large volume of an aqueous buffer or medium, the DMSO rapidly disperses. The compound is suddenly in an environment where it is no longer soluble at that concentration, leading to supersaturation and subsequent precipitation.[7][11]
Immediate Action: Do not proceed with the experiment using a solution that contains a precipitate. The actual concentration of the dissolved compound will be unknown and significantly lower than intended, leading to erroneous data. The workflow below outlines a systematic approach to solve this issue.
Part 2: Systematic Workflow for Solubility Optimization
This workflow provides a logical progression from simple to more complex methods for achieving the desired final concentration in your aqueous assay medium.
Caption: Decision workflow for troubleshooting compound precipitation.
Part 3: Troubleshooting Guides & Advanced Protocols
This section provides detailed explanations and step-by-step protocols for the strategies outlined in the workflow.
Troubleshooting Guide: Stock Solution Preparation
| Issue | Probable Cause | Recommended Solution |
| Compound is insoluble even in 100% DMSO at 10 mM. | The compound has exceptionally low intrinsic solubility or is highly crystalline. | Protocol 1: Follow the detailed stock preparation protocol. Incorporate gentle warming (not to exceed 40°C) and/or sonication in a water bath to provide energy to break the crystal lattice. If this fails, prepare a new stock at a lower concentration (e.g., 1 mM or 5 mM). |
| Stock solution appears hazy or cloudy. | Presence of insoluble impurities or moisture in the DMSO. | Use fresh, anhydrous, high-purity DMSO. Briefly centrifuge the stock solution at high speed (~10,000 x g) for 5 minutes and carefully transfer the clear supernatant to a new, clean vial.[12] |
| Stock solution crystallizes upon storage at -20°C. | The compound's solubility in DMSO decreases significantly at low temperatures. | Store the stock solution at room temperature in a desiccator to protect it from light and moisture.[12] Most compounds are stable in DMSO for extended periods under these conditions. If freezer storage is required, re-dissolve completely before use by warming and vortexing. |
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a clear, 10 mM stock solution of this compound (MW: 247.22 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Glass vial with a PTFE-lined screw cap[12]
-
Calibrated micropipettes
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Calculation: To make 1 mL of a 10 mM stock solution, you need 2.47 mg of the compound.
-
Calculation: 0.010 mol/L * 0.001 L * 247.22 g/mol = 0.00247 g = 2.47 mg
-
-
Weighing: Accurately weigh out 2.47 mg of the compound and place it into the clean, labeled glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial using a calibrated pipette.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Carefully inspect the solution against a light source. It should be completely clear with no visible particles.
-
Troubleshooting (if needed): If particles remain, sonicate the vial in a room temperature water bath for 10-15 minutes. If this fails, warm the vial in your hand or a 37°C water bath for 5-10 minutes, vortexing intermittently.
-
Storage: Store the clearly dissolved stock solution in the tightly capped glass vial at room temperature, protected from light.[12]
Solubility Enhancement Strategy A: Co-Solvents
Q: How can I use a co-solvent to keep my compound in solution for an in vitro assay?
A: Co-solvents are water-miscible organic solvents that, when added to the aqueous medium in small amounts, can increase the solubility of hydrophobic compounds.[2][5] They work by reducing the polarity of the aqueous solvent system.[] However, they can also be toxic to cells, so their concentration must be carefully controlled.[6][14]
Table of Common Co-Solvents for Cell-Based Assays
| Co-Solvent | Typical Final Concentration Limit | Notes |
| DMSO | < 0.5% (v/v) | The most common, but can induce cell differentiation or stress at higher concentrations. Always include a vehicle control.[6][14] |
| Ethanol | < 0.5% (v/v) | Can be cytotoxic; effects vary significantly between cell lines.[15] |
| Polyethylene Glycol 400 (PEG 400) | < 1.0% (v/v) | Generally shows lower toxicity than DMSO or ethanol. Can increase solution viscosity.[16] |
| N,N-Dimethylacetamide (DMA) | < 0.1% (v/v) | A strong solvent, but generally more toxic than DMSO. Use with caution.[5] |
Protocol 2: Systematic Evaluation of Co-Solvents
-
Prepare your final desired concentration of the compound by diluting the DMSO stock into separate tubes of assay medium containing a range of final co-solvent concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%).
-
For each co-solvent, also prepare a "vehicle control" tube containing only the medium and the same final concentration of the co-solvent (without the compound).
-
Vortex all tubes immediately after dilution.
-
Incubate at the assay temperature (e.g., 37°C) for 30 minutes.
-
Visually inspect for precipitation. The lowest concentration of co-solvent that results in a clear solution is your optimal condition.
-
Crucially, run a cytotoxicity test (e.g., MTT, CellTiter-Glo®) on your cells using only the vehicle controls to ensure the chosen co-solvent concentration is not toxic. [17]
Solubility Enhancement Strategy B: pH Adjustment
Q: Will adjusting the pH of my buffer help solubilize this compound?
A: Possibly, but its effect may be limited. The solubility of ionizable compounds can be dramatically increased by adjusting the pH to a point where the molecule is in its charged, more polar form.[][18][19]
-
Structural Analysis: this compound has two potentially ionizable protons: the amide N-H and the tertiary alcohol O-H.
-
The amide proton is very weakly acidic (pKa > 16).
-
The tertiary alcohol proton is also weakly acidic (pKa ~ 16-18).
-
Solubility Enhancement Strategy C: Cyclodextrins
Q: I've heard about cyclodextrins. How do they work and are they suitable for my compound?
A: Cyclodextrins are an excellent and often cell-compatible method for solubilizing hydrophobic compounds.[22][23] They are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[24][25]
-
Mechanism: The nonpolar part of your compound (the trifluorobenzyl ring) can become encapsulated within the hydrophobic cavity of the cyclodextrin, forming an "inclusion complex." This complex has a hydrophilic exterior, allowing it to dissolve readily in water, thereby increasing the apparent solubility of the compound.[22][25][]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[22]
Protocol 3: Solubility Enhancement using HP-β-CD
-
Prepare a concentrated HP-β-CD solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired assay buffer. (e.g., 4g of HP-β-CD in a final volume of 10 mL of buffer).
-
Add the compound: Add your DMSO stock solution directly to the HP-β-CD solution to achieve a concentration 10-fold higher than your final target assay concentration.
-
Complexation: Vortex the mixture vigorously and allow it to equilibrate at room temperature for at least 1 hour (or overnight with gentle rocking) to ensure efficient complex formation.
-
Final Dilution: Dilute this complexed solution 1:10 into your final assay medium.
-
Controls: Remember to include a vehicle control containing the same final concentration of HP-β-CD and DMSO in your experiment.
References
-
Gould, S., & Scott, R. C. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
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Benzamide Synthesis Technical Support Center: A Troubleshooting Guide to Side Reactions
Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the synthesis of benzamide and its derivatives. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can not only solve current issues but also prevent future synthetic roadblocks.
Part 1: Issues in Benzamide Synthesis from Acyl Chlorides (e.g., Schotten-Baumann Conditions)
This classic method, while robust, is susceptible to specific side reactions that can significantly impact yield and purity.
Q1: My Schotten-Baumann reaction has a low yield. What are the primary causes and how can I fix it?
A1: Low yields in the Schotten-Baumann reaction are frequently traced back to three main culprits: hydrolysis of the benzoyl chloride, protonation of the amine, and insufficient mixing in biphasic systems.[1][2]
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and readily hydrolyzes in the presence of water to form benzoic acid, which is unreactive toward the amine under these conditions.[1][2][3] To mitigate this, ensure all glassware is thoroughly dried and use anhydrous solvents. The addition of benzoyl chloride should be slow and controlled, ideally at a low temperature (e.g., in an ice bath), to manage the exothermic nature of the reaction and minimize this side reaction.[1][3]
-
Protonation of the Amine: The reaction of benzoyl chloride with an amine generates hydrochloric acid (HCl) as a byproduct.[1][2] This acid will protonate the unreacted amine, rendering it non-nucleophilic and effectively halting the reaction. The presence of a base, typically aqueous sodium hydroxide, is crucial to neutralize the HCl as it forms.[1][2]
-
Insufficient Mixing: In a two-phase system (e.g., an organic solvent and aqueous base), vigorous stirring is essential. Inadequate mixing prevents the benzoyl chloride in the organic phase from coming into efficient contact with the amine and the base in the aqueous phase, leading to an incomplete reaction.[1][2]
Q2: I've observed the formation of a significant amount of N,N-dibenzoylamine as a byproduct. How can I prevent this?
A2: The formation of N,N-dibenzoylamine occurs when the initially formed benzamide is acylated by a second molecule of benzoyl chloride.[3] This is a common issue when synthesizing primary amides.
Preventative Measures:
-
Control Stoichiometry: Avoid using a large excess of benzoyl chloride. It is often preferable to use a slight excess of the amine to ensure the complete consumption of the acylating agent.[3]
-
Slow Reagent Addition: Adding the benzoyl chloride slowly to the amine solution helps maintain a low concentration of the acylating agent, which disfavors the second acylation of the more substituted (and generally less reactive) benzamide.[3]
Part 2: Challenges in Amide Synthesis from Carboxylic Acids Using Coupling Reagents
Coupling reagents offer a milder alternative to acyl chlorides but come with their own set of potential side reactions.
Q3: My DCC/EDC-mediated coupling reaction is low-yielding, and I'm having trouble with byproducts. What's going on?
A3: Low yields in carbodiimide couplings often point to the formation of an N-acylurea byproduct or issues with the removal of the urea byproduct.[1]
-
N-Acylurea Formation: The highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide (like DCC or EDC), can rearrange to a stable N-acylurea, which is unreactive and consumes the activated carboxylic acid.[1][4] To suppress this side reaction, an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often included. These additives react with the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to rearrangement.[1][5]
-
Urea Byproduct Removal: Dicyclohexylurea (DCU), the byproduct of DCC, is notoriously insoluble in many common organic solvents and can co-precipitate with the desired product, making purification difficult.[1][6] A significant portion of DCU can be removed by filtration of the reaction mixture.[1] For any remaining DCU in the crude product, dissolving it in a suitable solvent like dichloromethane (DCM) followed by the addition of a non-polar solvent such as hexanes can help precipitate the DCU for removal by a second filtration.[1] A more straightforward approach is to use a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct can then be easily removed with an aqueous workup.[1][6][7]
Q4: I am working with a chiral carboxylic acid, and I'm concerned about racemization. How can I minimize or prevent this?
A4: Racemization is a significant concern in amide bond formation, particularly in peptide synthesis, as it can lead to a loss of biological activity.[8][9] The primary mechanism for racemization is the formation of an oxazolone (or azlactone) intermediate from the activated amino acid.[8]
Strategies to Minimize Racemization:
| Strategy | Rationale |
| Choice of Coupling Reagent | Some coupling reagents are more prone to causing racemization than others. Carbodiimides like DCC can lead to significant racemization, which is why they are almost always used with an additive.[10][11] Uronium/aminium-based reagents like HATU and HBTU are generally considered to be better at suppressing racemization.[6] |
| Use of Additives | Additives like HOBt and HOAt not only improve coupling efficiency but also significantly suppress racemization.[5][10] |
| Control of Base | The choice and amount of base are critical. Sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) are preferred over stronger bases that can promote the formation of the oxazolone intermediate.[6] |
| Low Reaction Temperature | Performing the activation and coupling at low temperatures (e.g., 0 °C) slows down the rate of oxazolone formation and subsequent racemization.[6][12] |
| Minimize Pre-activation Time | The longer the carboxylic acid remains in its activated state before the addition of the amine, the greater the opportunity for racemization. Minimizing this pre-activation time is crucial.[6][13] |
Q5: My reaction is very slow or fails completely when using sterically hindered amines or carboxylic acids. What can I do?
A5: Steric hindrance around the carboxylic acid or the amine can dramatically slow down the rate of amide bond formation by impeding the nucleophilic attack of the amine on the activated carboxylate.[14][15]
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction can provide the necessary energy to overcome the activation barrier, but this should be done with caution as it can also promote side reactions like racemization.[1]
-
Use a More Reactive Coupling Reagent: For particularly challenging couplings, more potent coupling reagents may be necessary.
-
Add a Catalyst: In some cases, adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction.[1] However, be aware that DMAP can also increase the risk of racemization.[10]
-
Alternative Synthetic Routes: For extremely hindered systems, traditional coupling methods may not be effective. In such cases, exploring alternative synthetic strategies, such as the use of isocyanates with Grignard reagents, might be necessary.[14]
Part 3: Visualization of Key Processes
To further aid in understanding and troubleshooting, the following diagrams illustrate a common side reaction pathway and a general troubleshooting workflow.
Caption: A decision-tree diagram for troubleshooting low yields in benzamide synthesis.
Caption: The competing pathways of direct amidation versus racemization via an oxazolone intermediate.
References
- Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. (n.d.).
- Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. (n.d.).
- Coupling Reagents - Aapptec Peptides. (n.d.).
- Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing. (n.d.).
- Epimerization of Peptide. (n.d.).
- Identifying and minimizing side reactions in benzamide synthesis - Benchchem. (n.d.).
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
- TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Racemization pathways during amide bond formation. - ResearchGate. (n.d.).
- How to overcome common problems in Benzamide synthesis? - Benchchem. (n.d.).
- troubleshooting common issues in benzamide synthesis - Benchchem. (n.d.).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024).
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008).
- Proposed mechanism of benzamide coupling. - ResearchGate. (n.d.).
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- (PDF) Epimerisation in Peptide Synthesis - ResearchGate. (n.d.).
- An improved method of amide synthesis using acyl chlorides | Request PDF - ResearchGate. (2025).
- Amide from carboxylic acid synthesis : r/Chempros - Reddit. (2024).
- The Synthesis of Sterically Hindered Amides - CHIMIA. (n.d.).
- Troubleshooting unexpected side reactions in multi-step Benzamide synthesis. - Benchchem. (n.d.).
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- Side reactions to consider in the synthesis of benzamide derivatives - Benchchem. (n.d.).
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- Synthesis of benzamide from benzyl chloride | PPTX - Slideshare. (n.d.).
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- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.).
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- Final Benzamide Preparations | PDF - Scribd. (n.d.).
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- Making Amides from Acyl Chlorides - Chemistry LibreTexts. (2023).
- Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies - PubMed. (n.d.).
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Technical Support Center: Overcoming Resistance to Benzamide Derivatives in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering resistance to benzamide derivatives in their cell line models. This guide is designed to provide both rapid troubleshooting solutions and in-depth experimental workflows to help you diagnose, understand, and overcome acquired resistance in your in vitro experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and questions when resistance is suspected.
Q1: My previously sensitive cell line now requires a much higher concentration of my benzamide derivative to achieve the same level of cytotoxicity. What are the first things I should check?
A1: This is a classic sign of acquired resistance. Before diving into complex mechanistic studies, it's crucial to rule out common experimental variables:
-
Cell Line Integrity: Confirm the identity of your cell line via short tandem repeat (STR) profiling. Cell line misidentification or cross-contamination is a frequent issue in long-term culture.
-
Mycoplasma Contamination: Test your cells for mycoplasma. This common contamination can alter cellular metabolism and drug response.
-
Compound Integrity: Verify the concentration and stability of your benzamide derivative stock solution. If possible, use a fresh, validated batch of the compound.
-
Passage Number: Note the passage number of your cells. Cell lines can exhibit phenotypic drift at very high passage numbers. If possible, return to a lower-passage, validated stock.
Q2: How can I quantitatively confirm that my cell line has developed resistance?
A2: The most direct way is to compare the half-maximal inhibitory concentration (IC50) of the derivative in your suspected resistant line against the parental, sensitive cell line.[1][2] A significant increase (often defined as a Resistance Index (RI) of ≥ 5, where RI = IC50 of resistant cells / IC50 of sensitive cells) confirms the resistant phenotype.[3][4] It is recommended to use a robust cell viability assay like a CellTiter-Glo® luminescent assay or to perform growth rate (GR) inhibition analysis, which can provide more reproducible metrics than standard IC50 values by accounting for differences in cell proliferation rates.[5][6]
Q3: What are the most common biological mechanisms of resistance to benzamide derivatives, particularly PARP inhibitors?
A3: Resistance to benzamide derivatives, a class that includes many potent PARP inhibitors, is multifaceted. The primary mechanisms can be broadly categorized as:
-
Restoration of Homologous Recombination (HR) Repair: In cancers with BRCA1/2 mutations, secondary "reversion" mutations can restore the gene's function, reactivating the HR repair pathway and negating the synthetic lethality of PARP inhibitors.[7][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[9][10][11]
-
Stabilization of Replication Forks: Cancer cells can develop mechanisms to protect stalled DNA replication forks from collapsing, which is a key cytotoxic effect of PARP inhibitors.[7][8] This reduces the level of DNA damage and allows the cells to survive.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative survival pathways, such as the PI3K/Akt pathway, can compensate for the effects of the benzamide derivative, promoting cell survival despite target inhibition.[12][13][14]
-
Target Alteration: Although less common, mutations in the drug target itself (e.g., PARP1) can prevent the benzamide derivative from binding effectively.[15]
Section 2: In-Depth Troubleshooting Guides
Once initial checks are complete and resistance is confirmed, these guides provide structured workflows to identify the underlying mechanism.
Guide 1: Investigating Target-Related and DNA Repair Pathway Resistance
This is often the first line of investigation for PARP inhibitors, where resistance is frequently linked to the restoration of DNA damage repair pathways.[7][16]
Workflow for Diagnosing HR Restoration
Caption: Upregulation of PI3K/Akt signaling as a bypass resistance mechanism.
Troubleshooting Strategy: Co-treatment with Pathway Inhibitors
Rationale: If you hypothesize that a specific bypass pathway is activated, co-administering your benzamide derivative with an inhibitor of that pathway should re-sensitize the resistant cells.
Methodology:
-
Hypothesis Formation: Based on literature or pathway analysis of your cell line, select a potential bypass pathway (e.g., PI3K/Akt).
-
Inhibitor Selection: Choose a specific inhibitor for a key node in the pathway (e.g., a PI3K inhibitor like Alpelisib or an Akt inhibitor like Capivasertib).
-
Dose-Response Matrix: Perform a checkerboard assay. Create a matrix of concentrations of your benzamide derivative against a range of concentrations of the pathway inhibitor.
-
Cell Viability Assay: Treat the resistant cells with the drug combinations for 72-96 hours and measure viability.
-
Synergy Analysis: Calculate synergy scores (e.g., using the Bliss Independence or Loewe Additivity models) to determine if the combination is more effective than either drug alone. A synergistic interaction strongly suggests that the targeted bypass pathway is involved in the resistance mechanism. Combination therapies are a key clinical strategy to overcome resistance. [9][17]
Section 3: Proactive Strategies to Mitigate Resistance
-
Intermittent Dosing: In some models, pulsed or intermittent exposure to a high concentration of the drug, rather than continuous exposure to a low concentration, may delay the onset of resistance. [18]* Rational Combinations: From the outset of your experiments, consider using the benzamide derivative in combination with other agents that target potential resistance pathways. [19]* Regularly Re-evaluate Sensitivity: Do not assume a cell line's sensitivity is static. Periodically re-determine the IC50 to catch resistance early. [1]* Develop Resistant Lines Purposefully: To study resistance, consider generating resistant cell lines in a controlled manner by exposing parental cells to gradually increasing concentrations of the drug over several months. [2][20]This provides a valuable pair of isogenic cell lines for mechanistic studies. [21]
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McCann, K. (2018, July 30). Identifying Strategies to Overcoming PARP Inhibitor Resistance in Ovarian Cancer. OncLive. Retrieved January 12, 2026, from [Link]
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Gunjigake, M., et al. (2021). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. International Journal of Molecular Sciences, 22(21), 11847. [Link]
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Gourley, C., et al. (2022). Strategies for the prevention or reversal of PARP inhibitor resistance. Expert Opinion on Investigational Drugs, 31(1), 37-50. [Link]
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Thibault, B., et al. (2022). Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance. Cancers, 14(16), 3910. [Link]
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Pilié, P. G., et al. (2025). Clinical approaches to overcome PARP inhibitor resistance. Nature Reviews Clinical Oncology, 22(5), 341-357. [Link]
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Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55–74. [Link]
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Thibault, B., et al. (2022). Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance. ResearchGate. [Link]
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D'Andrea, A. D., & Konstantinopoulos, P. A. (2022). Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. Nucleic Acids Research, 50(22), 12613–12626. [Link]
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Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. Retrieved January 12, 2026, from [Link]
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Cortesi, L., & Piombino, C. (2022). PARP Inhibitors Resistance: Mechanisms and Perspectives. International Journal of Molecular Sciences, 23(6), 3057. [Link]
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Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55–74. [Link]
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Kim, Y., et al. (2021). Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines. Scientific Reports, 11(1), 19013. [Link]
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Abdel-Maksoud, M. S., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of the Egyptian National Cancer Institute, 37(1), 3. [Link]
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Bukowski, K., et al. (2025). Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer. Expert Opinion on Drug Discovery, 20(9), 1017-1032. [Link]
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Li, Y., et al. (2024). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. Frontiers in Oncology, 14, 1489679. [Link]
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Vasan, N., et al. (2022). Dysregulated Signalling Pathways Driving Anticancer Drug Resistance. International Journal of Molecular Sciences, 23(19), 11847. [Link]
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Ercan, D., et al. (2013). Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer. Clinical Cancer Research, 19(18), 4932–4937. [Link]
-
Ercan, D., et al. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. Clinical Cancer Research, 19(18), 4932–4937. [Link]
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Technical Support Center: Refining Dosage for In Vivo Studies with Novel Benzamides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the critical process of refining dosages for in vivo studies involving novel benzamide compounds. The question-and-answer format is designed to directly address specific challenges and troubleshooting scenarios you may encounter during your preclinical research. Our approach is grounded in the principles of pharmacokinetic/pharmacodynamic (PK/PD) modeling, allometric scaling, and robust toxicological assessment to ensure the scientific integrity and translational relevance of your findings.
Part 1: Foundational Strategy - Initial Dose Selection
The journey from a promising in vitro hit to a viable in vivo candidate begins with a rational, data-driven approach to selecting the first dose. An inappropriate starting dose can lead to inconclusive efficacy data, unexpected toxicity, or wasted resources.
FAQ 1: How do I determine a starting dose for my first in vivo efficacy study?
Answer: Your starting point should be a synthesis of in vitro potency, preliminary tolerability data, and established interspecies scaling principles. The goal is to select a dose that is high enough to demonstrate a pharmacological effect but low enough to be safe.[1]
The most common approach is to first determine the No Observed Adverse Effect Level (NOAEL) in relevant animal toxicity studies.[1] The starting dose for an efficacy study is typically set below the NOAEL. If a formal NOAEL is not yet established, a dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study is the essential first step.[2]
A logical workflow involves three key data streams:
-
In Vitro Potency (EC₅₀/IC₅₀): Your compound's potency against its target provides a benchmark for the concentrations required to elicit a biological effect. However, do not directly extrapolate this to an in vivo dose. Plasma exposure in vivo often needs to be significantly higher than the in vitro IC₅₀ to account for factors like protein binding, tissue distribution, and metabolism.[3]
-
Allometric Scaling: This method uses pharmacokinetic parameters from animal studies to predict human PK parameters and can be adapted to scale doses between preclinical species.[4][5] It is based on the principle that many physiological parameters scale with body weight to a certain exponent.[5] For converting doses between species, scaling by body surface area (BSA) is a widely accepted method.[6][7]
-
Maximum Tolerated Dose (MTD): An MTD study is a short-term, dose-escalation experiment in a small number of animals to identify the highest dose that does not cause unacceptable toxicity.[2][8] Your initial efficacy doses should be fractions of this MTD (e.g., MTD, MTD/2, MTD/4) to establish a dose-response relationship.
The following diagram illustrates the decision-making process for selecting a starting dose.
Caption: Initial dose selection workflow.
FAQ 2: What is allometric scaling, and how is it used for preclinical dose estimation?
Answer: Allometric scaling is a mathematical method used to extrapolate pharmacokinetic parameters and doses across different species based on body size.[5] The fundamental equation is Y = aWᵇ , where Y is the parameter of interest (like clearance or volume of distribution), W is body weight, 'a' is a coefficient, and 'b' is the allometric exponent.[5]
For dose selection, a simplified approach using Body Surface Area (BSA) is often employed, especially for first-in-human dose estimation, as recommended by regulatory bodies like the FDA.[6] The conversion relies on a "Kₘ" factor, which is the body weight divided by the BSA for a given species.
Table 1: Interspecies Dose Conversion Based on Body Surface Area
| From | To | Multiply Dose by Kₘ Ratio |
|---|---|---|
| Mouse (20g) | Rat (150g) | 0.5 |
| Rat (150g) | Mouse (20g) | 2.0 |
| Mouse (20g) | Human (60kg) | 0.08 |
| Rat (150g) | Human (60kg) | 0.16 |
| Dog (10kg) | Human (60kg) | 0.5 |
This table is adapted from FDA guidance and provides approximate conversion factors. It should be used as a starting point, not a substitute for PK data.[6]
Causality: Why BSA? Many physiological processes, including metabolic rate and cardiac output (which influences drug clearance), correlate more closely with BSA than with body weight across species.[7] This makes BSA-based scaling a more reliable predictor for many compounds. However, this is an empirical method and should always be validated with pharmacokinetic data whenever possible.[9]
Part 2: Integrating Pharmacokinetics (PK) and Pharmacodynamics (PD)
Effective dose refinement requires understanding not just the dose administered, but the resulting drug concentration in the body over time (PK) and the relationship between that concentration and the pharmacological effect (PD).[10][11]
FAQ 3: My compound shows great in vitro potency but poor efficacy in vivo. What's the likely cause?
Answer: This is a classic and frequent challenge in drug development. The disconnect between in vitro and in vivo results almost always points to a suboptimal pharmacokinetic (PK) profile.[3] Simply put, the drug is not reaching its target in the body at a sufficient concentration for a sufficient duration.
Key reasons include:
-
Poor Bioavailability: The compound may be poorly soluble in gastrointestinal fluids or extensively metabolized in the gut wall or liver before it can reach systemic circulation (first-pass metabolism).[12][13] Benzamides, in particular, can be subject to extensive first-pass effects.[14]
-
Rapid Clearance: The drug may be cleared from the body too quickly, meaning the concentration at the target site never reaches the therapeutic threshold or does not stay there long enough.[13]
-
High Plasma Protein Binding: Only the "unbound" fraction of a drug is typically active. If your compound is highly bound to plasma proteins like albumin, the free concentration available to act on the target may be much lower than the total concentration measured.
-
Poor Tissue Penetration: The drug may not effectively distribute from the blood into the target tissue where the pharmacological effect is desired.[3]
Troubleshooting Step 1: The first and most critical diagnostic experiment is a pilot pharmacokinetic study . This will quantify the exposure (AUC, Cmax) achieved at a given dose and reveal the underlying issue.
Protocol 1: Pilot Pharmacokinetic (PK) Study in Rodents
Objective: To determine the basic PK parameters (AUC, Cmax, T½) of a novel benzamide after a single administration.
Methodology:
-
Animal Model: Select the appropriate species (e.g., Sprague Dawley rats, n=3-4 per group).
-
Dosing:
-
Group 1 (IV): Administer a low, soluble dose (e.g., 1-2 mg/kg) intravenously via the tail vein. This is crucial for determining absolute bioavailability.
-
Group 2 (PO/IP): Administer the intended therapeutic route dose (e.g., 10 mg/kg) via oral gavage or intraperitoneal injection.
-
-
Blood Sampling: Collect sparse blood samples (e.g., 50-100 µL) at predetermined time points into EDTA-coated tubes. A typical schedule for a small molecule might be:
-
Pre-dose (0), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.
-
-
Plasma Processing: Immediately centrifuge the blood to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
FAQ 4: How do I use PK/PD modeling to refine the dosage regimen?
Answer: PK/PD modeling provides a mathematical framework to connect drug exposure to its efficacy and safety profile, moving beyond simple dose-response curves to a more mechanistic understanding.[15][16] This allows you to simulate different dosing scenarios (e.g., dose level, frequency) to predict the optimal regimen for sustained target engagement without inducing toxicity.[10]
The process is iterative:
Sources
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minimizing off-target effects of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide
As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals working with the novel compound 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide . Given its status as a new chemical entity, a systematic and rigorous approach is paramount to understanding its biological activity, identifying potential liabilities, and ultimately minimizing off-target effects that could confound experimental data or lead to toxicity.
This technical support center is structured to guide you from initial compound handling to advanced off-target profiling and mitigation.
Section 1: Frequently Asked Questions (FAQs) - Foundational Steps
This section addresses the critical preliminary questions that form the basis of any robust experimental plan involving a novel small molecule.
Q1: We have just received our first batch of this compound. What are the absolute first steps before starting any biological assays?
A1: Before introducing the compound to any biological system, it is crucial to establish its fundamental chemical and physical properties. This self-validating first step ensures reproducibility and prevents misinterpretation of results down the line.
-
Purity Verification: Confirm the purity of your batch using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). An impurity could be responsible for observed biological activity.
-
Identity Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry to confirm that the compound's structure matches this compound.
-
Solubility Assessment: Determine the compound's solubility in common laboratory solvents (e.g., DMSO, ethanol) and, most importantly, in your specific cell culture media. Poor solubility is a frequent source of experimental irreproducibility. Benzamides can have variable solubility.[1][2]
-
Stability Analysis: Assess the compound's stability in your experimental buffer or media over the typical duration of your assay. A compound that degrades can lead to a loss of efficacy or the generation of active metabolites.
Q2: What is the best practice for determining the optimal concentration range for our initial cell-based experiments?
A2: The goal is to identify a concentration window that is high enough to engage the intended target but low enough to avoid non-specific or cytotoxic off-target effects.
A dose-response curve is essential. Start with a broad range of concentrations (e.g., from 1 nM to 100 µM) in a simple, functional assay. A common starting point is a cell viability or cytotoxicity assay (e.g., MTT or CellTiter-Glo®) using the cell line relevant to your primary hypothesis.
-
Rationale: This allows you to determine the concentration at which the compound becomes toxic (the cytotoxic concentration 50, or CC50). Your therapeutic window will be well below this concentration. Fluorination can increase lipophilicity and cell permeability, potentially leading to lower effective concentrations but also unforeseen interactions.[3][4]
Q3: What exactly are "off-target effects," and why are they a particular concern for a novel fluorinated benzamide?
A3: Off-target effects occur when a drug or compound binds to and modulates the activity of proteins other than its intended therapeutic target.[5][6] These unintended interactions can lead to unexpected side effects, toxicity, or misleading experimental results.[5]
For a novel compound like this compound, this is a critical consideration for several reasons:
-
Structural Motifs: The benzamide scaffold is present in many existing drugs and bioactive molecules, meaning it has the potential to interact with a variety of protein families.[7]
-
Fluorine Substitution: The trifluoro- substitution pattern significantly alters the electronic properties of the benzamide ring.[3] While this can enhance binding to the desired target, it can also create novel, unanticipated interactions with other proteins.
-
Unknown Primary Target: If the primary target is not yet confirmed, any observed biological phenotype could be the result of an off-target effect. Therefore, early, broad screening is essential to de-risk the compound.
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides a logical, step-by-step approach to diagnosing and resolving common problems encountered during early-stage investigation.
Issue 1: High levels of cytotoxicity are observed at concentrations where we expect target-specific effects.
-
Underlying Cause: This strongly suggests a potent off-target effect is driving cell death, or that the compound has poor general selectivity.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Issue 2: Experimental results are inconsistent across different days or even within the same experiment.
-
Underlying Cause: This issue often points to problems with the compound's physical properties, such as poor solubility or instability in the assay medium.
-
Troubleshooting Steps:
-
Assess Solubility in Real-Time: Prepare the compound in your cell culture medium at the highest concentration used. After 0, 2, 8, and 24 hours, centrifuge the sample and measure the concentration of the compound in the supernatant via HPLC. A significant drop indicates precipitation.
-
Test Alternative Vehicles: While DMSO is common, it can be toxic at higher concentrations. Consider alternatives like ethanol or formulating with a cyclodextrin if solubility is a persistent issue.
-
Evaluate Stability: Incubate the compound in media under assay conditions (e.g., 37°C, 5% CO2).[8] Analyze samples at various time points by LC-MS to check for the appearance of degradation products.
-
Issue 3: The observed biological phenotype does not align with the known function of the hypothesized primary target.
-
Underlying Cause: This is a classic indicator that the compound's primary mechanism of action is through an unknown off-target, or that it modulates a pathway upstream or downstream of the intended target.
-
Troubleshooting Steps:
-
Direct Target Engagement Assay: First, confirm that the compound actually binds to its intended target in a cellular context. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[9]
-
Phenotypic Profiling: Use high-content imaging or cell-based reporter assays across a wide range of signaling pathways (e.g., GPCRs, nuclear receptors, kinases) to build a "fingerprint" of the compound's activity.[10]
-
Unbiased Proteomic Screening: Employ advanced techniques to identify binding partners without prior bias. This is the most definitive way to uncover a true off-target.
-
Section 3: Key Experimental Protocols
Protocol 3.1: Proteome-Wide Off-Target Identification using CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to assess target engagement and off-target binding directly in cells or tissue lysates. The principle is that a compound binding to a protein typically stabilizes it against thermal denaturation.[9]
Step-by-Step Methodology:
-
Cell Preparation: Culture your chosen cell line to ~80-90% confluency.[11]
-
Compound Treatment: Treat the cells with your compound (e.g., at 10x the effective concentration) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Cell Lysis: Harvest and lyse the cells via freeze-thaw cycles or sonication to release the proteome.
-
Heat Challenge: Aliquot the lysates and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Protein Quantification: Collect the supernatant (containing soluble, non-denatured proteins) and prepare the samples for quantitative mass spectrometry (e.g., using TMT labeling).
-
Data Analysis: Identify proteins that show a significant thermal shift in the compound-treated samples compared to the vehicle control. These are potential direct binders and off-targets.
Protocol 3.2: Functional Off-Target Screening with a Kinase Panel
Since many small molecules inadvertently inhibit kinases, screening against a broad kinase panel is a standard and highly valuable step in early drug development.[10]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 10 mM).
-
Assay Submission: Provide the compound to a commercial vendor that offers kinase screening services (e.g., Eurofins, Promega, Reaction Biology). Select a panel that is broad and covers all major families of the human kinome.
-
Primary Screen: The initial screen is typically performed at a single high concentration (e.g., 10 µM) to identify any potential hits.
-
Dose-Response Follow-up: For any kinases that show significant inhibition (e.g., >50%) in the primary screen, perform a follow-up dose-response assay to determine the IC50 value. This confirms the hit and establishes its potency.
-
Data Interpretation: Analyze the results to determine the compound's selectivity. A highly selective compound will inhibit very few kinases, while a non-selective compound will have many hits.
Section 4: Data Visualization & Mitigation Strategies
Data Presentation: Interpreting Screening Results
Effective data visualization is key to making informed decisions. Below is a sample table summarizing hypothetical data from a 100-kinase panel screen for our compound.
| Kinase Target | % Inhibition @ 10 µM | IC50 (nM) | Kinase Family | Notes |
| Hypothesized Target | 98% | 50 | Tyrosine Kinase | Confirmed On-Target Activity |
| Off-Target A (e.g., SRC) | 85% | 250 | Tyrosine Kinase | Potent off-target, structurally related. |
| Off-Target B (e.g., LCK) | 79% | 800 | Tyrosine Kinase | Moderate off-target. |
| Off-Target C (e.g., CDK2) | 55% | > 10,000 | CMGC | Weak hit, likely not physiologically relevant. |
| 96 Other Kinases | < 30% | Not Determined | Various | Considered non-hits. |
Mitigation Workflow: From Off-Target to Optimized Compound
Once a significant off-target has been validated, the focus shifts to medicinal chemistry and iterative design to mitigate the unwanted activity while retaining on-target potency.
Caption: A workflow for rationally mitigating off-target effects.
References
- Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
- Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs.
- Scientist Live. (2018). Off-target testing assays. Scientist Live.
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics.
- MDPI. (2022). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. MDPI.
-
Kohl, F. G., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Available at: [Link]
- Wikipedia. (n.d.). Benzamide. Wikipedia.
- PubChem. (n.d.). Benzamide. National Center for Biotechnology Information.
- Shared Research Facilities. (2014). BNRF GENERAL CELL CULTURE PROTOCOL. West Virginia University.
- Thermo Fisher Scientific. (2020). Growth and Maintenance of Flp-In™ cell lines - USER GUIDE. Thermo Fisher Scientific.
- MDPI. (2022). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.
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- 4. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Addressing Poor Cell Permeability of Small Molecule Inhibitors
Welcome to the Technical Support Center dedicated to helping researchers, scientists, and drug development professionals troubleshoot and overcome the common yet significant hurdle of poor cell permeability in small molecule inhibitors. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.
Section 1: Troubleshooting Permeability Assays
The foundation of addressing poor permeability lies in accurately measuring it. This section provides troubleshooting guidance for the two most common in vitro permeability assays: the Caco-2 cell-based assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay: FAQs and Troubleshooting
The Caco-2 assay is a robust model that provides insights into both passive and active transport mechanisms.[1] However, its biological complexity can lead to variability.
Question: My Caco-2 monolayer integrity is inconsistent, as indicated by variable transepithelial electrical resistance (TEER) values. What are the likely causes and solutions?
Answer: Inconsistent TEER values are a common issue and directly impact the reliability of your permeability data.[2] Here’s a troubleshooting guide:
-
Cell Culture Practices: Caco-2 cells can change their characteristics with high passage numbers. It's recommended to use cells within a defined passage range for a project (e.g., passages 10-15 after thawing a new vial).[3] Subculturing at 50% confluence, rather than the more common 80%, can lead to a more homogenous and polarized monolayer.[4][5]
-
Seeding Density: An inappropriate seeding density can lead to a non-uniform monolayer. Ensure you have an optimized and consistent seeding density for your specific plates.
-
Culture Medium: The composition of your culture medium, including the type and concentration of serum and supplements, can affect monolayer integrity. Ensure consistency in media preparation.[4]
-
Edge Effects: The wells at the edge of the plate are more prone to evaporation, which can affect cell growth and monolayer integrity. To mitigate this, you can fill the outer wells with sterile PBS or media without cells.
-
TEER Measurement Technique: Ensure the electrode is placed consistently in the same position and depth in each well to avoid measurement artifacts. Allow the TEER values to stabilize before recording.
Question: I am observing a high efflux ratio for my compound in the Caco-2 assay. How can I confirm if it's a substrate for an efflux transporter like P-glycoprotein (P-gp)?
Answer: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay is a strong indicator of active efflux.[6] To confirm the involvement of a specific transporter like P-gp, you can perform the following experiment:
Protocol: Identifying Active Efflux in Caco-2 Cells [7][8]
-
Prepare Caco-2 Monolayers: Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation and expression of transporters.[6]
-
Set Up Experimental Groups:
-
Control Group: Bidirectional permeability assay (Apical to Basolateral and Basolateral to Apical) of your test compound under standard conditions.
-
Inhibitor Group: Pre-incubate the Caco-2 monolayers with a known P-gp inhibitor (e.g., verapamil or cyclosporine A) for a specified time (e.g., 30-60 minutes) before and during the permeability assay. Then, perform the bidirectional permeability assay of your test compound in the presence of the inhibitor.
-
-
Perform Permeability Assay: Add your test compound to the donor chamber (apical or basolateral) and collect samples from the receiver chamber at designated time points.
-
Analyze and Interpret: Quantify the concentration of your compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the Efflux Ratio (ER): ER = P_app (B-A) / P_app (A-B)
-
Interpretation: If your compound is a P-gp substrate, you should observe a significant reduction in the efflux ratio in the presence of the P-gp inhibitor compared to the control group. A reduction of the ER to a value close to 1 is a strong confirmation.
-
Question: My results show high variability between replicate wells in my Caco-2 assay. What are the common sources of this variability and how can I minimize it?
Answer: High variability between replicates can mask the true permeability of your compound.[9] Here are some key areas to focus on:
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant error. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.
-
Cell Monolayer Inconsistency: As discussed earlier, variations in monolayer confluence and integrity across the plate will lead to variable permeability.
-
Compound Solubility and Stability: If your compound has low aqueous solubility, it may precipitate in the assay buffer, leading to inconsistent concentrations. Ensure your compound is fully dissolved in the dosing solution and consider using a lower concentration or a vehicle with a small percentage of a co-solvent like DMSO. Always check the stability of your compound in the assay buffer over the course of the experiment.
-
Plate Uniformity: Ensure even temperature and humidity across the plate during incubation to avoid "edge effects".
Parallel Artificial Membrane Permeability Assay (PAMPA): FAQs and Troubleshooting
PAMPA is a high-throughput, cell-free assay that models passive diffusion.[10] While simpler than the Caco-2 assay, it has its own set of potential pitfalls.
Question: I'm seeing poor correlation between my PAMPA data and Caco-2 data. Why might this be the case?
Answer: Discrepancies between PAMPA and Caco-2 data are common and can be very informative.[10] Here's how to interpret them:
-
PAMPA High, Caco-2 Low: This often indicates that your compound is a substrate for an efflux transporter (like P-gp) in the Caco-2 cells. PAMPA only measures passive diffusion, so it doesn't capture this active efflux, leading to an overestimation of permeability compared to the Caco-2 assay.[11]
-
PAMPA Low, Caco-2 High: This suggests that your compound may be actively transported into the Caco-2 cells by an uptake transporter, or it may be crossing the monolayer via the paracellular route (between the cells). PAMPA does not model these transport mechanisms.[10]
-
Both Low: This indicates that the compound has inherently poor passive permeability, which is the primary barrier to its transport in both systems.
Question: My PAMPA results are inconsistent. What are the key experimental parameters to check?
Answer: Inconsistency in PAMPA can often be traced back to the artificial membrane itself.
-
Membrane Integrity: Ensure the lipid solution is fresh and properly applied to the filter plate. The presence of air bubbles or an uneven lipid layer can create inconsistencies. The use of a membrane integrity marker, like Lucifer Yellow, can help identify compromised wells.[12]
-
Incubation Time and Stirring: Optimize the incubation time to ensure you are in the linear range of permeability. Inadequate stirring can lead to the formation of an unstirred water layer, which can become the rate-limiting step for highly permeable compounds.
-
Compound Precipitation: As with the Caco-2 assay, ensure your compound remains in solution in the donor well throughout the experiment.
Section 2: Strategies to Improve Cell Permeability
Once you have reliably identified a permeability issue, the next step is to address it. This section explores common and effective strategies to enhance the cell permeability of your small molecule inhibitors.
Chemical Modification Strategies
Altering the chemical structure of your inhibitor can be a powerful way to improve its permeability.
Question: How can I use a prodrug approach to improve the permeability of my inhibitor?
Answer: The prodrug approach involves chemically modifying your active drug into an inactive or less active form that has improved permeability.[13] Once inside the cell, the prodrug is converted back to the active drug by cellular enzymes. A common strategy is to mask polar functional groups that hinder passive diffusion.
Diagram: Prodrug Activation Workflow
Caption: Prodrug strategy to enhance cell permeability.
Example Protocol: Synthesis of a Simple Ester Prodrug [14]
This is a general example for esterifying a carboxylic acid, a common polar group that can limit permeability.
-
Starting Material: Your small molecule inhibitor containing a carboxylic acid group.
-
Reaction:
-
Dissolve your inhibitor in a suitable aprotic solvent (e.g., dichloromethane).
-
Add an alcohol (e.g., ethanol or a more lipophilic alcohol) and a catalytic amount of acid (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction and perform an aqueous work-up to remove excess reagents.
-
Purify the resulting ester prodrug using column chromatography.
-
-
Characterization: Confirm the structure of your prodrug using NMR and mass spectrometry.
-
In Vitro Evaluation: Test the permeability of the prodrug in your chosen assay (Caco-2 or PAMPA) and compare it to the parent drug. Also, assess its stability in plasma and cell lysates to confirm its conversion back to the active form.
Case Study: Permeability Enhancement via Prodrug Strategy [15]
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Fold Increase |
| Pyrazolo[3,4-d]pyrimidine (Parent Drug) | 0.01 | - |
| Water-soluble N-methylpiperazino promoiety Prodrug | 2.11 | 211 |
Formulation Strategies
For compounds where chemical modification is not feasible or desirable, formulation strategies can significantly improve apparent permeability and oral absorption.
Question: My inhibitor has poor aqueous solubility and permeability (BCS Class IV). How can lipid-based formulations help?
Answer: Lipid-based drug delivery systems (LBDDS) are an excellent strategy for BCS Class IV compounds.[16][17] They can enhance both solubility and permeability through several mechanisms:
-
Improved Solubilization: The drug is dissolved in a lipid matrix, bypassing the dissolution step in the gastrointestinal tract.
-
Formation of Micelles: Upon dispersion in the gut, these formulations can form micelles that keep the drug in solution.
-
Stimulation of Lymphatic Transport: Some lipids can promote drug absorption through the lymphatic system, bypassing first-pass metabolism in the liver.
Diagram: Mechanism of Lipid-Based Formulations
Caption: How lipid-based formulations improve drug absorption.
Protocol: Preparation of a Simple Lipid-Based Formulation for In Vitro Testing [18][19]
-
Excipient Screening:
-
Determine the solubility of your inhibitor in a range of oils (e.g., medium-chain triglycerides), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol, PEG 400).
-
-
Formulation Preparation:
-
Based on the solubility data, select a combination of an oil, surfactant, and co-solvent.
-
Prepare a series of formulations with varying ratios of these components.
-
Add your inhibitor to the excipient mixture and vortex or gently heat until a clear solution is formed.
-
-
In Vitro Dispersion Test:
-
Add a small amount of the formulation to an aqueous buffer (e.g., simulated gastric or intestinal fluid) and observe the dispersion. A good formulation will spontaneously form a fine emulsion or microemulsion.
-
-
In Vitro Lipolysis Test:
-
This test simulates the digestion of the lipid formulation in the gut. It helps to assess whether the drug will remain in solution or precipitate upon digestion.[18]
-
-
Permeability Assessment: Test the permeability of the optimized formulation in a Caco-2 or PAMPA assay. The formulation is typically added to the apical side of the Caco-2 monolayer.
Case Study: Permeability Enhancement of a BCS Class IV Drug with Cocrystallization [20][21]
| Compound | Permeability Enhancement |
| Ribociclib (Pure Drug) | - |
| Ribociclib-Resorcinol Cocrystal | 2-fold increase |
Section 3: Special Topic - Kinase Inhibitors
Kinase inhibitors are a major class of therapeutics, but often face permeability challenges due to their chemical properties.
Question: Many kinase inhibitors seem to violate Lipinski's "Rule of Five" but still have good oral bioavailability. Why is that?
Answer: While many kinase inhibitors have molecular weights and other properties that fall outside the "Rule of Five" guidelines, they can still achieve good oral bioavailability due to a combination of factors:
-
"Rule of Five" is a Guideline, Not a Law: These rules are empirical observations for drug-likeness and not absolute barriers.
-
Active Transport: Some kinase inhibitors are substrates for uptake transporters in the gut, which can facilitate their absorption despite poor passive permeability.
-
Formulation Strategies: As discussed, advanced formulations are often employed to enhance the absorption of these challenging molecules.
-
High Therapeutic Potency: In some cases, even if the absolute bioavailability is low, the high potency of the inhibitor means that a therapeutically effective concentration can still be reached in the plasma.
Table: Physicochemical Properties and Permeability of Selected Marketed Kinase Inhibitors [3][13]
| Kinase Inhibitor | Molecular Weight ( g/mol ) | LogP | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| Erlotinib | 393.4 | 2.90 | Moderate |
| Sunitinib | 398.4 | 1.95 | Low to Moderate |
| Idelalisib | 415.4 | 3.68 | Moderate |
| Lenvatinib | 426.9 | 4.36 | Low |
Note: Permeability classifications are general and can vary depending on the specific assay conditions.
This technical support center provides a starting point for addressing the complex issue of poor cell permeability. By understanding the nuances of permeability assays and the various strategies available to enhance permeability, you can more effectively advance your small molecule inhibitor projects.
References
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Creative Bioarray. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]
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Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]
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JoVE. (2022, December 22). Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]
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Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
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Sambuy, Y., De Angelis, I., Ranaldi, G., Scarino, M. L., & Zucco, F. (2012). Good Caco-2 cell culture practices. Toxicology in Vitro, 26(8), 1243–1246. [Link]
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Creative Bioarray. (n.d.). Caco 2 Cell Permeability Assay. Retrieved from [Link]
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Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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Di, L., & Kerns, E. H. (2015). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Journal of medicinal chemistry, 58(21), 8481–8502. [Link]
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Shah, B., Khunt, D., Bhatt, H., Misra, M., & Padh, H. (2021). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success. ACS Omega, 6(46), 30794–30811. [Link]
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Science.gov. (n.d.). prodrugs design synthesis: Topics by Science.gov. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Caco-2 Permeability. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility and permeability enhancement of BCS Class IV drug Ribociclib through cocrystallization | Request PDF. Retrieved from [Link]
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UCL Discovery. (n.d.). Enhancing the bioavailability of BCS Class IV drugs using polymeric nanoparticles. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Good Caco-2 cell culture practices. Retrieved from [Link]
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Ginski, M. J., & Toth, L. A. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2531. [Link]
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Borbás, E., Tsinman, K., Tsinman, O., & Dahan, A. (2022). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 14(3), 529. [Link]
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Pires, C., Sousa, J., G. Alves, & Fortuna, A. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1581. [Link]
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ResearchGate. (n.d.). Permeability enhancement techniques for poorly permeable drugs: A review. Retrieved from [Link]
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Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]
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Alvebratt, C., Cheung, O., Strømme, M., & Bergström, C. A. S. (2019). In Vitro Performance and Chemical Stability of Lipid-Based Formulations Encapsulated in a Mesoporous Magnesium Carbonate Carrier. Pharmaceutics, 11(11), 599. [Link]
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Pion Inc. (2024, January 30). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]
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ResearchGate. (n.d.). Evaluation of the Caco-2 monolayer integrity when used for a single.... Retrieved from [Link]
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du Preez, J., Beukes, M., & du Plessis, J. (2023). The Science of Selecting Excipients for Dermal Self-Emulsifying Drug Delivery Systems. Pharmaceutics, 15(4), 1269. [Link]
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L. A. Al-Hilal, T., & S. Al-Mokaddem, K. (2022). Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications. International Journal of Molecular Sciences, 23(20), 12646. [Link]
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PubMed. (2022, October 19). Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay-Biological Implications. Retrieved from [Link]
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da Silva, A. C., de Oliveira, D. N., & de Freitas, R. P. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 16(11), 1599. [Link]
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ResearchGate. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
- Patel, D., & Patel, N. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. International Journal of Pharmaceutical Sciences and Research, 2(5), 1144-1153.
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Rautio, J., Laine, K., Gynther, M., & Lahtela-Kakkonen, M. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 20(8), 14766–14787. [Link]
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Ozeki, K., & Sugiyama, Y. (2019). Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. Pharmaceutical research, 37(1), 13. [Link]
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Tavelin, S., & Artursson, P. (2003). Kinetic modelling of passive transport and active efflux of a fluoroquinolone across Caco-2 cells using a compartmental approach in NONMEM. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 18(3-4), 223–231. [Link]
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Scheinpflug, K., & Krylova, O. (2021). Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. Membranes, 11(8), 578. [Link]
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Santos, L., & G. Fernandes, C. (2021). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics, 13(2), 245. [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. [Link]
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ResearchGate. (n.d.). (PDF) A quantitative analysis of kinase inhibitor selectivity (Translated from Eng). Retrieved from [Link]
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PCR Biosystems. (n.d.). What should I do if my sample replicates show significant variation?. Retrieved from [Link]
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Biostars. (2017, August 22). High variation among biological replicates. Options for correction during DE analysis. Retrieved from [Link]
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Validation & Comparative
Confirming the Binding Affinity of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide to its Target: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm and characterize the binding affinity of the novel compound, 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide, to its putative target, 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). In the competitive landscape of drug discovery, establishing a robust and quantitative understanding of a compound's interaction with its biological target is paramount. This document outlines a multi-faceted approach, employing gold-standard biophysical techniques to generate high-quality, reproducible data.
While direct public domain data for the binding affinity of this compound is not extensively available, this guide leverages established methodologies and comparative data for well-characterized PFKFB3 inhibitors to provide a robust framework for its evaluation.
Introduction to PFKFB3: A Key Metabolic Regulator
PFKFB3 is a critical bifunctional enzyme that plays a central role in the regulation of glycolysis, the metabolic pathway that converts glucose into pyruvate.[1][2] It synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a key rate-limiting enzyme in glycolysis.[2][3] Due to its role in promoting a high glycolytic rate, a hallmark of many cancer cells known as the "Warburg effect," PFKFB3 has emerged as a promising therapeutic target for cancer and other diseases characterized by metabolic dysregulation.[1][2][4] Therefore, the discovery and validation of novel PFKFB3 inhibitors are of significant interest.
This guide will focus on comparing the binding affinity of our test compound, this compound, with known PFKFB3 inhibitors, PFK15 and AZD6738, to contextualize its potential as a potent and selective modulator of this key enzyme.
Comparative Binding Affinity Analysis: A Multi-Pronged Approach
To ensure the highest degree of confidence in our findings, we will employ two orthogonal, label-free biophysical methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These techniques provide complementary information on binding kinetics and thermodynamics, offering a comprehensive picture of the molecular interaction.
Table 1: Comparative Binding Affinity Data of PFKFB3 Inhibitors
| Compound | Method | K_D (nM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound (Hypothetical Data) | SPR | 150 | 1.2 x 10⁵ | 1.8 x 10⁻² | - | - | - |
| ITC | 180 | - | - | 1.1 | -12.5 | 2.3 | |
| PFK15 [5] | SPR | 207 | Not Reported | Not Reported | - | - | - |
| ITC | Not Reported | - | - | Not Reported | Not Reported | Not Reported | |
| KAN0438757 [6] | ITC | <1000 | - | - | Not Reported | Not Reported | Not Reported |
Note: Data for PFK15 and KAN0438757 are derived from existing literature. The data for the test compound is hypothetical and serves as an illustrative example for the experimental protocols outlined below.
Experimental Workflows and Methodologies
A logical workflow is essential for the systematic evaluation of binding affinity. The following diagram illustrates the proposed experimental pipeline.
Caption: Experimental workflow for confirming PFKFB3 binding affinity.
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Determination
SPR is a powerful, real-time, label-free technique for measuring biomolecular interactions.[7][8][9] It provides valuable information on the association (k_on) and dissociation (k_off) rates of a ligand binding to its target, from which the equilibrium dissociation constant (K_D) can be calculated.[7][8]
-
Immobilization of PFKFB3:
-
Covalently immobilize purified recombinant human PFKFB3 onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport limitations.
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Inject PFKFB3 at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared in parallel, following the same activation and deactivation steps without protein injection, to subtract non-specific binding and bulk refractive index changes.[9]
-
-
Binding Analysis:
-
Prepare a dilution series of this compound and the comparator compounds (PFK15, AZD6738) in a suitable running buffer (e.g., HBS-EP+ containing 1-5% DMSO). The concentration range should span at least two orders of magnitude around the expected K_D.
-
Inject the analyte solutions over the PFKFB3 and reference flow cells at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a low pH buffer or a specific regeneration solution optimized for the PFKFB3-ligand interaction.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Perform a global fit of the kinetic data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic rate constants (k_on and k_off) and the equilibrium dissociation constant (K_D).
-
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10][11][12] This label-free in-solution method determines the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[10][11]
-
Sample Preparation:
-
Prepare highly purified and concentrated recombinant human PFKFB3 (e.g., 10-50 µM) in a well-defined buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare the test compound and comparators at a concentration 10-20 fold higher than the protein concentration in the exact same buffer, including a matched concentration of DMSO, to minimize heats of dilution.[10]
-
Thoroughly degas all solutions before use to prevent air bubbles in the calorimeter.[10]
-
-
Titration Experiment:
-
Load the PFKFB3 solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
Allow the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat released or absorbed per mole of injectant.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters: K_D, n, ΔH, and ΔS.
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Causality Behind Experimental Choices
The selection of SPR and ITC is deliberate, as they provide a self-validating system. SPR offers high-throughput capabilities and detailed kinetic information, which is invaluable for understanding the dynamics of the binding event. However, it is an immobilization-based technique, which can potentially introduce artifacts. ITC, on the other hand, is an in-solution technique that provides a direct measurement of the binding thermodynamics in a label-free and immobilization-free manner.[11][12] Obtaining consistent K_D values from both techniques significantly increases the confidence in the measured binding affinity.
The inclusion of well-characterized PFKFB3 inhibitors, such as PFK15, serves as a crucial experimental control and a benchmark for evaluating the potency of the novel compound. This comparative approach is essential for contextualizing the significance of the obtained binding affinity data.
Conclusion
By following the detailed protocols and comparative framework outlined in this guide, researchers can confidently and accurately determine the binding affinity of this compound to its putative target, PFKFB3. The orthogonal application of SPR and ITC will provide a comprehensive understanding of the binding kinetics and thermodynamics, crucial for the advancement of this compound in the drug discovery pipeline. The rigorous, data-driven approach presented here ensures scientific integrity and provides a solid foundation for subsequent structure-activity relationship studies and lead optimization efforts.
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Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PubMed Central (PMC). [Link]
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Prd_002214 | C35H48N6O8 | CID 146025593. PubChem. [Link]
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comparative analysis of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide with other FAAH inhibitors
This guide provides a detailed comparative analysis of prominent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system and a significant target for therapeutic intervention in various neurological and inflammatory disorders. While the landscape of FAAH inhibitors is broad, this document focuses on well-characterized compounds that have been instrumental in preclinical research and clinical development, offering a framework for researchers and drug development professionals to understand the nuances of targeting this enzyme.
The Rationale for FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a class of bioactive lipids known as fatty acid amides (FAAs).[1][2] The most studied of these is anandamide (AEA), an endogenous cannabinoid that activates cannabinoid receptors CB1 and CB2.[1] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling.[3] The therapeutic hypothesis is that by inhibiting FAAH, endogenous anandamide levels can be elevated in a localized and activity-dependent manner, thereby enhancing endocannabinoid tone. This approach is believed to offer the therapeutic benefits of cannabinoid receptor activation, such as analgesia and anxiolysis, while potentially avoiding the undesirable psychotropic effects associated with direct CB1 receptor agonists like Δ⁹-tetrahydrocannabinol (THC).[4][5]
The Endocannabinoid Signaling Pathway
The following diagram illustrates the central role of FAAH in regulating anandamide signaling.
Caption: Workflow for the fluorometric FAAH activity assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of an intact cell. [6][7]The principle is that ligand binding stabilizes the target protein, resulting in an increased melting temperature (Tm).
Principle: Cells are treated with the test compound or vehicle, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A successful target engagement results in more soluble protein at higher temperatures in the compound-treated samples compared to the vehicle control.
Materials:
-
Cultured cells expressing the target protein (e.g., HEK293 cells overexpressing FAAH)
-
Test compound
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Instrumentation for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
PCR thermocycler or heating blocks for temperature challenge
-
Centrifuge for separating soluble and precipitated fractions
-
Instrumentation for protein quantification (e.g., Western Blot, ELISA, or mass spectrometry)
Procedure:
-
Cell Treatment:
-
Plate cells and grow to desired confluency.
-
Treat cells with the test compound at the desired concentration or with vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.
-
-
Harvesting and Washing:
-
Harvest the cells (e.g., by trypsinization or scraping).
-
Wash the cells with PBS to remove excess compound.
-
Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermocycler. Include a non-heated control (room temperature).
-
-
Cell Lysis:
-
Lyse the cells by a non-denaturing method, such as three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath) or sonication.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of soluble FAAH protein in each supernatant using a suitable method. For Western Blotting:
-
Normalize total protein concentration for all samples.
-
Separate proteins by SDS-PAGE.
-
Transfer to a membrane and probe with a primary antibody specific for FAAH.
-
Use a secondary antibody and a detection system to visualize the bands.
-
Perform densitometry to quantify the band intensity.
-
-
-
Data Analysis:
-
For each treatment condition (vehicle and compound), plot the relative amount of soluble FAAH (normalized to the non-heated control) against the temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm).
-
A positive "thermal shift" (ΔTm) in the compound-treated sample compared to the vehicle control confirms target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The development of FAAH inhibitors represents a sophisticated strategy to modulate the endocannabinoid system for therapeutic benefit. While early compounds like URB597 were crucial for validating the target, newer agents such as PF-04457845 and JNJ-42165279 demonstrate the significant progress made in achieving high potency and selectivity. The clinical journey of these compounds has been mixed, highlighting the complexities of translating preclinical efficacy into human therapeutic success. The tragic case of BIA 10-2474 serves as a permanent reminder of the paramount importance of rigorous safety and selectivity profiling. For researchers in the field, a thorough understanding of the mechanism, potency, selectivity, and clinical history of these benchmark inhibitors is essential for designing informative experiments and developing the next generation of therapeutics targeting this important enzyme.
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A Comparative Guide to Validating the Efficacy of BZ-721, a Novel Benzamide, in a Preclinical Model of Neuropathic Pain
Introduction
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[1][2][3] Existing treatments often provide inadequate relief and are accompanied by dose-limiting side effects. This guide details a comprehensive framework for validating the efficacy of a novel benzamide compound, BZ-721, using a well-established animal model of neuropathic pain. Benzamide derivatives have shown promise as analgesics, potentially acting through various mechanisms, including modulation of ion channels or inflammatory pathways.[4][5][6] Our core hypothesis is that BZ-721 exerts its analgesic effect through selective blockade of the voltage-gated sodium channel NaV1.7, a critical player in pain signal transmission.[7][8][9][10]
This document provides an in-depth comparison of BZ-721's performance against a standard-of-care analgesic, Gabapentin, within the Chronic Constriction Injury (CCI) model of neuropathic pain.[1][3][11] We will elucidate the rationale behind experimental design choices, provide detailed, self-validating protocols, and present a clear analysis of hypothetical data to guide researchers in the rigorous evaluation of novel pain therapeutics.
The Rationale for the Comparative Framework
1.1. Choosing the Right Model: The Chronic Constriction Injury (CCI) Model
To assess the therapeutic potential of BZ-721 for neuropathic pain, the selection of an appropriate animal model is paramount. The CCI model in rats is a widely used and well-characterized model that mimics clinical features of chronic nerve compression, such as lumbar disk herniation.[1][2][3] The procedure involves loosely ligating the common sciatic nerve, which leads to inflammation, localized ischemia, and subsequent development of robust and stable pain hypersensitivity, including mechanical allodynia and thermal hyperalgesia, for at least a month post-injury.[1][2][3] This sustained pain-like state provides an ideal window for evaluating the efficacy of potential analgesics.
1.2. Selecting the Comparators: Vehicle Control and Gabapentin
A robust study design requires carefully selected controls to ensure that observed effects are directly attributable to the test compound.
-
Vehicle Control: This group receives the same formulation as the active drug but without the compound itself. It is essential for controlling for any effects of the solvent or administration procedure.
-
Positive Control (Gabapentin): Gabapentin is a first-line therapy for many clinical neuropathic pain conditions.[12] Its inclusion serves two purposes: it validates the sensitivity of the experimental model to a clinically relevant analgesic and provides a benchmark against which the efficacy of BZ-721 can be quantitatively compared.[12][13] Studies have shown Gabapentin effectively reduces measures of central sensitization, making it a suitable comparator for novel compounds targeting neuronal hyperexcitability.[14][15]
Hypothesized Mechanism of Action: Targeting NaV1.7
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons.[8] The NaV1.7 subtype, in particular, is preferentially expressed in peripheral sensory neurons and acts as a "threshold channel," amplifying small depolarizations to initiate pain signals.[9][10] Genetic studies in humans have solidified its role; loss-of-function mutations in the gene encoding NaV1.7 lead to a congenital indifference to pain, while gain-of-function mutations cause debilitating pain syndromes.[8][9] We hypothesize that BZ-721 selectively binds to and inhibits NaV1.7, thereby dampening the hyperexcitability of nociceptors that characterizes neuropathic pain.
Caption: Hypothesized mechanism of BZ-721 inhibiting the NaV1.7 channel.
Experimental Design and Workflow
A rigorous and standardized workflow is critical for generating reproducible and trustworthy data. The following diagram and protocols outline the key phases of the study.
Caption: A multi-phase workflow for validating analgesic efficacy.
Detailed Experimental Protocols
Protocol 1: Chronic Constriction Injury (CCI) Surgery Causality: This procedure creates a partial nerve injury that leads to the development of chronic neuropathic pain symptoms, providing a valid model for testing analgesics.[1][2]
-
Anesthesia: Anesthetize adult male Sprague Dawley rats (200-250g) with isoflurane (2-3% in O2). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Preparation: Shave the lateral surface of the left thigh and sterilize the area with povidone-iodine and 70% ethanol.
-
Incision and Exposure: Make a small incision through the skin and fascia over the biceps femoris muscle. Gently separate the biceps femoris and gluteus superficialis muscles to expose the common sciatic nerve.[2]
-
Ligation: Proximal to the nerve's trifurcation, place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve at ~1 mm intervals.[2][3] The ligatures should be tightened just enough to cause a slight constriction without arresting epineural blood flow.
-
Closure: Close the muscle layer with 5-0 absorbable sutures and the skin incision with wound clips or sutures.
-
Post-Operative Care: Administer a post-operative analgesic (e.g., carprofen) for 48 hours to manage surgical pain, which will not interfere with the later development of neuropathic pain. House animals individually with easy access to food and water. Monitor for signs of distress or infection. Wound clips should be removed 7-10 days post-surgery.[11]
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test) Causality: This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus, quantifying the development of mechanical allodynia, a key symptom of neuropathic pain.[16][17]
-
Acclimatization: Place rats in individual transparent enclosures on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes before testing.[18]
-
Stimulation: Use a set of calibrated von Frey filaments (or an electronic von Frey apparatus) applied perpendicularly to the mid-plantar surface of the hind paw.[16][17]
-
Threshold Determination (Up-Down Method): Start with a mid-range filament (e.g., 2.0 g). A positive response is a brisk withdrawal or licking of the paw. If there is no response, use the next higher force filament. If there is a response, use the next lower force filament. The goal is to determine the 50% withdrawal threshold.[17]
-
Data Recording: Record the pattern of responses. At least three measurements should be taken for each paw at each time point.[16] The experimenter should be blinded to the treatment groups to prevent bias.
Protocol 3: Assessment of Thermal Hyperalgesia (Hargreaves Test) Causality: This test measures the latency to withdraw from a noxious heat stimulus, quantifying the development of thermal hyperalgesia.[19][20][21]
-
Acclimatization: Place rats in individual plexiglass chambers on a temperature-controlled glass plate and allow them to acclimate.
-
Stimulation: Position a mobile radiant heat source (infrared) beneath the targeted hind paw.[19]
-
Measurement: Activate the heat source. A timer automatically starts and stops when the rat withdraws its paw.[19][21]
-
Cut-off Time: A cut-off time (e.g., 20-35 seconds) must be used to prevent tissue damage in animals that may have a blunted response.[19][22]
-
Data Recording: Perform at least three trials per paw with a minimum of five minutes between trials to avoid sensitization.[21] The average of these latencies is recorded as the paw withdrawal latency (PWL).
Data Presentation and Comparative Analysis
Quantitative data should be summarized in tables for clear, objective comparison. The following tables present hypothetical data illustrating the potential outcomes of this study.
Table 1: Effect of BZ-721 on Mechanical Allodynia in CCI Rats (von Frey Test)
| Treatment Group (n=10/group) | Baseline Paw Withdrawal Threshold (g) | Day 14 Post-CCI Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
|---|---|---|---|
| Sham + Vehicle | 14.8 ± 0.5 | 14.5 ± 0.6 | N/A |
| CCI + Vehicle | 15.1 ± 0.4 | 2.8 ± 0.3* | 0% |
| CCI + Gabapentin (30 mg/kg) | 14.9 ± 0.6 | 8.5 ± 0.7** | 46.3% |
| CCI + BZ-721 (10 mg/kg) | 15.0 ± 0.5 | 11.2 ± 0.8**, *** | 68.3% |
*Data are presented as Mean ± SEM. *p<0.001 vs. Sham; **p<0.001 vs. CCI+Vehicle; **p<0.05 vs. CCI+Gabapentin (Two-way ANOVA with Bonferroni post-hoc test).
Table 2: Effect of BZ-721 on Thermal Hyperalgesia in CCI Rats (Hargreaves Test)
| Treatment Group (n=10/group) | Baseline Paw Withdrawal Latency (s) | Day 14 Post-CCI Paw Withdrawal Latency (s) | % Reversal of Hyperalgesia |
|---|---|---|---|
| Sham + Vehicle | 12.5 ± 0.4 | 12.2 ± 0.5 | N/A |
| CCI + Vehicle | 12.3 ± 0.3 | 5.1 ± 0.4* | 0% |
| CCI + Gabapentin (30 mg/kg) | 12.6 ± 0.5 | 8.2 ± 0.6** | 41.3% |
| CCI + BZ-721 (10 mg/kg) | 12.4 ± 0.4 | 9.8 ± 0.5**, *** | 64.4% |
*Data are presented as Mean ± SEM. *p<0.001 vs. Sham; **p<0.01 vs. CCI+Vehicle; **p<0.05 vs. CCI+Gabapentin (Two-way ANOVA with Bonferroni post-hoc test).
Discussion and Interpretation
The hypothetical data presented in Tables 1 and 2 suggest that the novel benzamide, BZ-721, demonstrates significant analgesic efficacy in a rat model of neuropathic pain.
-
Efficacy: At a 10 mg/kg dose, BZ-721 produced a robust and statistically significant reversal of both mechanical allodynia and thermal hyperalgesia.
-
Comparative Performance: BZ-721 showed superior efficacy compared to the standard-of-care, Gabapentin (30 mg/kg), in both behavioral assays. The higher percent reversal values for BZ-721 indicate a more profound analgesic effect at the doses tested.
-
Trustworthiness of the Model: The CCI + Vehicle group showed a significant decrease in withdrawal thresholds and latencies compared to the Sham group, confirming the successful induction of a neuropathic pain state. The positive response in the Gabapentin group validates the model's predictive utility for clinically effective drugs.
These findings strongly support the initial hypothesis that BZ-721 is a potent analgesic for neuropathic pain. The superior performance relative to Gabapentin suggests it could represent a significant therapeutic advancement. Future studies should include dose-response assessments, pharmacokinetic profiling, and direct electrophysiological experiments to confirm the NaV1.7 mechanism of action.
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Introduction
The development of highly selective enzyme inhibitors is a cornerstone of modern precision medicine. By targeting specific enzymes involved in disease pathology while sparing closely related ones, we can enhance therapeutic efficacy and minimize off-target effects. This guide provides an in-depth comparative analysis of the selectivity profile of a novel investigational compound, 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide (hereafter referred to as Compound TF-HMPB).
The chemical structure of Compound TF-HMPB, featuring a benzamide scaffold, suggests its potential as an inhibitor of the Poly(ADP-ribose) polymerase (PARP) enzyme family.[1][2][3][4] PARP enzymes, particularly PARP1 and PARP2, are critical players in the DNA damage response (DDR), and their inhibition has emerged as a successful therapeutic strategy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5][6][7][8] However, the PARP family in humans consists of 17 members with diverse cellular functions.[9][10] For instance, beyond their roles in DNA repair, PARP enzymes like Tankyrase 1 (TNKS1/PARP5a) and Tankyrase 2 (TNKS2/PARP5b) are involved in Wnt/β-catenin signaling, telomere maintenance, and other cellular processes.[9][10][11][12]
Therefore, a detailed understanding of an inhibitor's selectivity across the PARP family is paramount. A highly selective inhibitor for PARP1 could offer a more targeted therapeutic approach, potentially reducing the hematological toxicities and other off-target effects associated with broader PARP inhibition.[13][14][15][16][17][18] This guide presents a hypothetical, yet scientifically grounded, selectivity profile for Compound TF-HMPB, comparing its activity against key PARP family members and an unrelated kinase. The experimental data herein is illustrative, designed to showcase the methodologies and the importance of such a comparative analysis in early-stage drug discovery.
Methodology for Selectivity Profiling
To ascertain the selectivity of Compound TF-HMPB, a systematic in vitro enzymatic screening was designed. The primary objective is to determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of relevant enzymes. A lower IC50 value indicates greater potency.
Enzyme Panel Selection
The choice of enzymes is critical for a comprehensive selectivity profile. The panel should include the primary hypothesized target, closely related homologs, and more distant family members with distinct functions, as well as an unrelated enzyme to demonstrate specificity.
-
Primary Target: PARP1 - The most abundant and well-characterized PARP enzyme, central to single-strand break repair.[5][6][19]
-
Closely Related Homolog: PARP2 - Shares high structural similarity with PARP1 in the catalytic domain and also participates in DNA repair.[5][6][7][20]
-
Other DNA Damage-Related PARP: PARP3 - Also involved in the DNA damage response, but with distinct roles from PARP1/2.
-
Distant PARP Family Members: Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2) - These have different domain structures and play key roles in Wnt signaling.[9][10][11][21]
-
Unrelated Off-Target Control: Cyclin-Dependent Kinase 2 (CDK2) - A serine/threonine kinase, chosen to demonstrate that Compound TF-HMPB does not act as a general, non-specific enzyme inhibitor.
Biochemical Assay for PARP Activity
A robust and high-throughput compatible biochemical assay is essential for determining enzymatic activity. A common method is the NAD+ consumption assay, which measures the depletion of the PARP substrate, NAD+.[22][23][24]
Experimental Protocol: Homogeneous NAD+ Depletion Assay
This protocol describes a method for determining the IC50 of an inhibitor against PARP enzymes.[22][23]
Materials:
-
Recombinant human PARP enzymes (PARP1, PARP2, PARP3, TNKS1, TNKS2)
-
Activated DNA (for PARP1, PARP2, PARP3 activation)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)
-
NAD+
-
Compound TF-HMPB and a reference inhibitor (e.g., Olaparib)
-
NAD/NADH detection reagent
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Compound TF-HMPB and the reference inhibitor in DMSO. A typical concentration range would be from 100 µM down to 1 pM.
-
Enzyme and Substrate Preparation: Prepare a solution of each PARP enzyme in the assay buffer. For PARP1, PARP2, and PARP3, include activated DNA to stimulate their activity.
-
Assay Reaction:
-
Add 2 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 10 µL of the enzyme/DNA mixture to each well and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of NAD+ solution. The final concentration of NAD+ should be close to its Km value for the respective enzyme.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and measure the remaining NAD+ by adding 20 µL of a NAD/NADH detection reagent.
-
Incubate for a further 30 minutes to allow the detection signal to develop.
-
Read the luminescence or fluorescence on a plate reader.
-
-
Data Analysis:
-
The signal is inversely proportional to PARP activity.
-
Normalize the data using controls (no enzyme for 0% activity and DMSO for 100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[25][26][27]
-
Caption: Workflow for IC50 determination using an enzymatic assay.
Results and Discussion
The inhibitory activity of Compound TF-HMPB and the well-characterized PARP inhibitor, Olaparib, were assessed against the selected enzyme panel. The resulting IC50 values are summarized in the table below. This hypothetical data is constructed to illustrate a desirable selectivity profile for a novel PARP1 inhibitor.
| Enzyme | Compound TF-HMPB IC50 (nM) | Olaparib IC50 (nM) | Selectivity Ratio (vs. PARP1) for TF-HMPB |
| PARP1 | 1.5 | 5 | - |
| PARP2 | 75 | 1 | 50-fold |
| PARP3 | >10,000 | 200 | >6667-fold |
| TNKS1 | >25,000 | >10,000 | >16667-fold |
| TNKS2 | >25,000 | >10,000 | >16667-fold |
| CDK2 | >50,000 | >50,000 | >33333-fold |
Table 1: Comparative IC50 values and selectivity profile of Compound TF-HMPB and Olaparib.
Interpretation of the Selectivity Profile
The data clearly demonstrates that Compound TF-HMPB is a potent inhibitor of PARP1, with an IC50 value of 1.5 nM. Crucially, it exhibits a highly desirable selectivity profile.
-
PARP1 vs. PARP2 Selectivity: Compound TF-HMPB is 50-fold more selective for PARP1 over PARP2. This is a significant finding, as PARP1 and PARP2 share high homology in their catalytic domains, making selective inhibition challenging.[20] This selectivity may translate to a reduction in certain side effects, as PARP2 has distinct biological roles.[6][8] In contrast, Olaparib is more potent against PARP2 than PARP1 in this hypothetical scenario.
-
Selectivity against other PARP family members: The compound shows negligible activity against PARP3, and the tankyrases TNKS1 and TNKS2, with IC50 values in the high micromolar range. This high degree of selectivity is advantageous, as inhibiting tankyrases could impact the Wnt/β-catenin pathway, which is unrelated to the primary therapeutic goal of targeting DNA repair.[10][11]
-
Specificity: As expected, Compound TF-HMPB shows no inhibitory activity against the unrelated kinase CDK2, confirming that it is not a non-specific inhibitor.
Caption: Visual representation of Compound TF-HMPB's selectivity.
Biological Context and Significance
PARP1 in the DNA Damage Response
PARP1 acts as a primary sensor for DNA single-strand breaks (SSBs).[6][19] Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, such as histones. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[8]
In cancer cells with deficient homologous recombination (e.g., BRCA mutations), the inhibition of PARP1 prevents the repair of SSBs. These unrepaired SSBs are then converted into more lethal double-strand breaks (DSBs) during DNA replication. Since the cancer cells cannot efficiently repair these DSBs, this leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.
Caption: Role of PARP1 in Single-Strand Break Repair and its inhibition.
Conclusion
This guide has detailed the methodology and rationale for assessing the selectivity profile of the novel compound, this compound (Compound TF-HMPB). Based on our illustrative data, Compound TF-HMPB emerges as a highly potent and selective PARP1 inhibitor. Its significant selectivity over PARP2 and other PARP family members, such as the tankyrases, suggests the potential for a more targeted therapeutic effect with an improved safety profile compared to less selective inhibitors.
The presented experimental workflow provides a robust framework for researchers in drug development to characterize novel enzyme inhibitors. The ability to precisely quantify selectivity is a critical step in the journey from a chemical entity to a potential therapeutic agent. Further studies, including cellular assays and in vivo models, would be required to validate these findings and explore the full therapeutic potential of Compound TF-HMPB.
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A Head-to-Head Comparative Guide to Fluorinated Benzamide Analogs for Dopamine D2/D3 Receptor PET Imaging
This guide provides a comprehensive, in-depth comparison of fluorinated benzamide analogs, specifically focusing on their application as Positron Emission Tomography (PET) tracers for the dopamine D2 and D3 receptors. We will delve into the nuances of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tracer for their specific research needs.
Introduction: The Significance of Dopamine Receptor Imaging
Dopamine D2-like receptors, comprising D2, D3, and D4 subtypes, are pivotal G protein-coupled receptors (GPCRs) in the central nervous system.[1] Their signaling pathways are integral to numerous neurological processes, including motivation, cognition, and motor control.[2] Dysregulation of dopaminergic signaling is a hallmark of several neuropsychiatric disorders, such as schizophrenia and Parkinson's disease.[3] Consequently, the ability to non-invasively quantify and map these receptors in the living brain with PET is of paramount importance for both fundamental neuroscience research and clinical drug development.
Fluorinated benzamide analogs have emerged as a prominent class of PET radioligands for D2/D3 receptors due to their high affinity and selectivity. The introduction of fluorine-18 (¹⁸F), with its favorable half-life of 109.8 minutes, allows for centralized production and distribution to PET centers without an on-site cyclotron, a significant logistical advantage over carbon-11 (¹¹C) labeled tracers. This guide will focus on a head-to-head comparison of two widely studied ¹⁸F-labeled benzamide analogs: [¹⁸F]Fallypride and [¹⁸F]Desmethoxyfallypride .
Mechanism of Action: Targeting the Dopamine D2 Receptor
Fluorinated benzamide analogs act as antagonists at dopamine D2 receptors. In their resting state, D2 receptors are coupled to inhibitory G proteins (Gαi/o).[1] Upon binding of dopamine, the receptor undergoes a conformational change, leading to the dissociation of the G protein subunits and subsequent downstream signaling cascades, including the inhibition of adenylyl cyclase.[2] PET radioligands like [¹⁸F]Fallypride and [¹⁸F]Desmethoxyfallypride bind to these receptors, and their concentration in different brain regions, as detected by the PET scanner, reflects the density of the receptors.
Below is a simplified representation of the dopamine D2 receptor signaling pathway.
Caption: Dopamine D2 Receptor Signaling Pathway.
Head-to-Head Comparison: [¹⁸F]Fallypride vs. [¹⁸F]Desmethoxyfallypride
The choice between [¹⁸F]Fallypride and its analog, [¹⁸F]Desmethoxyfallypride, depends critically on the research question, particularly whether the focus is on striatal or extrastriatal dopamine receptors.
Binding Affinity and In Vitro Characteristics
Both radiotracers exhibit high affinity for dopamine D2/D3 receptors. However, subtle differences in their chemical structure lead to distinct in vitro binding profiles. Generally, salicylamides (like fallypride) show higher potency in inhibiting [³H]spiperone binding compared to their corresponding benzamide counterparts.[4] The affinity of these ligands is a crucial determinant of their in vivo performance. For instance, (S)-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(3-[¹⁸F]fluoropropyl)benzamide was found to have a lower in vitro binding affinity for the D-2 receptor than its salicylamide analog.[5]
| Analog | Key In Vitro Characteristics | Reference |
| [¹⁸F]Fallypride | High affinity for D2/D3 receptors. | |
| [¹⁸F]Desmethoxyfallypride | High affinity, with properties analogous to ¹¹C-raclopride.[6] |
In Vivo Performance: A Tale of Two Tracers
The primary distinction between [¹⁸F]Fallypride and [¹⁸F]Desmethoxyfallypride lies in their in vivo kinetics and suitability for imaging different brain regions.
[¹⁸F]Fallypride is renowned for its ability to visualize both high-density striatal and low-density extrastriatal D2/D3 receptors.[7][8] This makes it an invaluable tool for studies investigating cortical and subcortical dopamine function. However, this advantage comes at the cost of a longer required scan duration to reach equilibrium, often necessitating imaging protocols of 120 minutes or more.[7][9]
[¹⁸F]Desmethoxyfallypride , on the other hand, is characterized by faster kinetics.[7][8] Equilibrium in the striatum is reached more rapidly, allowing for shorter scan times of around 60-90 minutes.[7][10] This makes it a more suitable candidate for clinical routine and for studies involving pharmacological challenges or behavioral tasks where repeated scans or shorter acquisition times are beneficial.[7][8] The trade-off is its limited ability to reliably visualize extrastriatal regions with low receptor densities.[7]
Comparative In Vivo Data in Rodents:
| Parameter | [¹⁸F]Fallypride | [¹⁸F]Desmethoxyfallypride | Reference |
| Scan Duration (Equilibrium) | ~120 min (striatum) | ~60 min (striatum) | [7] |
| Extrastriatal Visualization | Yes (e.g., colliculi, substantia nigra) | No (not clearly visible) | [7] |
| Binding Potential (BPND) in Striatum | 15.1 ± 1.7 | 1.8 ± 0.2 | [7] |
| Binding Potential (BPND) in Dorsal Striatum (rat) | 14.4 | 2.2 | [8] |
| Binding Potential (BPND) in Ventral Striatum (rat) | 6.8 | 2.7 | [8] |
| Binding Potential (BPND) in Substantia Nigra/VTA (rat) | 1.3 | 0.8 | [8] |
BPND (Binding Potential, non-displaceable) is a measure of receptor density and affinity.
The higher BPND of [¹⁸F]Fallypride reflects its slower dissociation from the D2/D3 receptors, contributing to its utility in imaging low-density receptor regions. Conversely, the lower BPND and faster kinetics of [¹⁸F]Desmethoxyfallypride make it more sensitive to changes in endogenous dopamine levels, a desirable characteristic for studies investigating dopamine release.[6]
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key experiments involving these fluorinated benzamide analogs.
Radiosynthesis of [¹⁸F]Fallypride and [¹⁸F]Desmethoxyfallypride
The synthesis of both tracers typically involves a nucleophilic substitution reaction with [¹⁸F]fluoride on a suitable precursor molecule.
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A Senior Application Scientist's Guide to the Independent Verification of a Novel Benzamide's Anti-Cancer Properties
This guide provides a comprehensive framework for the independent verification and comparative analysis of a novel benzamide compound, hereafter referred to as "NB-1," with potential anti-cancer properties. We will operate under the hypothesis that NB-1 functions as a Histone Deacetylase (HDAC) inhibitor, a common mechanism for this class of compounds.[1][2][3] This guide is designed for drug development professionals and researchers, offering a logical, self-validating workflow from initial cytotoxicity screening to preliminary mechanism of action studies.
The Rationale: Why Benzamides and Why Independent Verification?
Benzamide derivatives represent a versatile chemical scaffold that has given rise to numerous potent anti-tumor agents.[1] Their ability to be chemically modified allows for interaction with a wide array of biological targets crucial for cancer cell survival and proliferation.[1][4] A significant subset of these compounds function as Histone Deacetylase (HDAC) inhibitors.[1][2] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and the silencing of critical tumor suppressor genes.[1] By inhibiting HDACs, benzamide derivatives can induce histone hyperacetylation, relax chromatin structure, and restore the expression of these silenced genes, ultimately leading to cell cycle arrest and apoptosis.[1][2]
Independent verification is the cornerstone of preclinical drug development. It ensures that initial findings are reproducible, robust, and not an artifact of a specific experimental setup. This guide outlines a systematic approach to validate the efficacy of NB-1 and compare it against a well-established chemotherapeutic agent, Doxorubicin, providing a clear benchmark for its potential.
The Experimental Blueprint: A Multi-Faceted Approach
Our verification process is structured as a logical cascade, where each experiment builds upon the last to create a cohesive biological narrative. We begin by asking a broad question— "Is NB-1 cytotoxic to cancer cells?"—and progressively refine our inquiry to understand the specific mechanisms driving its activity.
Caption: A logical workflow for the independent verification of a novel anti-cancer compound.
Phase 1: Assessing Cytotoxicity with the XTT Assay
The Scientific Question: Does NB-1 reduce the viability of cancer cells, and how does its potency compare to Doxorubicin?
Causality Behind Experimental Choice: We select the XTT assay over the traditional MTT assay to assess cell viability. The core principle for both is the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[5] However, the formazan product of XTT is water-soluble, eliminating the need for a separate solubilization step with an organic solvent like DMSO.[5][6] This simplifies the workflow, reduces handling errors, and improves reproducibility, making it ideal for screening applications.[6]
Detailed Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed human breast cancer (MCF-7) and colon cancer (HCT-116) cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions for NB-1 and Doxorubicin (e.g., from 0.01 µM to 100 µM). Add these compounds to the respective wells and include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Reagent Preparation: Shortly before the incubation period ends, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.[5]
-
XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background noise.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC50) for each compound.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) after 48h Incubation |
| NB-1 | MCF-7 | 1.5 |
| HCT-116 | 2.8 | |
| Doxorubicin | MCF-7 | 0.8 |
| HCT-116 | 1.2 |
Interpretation: The hypothetical data suggests that NB-1 exhibits potent cytotoxic activity against both cell lines, albeit with a slightly higher IC50 than the standard-of-care, Doxorubicin. This warrants further investigation into its mechanism of cell death.
Phase 2: Quantifying Apoptosis Induction
The Scientific Question: Is the observed cytotoxicity due to programmed cell death (apoptosis)?
Causality Behind Experimental Choice: Having established that NB-1 is cytotoxic, we must determine the mode of cell death. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis.[7] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore, can identify these early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic or necrotic cells where membrane integrity is compromised. Using these two markers with flow cytometry allows for the precise quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Detailed Experimental Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment: Seed MCF-7 and HCT-116 cells in 6-well plates. Once they reach 70-80% confluency, treat them with NB-1 and Doxorubicin at their respective IC50 concentrations for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells and combine them with the supernatant. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
Data Presentation: Comparative Apoptosis Induction
| Treatment (at IC50) | Cell Line | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | MCF-7 | 3.1 | 1.5 |
| NB-1 | MCF-7 | 35.2 | 10.4 |
| Doxorubicin | MCF-7 | 40.5 | 12.1 |
Interpretation: The data clearly indicates that NB-1 induces a significant shift in the cell population towards early and late apoptosis compared to the vehicle control, confirming that apoptosis is a primary mechanism of its cytotoxic action.
Phase 3: Investigating Cell Cycle Arrest
The Scientific Question: Does NB-1 interfere with the normal progression of the cell cycle?
Causality Behind Experimental Choice: Many anti-cancer agents, particularly HDAC inhibitors, exert their effects by causing cell cycle arrest, which prevents cancer cells from proliferating and can subsequently trigger apoptosis.[2][10] We use flow cytometry with propidium iodide (PI) staining to analyze the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M).[11][12] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[11] This allows us to quantify the percentage of the cell population in each phase.
Detailed Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat MCF-7 cells with NB-1 at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.[11]
-
Data Analysis: Use cell cycle analysis software to model the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.[11]
Data Presentation: Effect on Cell Cycle Distribution
| Treatment (MCF-7) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.4 | 29.8 | 14.8 |
| NB-1 (IC50) | 72.1 | 15.3 | 12.6 |
Interpretation: Treatment with NB-1 leads to a significant accumulation of cells in the G0/G1 phase and a corresponding decrease in the S phase population. This suggests that NB-1 induces a G1 cell cycle arrest, preventing cells from entering the DNA synthesis phase and thus halting proliferation.
Phase 4: Validating the Mechanism of Action
The Scientific Question: Does NB-1 function as an HDAC inhibitor and activate the apoptotic machinery as hypothesized?
Causality Behind Experimental Choice: Western blotting is a robust and widely used technique to detect and quantify specific proteins within a complex mixture, making it indispensable for studying signaling pathways.[13][14][15] To validate our hypothesis, we will probe for key protein markers. An increase in acetylated Histone H3 (Ac-H3) serves as a direct indicator of HDAC inhibition. The cleavage of Caspase-3 into its active form is a central event in the execution phase of apoptosis.[16] Therefore, detecting these changes provides strong evidence for NB-1's proposed mechanism.
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A Comparative Assessment of the Therapeutic Index for Novel Benzamide Derivatives: A Case Study of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide
This guide provides a comprehensive framework for assessing the therapeutic index of novel chemical entities, using the hypothetical compound 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide as a case study. As direct biological data for this specific molecule is not publicly available, this document serves as an in-depth, instructional guide for researchers, scientists, and drug development professionals on the principles and experimental workflows involved in such an evaluation. We will postulate a therapeutic application for our compound of interest based on the known activities of structurally related molecules and compare its hypothetical therapeutic index to established drugs in the same class.
Introduction: The Critical Role of the Therapeutic Index in Drug Development
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[1] A wider therapeutic window—the range of doses that are effective without being toxic—is a hallmark of a safer medication.[1] For drug development professionals, establishing a favorable therapeutic index is a critical milestone in the journey from a promising compound to a viable therapeutic agent.
Substituted benzamides are a versatile class of compounds with a wide range of pharmacological activities, including antipsychotic, antiemetic, and antidepressant effects, often through the modulation of dopamine and serotonin receptors.[2][3] The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to target proteins, which can be particularly advantageous for central nervous system (CNS) agents.[4][5][6]
Given these precedents, we will hypothesize that This compound is a novel antipsychotic agent that, like the substituted benzamide amisulpride, exerts its effects through antagonism of the dopamine D2 receptor.[3][7][8] This guide will therefore compare its hypothetical therapeutic index to existing antipsychotic medications.
Conceptual Framework for Therapeutic Index Determination
The therapeutic index is most commonly calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50).[9] In preclinical animal studies, the median lethal dose (LD50) is often used as a surrogate for the TD50.[10]
-
ED50 (Median Effective Dose): The dose of a drug that produces a desired therapeutic effect in 50% of the population.[11][12]
-
TD50 (Median Toxic Dose): The dose of a drug that produces a specific toxic effect in 50% of the population.[9]
-
LD50 (Median Lethal Dose): The dose of a drug that is lethal to 50% of the animal population under study.[10][13]
A higher TI value indicates a greater margin of safety.[9] For instance, a drug with a TI of 10 would require a tenfold increase in the effective dose to reach the toxic dose in 50% of the population. Drugs with a narrow therapeutic index require careful dose monitoring to avoid adverse effects.[1]
Comparative Analysis: Hypothetical Data for this compound vs. Existing Antipsychotics
For the purpose of this guide, we will assign hypothetical, yet plausible, preclinical data to our novel benzamide and compare it to established antipsychotic drugs.
| Drug | Class | Primary Mechanism of Action | Hypothetical/Reported Preclinical ED50 (mg/kg) | Hypothetical/Reported Preclinical LD50 (mg/kg) | Calculated Therapeutic Index (LD50/ED50) |
| This compound | Novel Benzamide | Dopamine D2 Receptor Antagonist | 5 | 500 | 100 |
| Haloperidol | First-Generation Antipsychotic | Dopamine D2 Receptor Antagonist | 0.1 | 15 | 150 |
| Risperidone | Second-Generation Antipsychotic | Serotonin 5-HT2A and Dopamine D2 Receptor Antagonist | 0.04 | 50 | 1250 |
| Amisulpride | Substituted Benzamide | Selective Dopamine D2/D3 Receptor Antagonist | 20 | >2000 | >100 |
Note: The ED50 and LD50 values for existing drugs are illustrative and can vary based on the animal model and specific experimental conditions.
Experimental Protocols for Therapeutic Index Determination
The following sections provide detailed, step-by-step methodologies for the key experiments required to determine the therapeutic index of a novel compound.
This initial screen provides an early indication of a compound's potential for cellular toxicity.
Objective: To determine the concentration of the test compound that reduces the viability of cultured cells by 50% (IC50).
Methodology:
-
Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with a range of concentrations and include a vehicle control (e.g., <0.5% DMSO).[14]
-
Incubation: Incubate the treated cells for 24-72 hours.[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
This model is a classic behavioral assay to evaluate the efficacy of antipsychotic drugs.
Objective: To determine the ED50 of the test compound for suppressing a conditioned avoidance response.
Methodology:
-
Animal Acclimation: Acclimate male Wistar rats to the testing environment and the shuttle box apparatus.
-
Training: Train the rats to avoid an electric foot shock (unconditioned stimulus) by moving to the other side of the shuttle box upon presentation of an auditory cue (conditioned stimulus).
-
Compound Administration: Divide the trained animals into groups and administer different doses of this compound or a vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Testing: At the time of expected peak drug effect, place the animals in the shuttle box and present the conditioned stimulus. Record whether the animal successfully avoids the foot shock.
-
Data Analysis: For each dose group, calculate the percentage of animals that fail to produce the conditioned avoidance response. Determine the ED50 using probit analysis.
This study is essential for determining the acute lethality of a new compound and must be conducted in compliance with ethical guidelines.[15][16][17][18][19]
Objective: To determine the LD50 of the test compound following a single administration.
Methodology:
-
Animal Selection: Use a single sex of a standard rodent species (e.g., female BALB/c mice), as females are often more sensitive to acute toxic effects.[13]
-
Dose Range Finding: Conduct a preliminary study with a small number of animals to identify an appropriate range of doses.
-
Main Study (Up-and-Down Procedure - OECD 425): This method minimizes the number of animals used.[20]
-
Administer a starting dose to a single animal.
-
If the animal survives, the next animal receives a higher dose.
-
If the animal dies, the next animal receives a lower dose.
-
Continue this process until the stopping criteria are met.
-
-
Observation: Observe the animals for at least 14 days for signs of toxicity and mortality.[13]
-
Data Analysis: Calculate the LD50 using the maximum likelihood method based on the outcomes of the up-and-down procedure.
Visualization of Key Processes
Caption: Workflow for determining the therapeutic index of a novel compound.
Conclusion and Future Directions
This guide has outlined a comprehensive, albeit hypothetical, approach to assessing the therapeutic index of the novel compound this compound. By postulating its activity as a dopamine D2 antagonist, we have been able to frame a direct comparison with existing antipsychotic drugs and provide detailed experimental protocols for determining its efficacy and toxicity.
The journey of a drug from the laboratory to the clinic is long and requires rigorous evaluation at every stage. The therapeutic index is a cornerstone of this evaluation, providing a critical measure of a drug's safety profile. While the data presented for our novel benzamide is hypothetical, the methodologies and principles described herein represent the gold standard for preclinical drug development. Future research on this compound and other novel benzamides should focus on elucidating their precise mechanisms of action and conducting these essential preclinical studies to determine their true therapeutic potential.
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A Researcher's Guide to Statistical Validation of Experimental Data in Benzamide Studies
The Imperative of Statistical Rigor in Preclinical Research
This guide will navigate the statistical landscape relevant to benzamide studies, moving from foundational analytical method validation to the nuanced analysis of complex biological assays.
I. Foundational Pillar: Statistical Validation of Analytical Methods
Before we can have confidence in the biological data generated in benzamide studies, we must first validate the analytical methods used to obtain that data.[7] Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose. Key parameters for validation include specificity, linearity, accuracy, precision, and robustness.[8][9]
Core Statistical Tools for Analytical Method Validation
| Parameter | Purpose | Common Statistical Tools |
| Specificity | To ensure the analytical method unequivocally measures the analyte of interest in the presence of other components.[9] | Visual inspection of chromatograms or spectra, comparison of results from samples with and without the analyte. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the analytical signal over a defined range.[9] | Linear regression analysis (y = mx + c), calculation of the coefficient of determination (R²).[8] |
| Accuracy | To determine the closeness of the measured value to the true value. | Calculation of mean, standard deviation, and percent recovery. Student's t-test can be used to compare the measured mean to a known reference value.[8] |
| Precision | To assess the degree of scatter among a series of measurements from the same homogeneous sample.[9] | Calculation of standard deviation (SD) and relative standard deviation (RSD). Analysis of Variance (ANOVA) can be used to assess precision under different conditions (e.g., different days, analysts).[8] |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] | Experimental design (e.g., factorial design) followed by ANOVA to identify significant effects of varied parameters. |
Experimental Protocol: Validation of a High-Performance Liquid Chromatography (HPLC) Method for a Novel Benzamide Derivative
-
Specificity:
-
Analyze a blank sample (matrix without the analyte), a placebo sample (matrix with all components except the analyte), and a sample spiked with the benzamide derivative.
-
Demonstrate that no interfering peaks are observed at the retention time of the benzamide derivative.
-
-
Linearity:
-
Prepare a series of at least five standard solutions of the benzamide derivative at different concentrations spanning the expected working range.
-
Inject each standard in triplicate and record the peak area.
-
Plot the mean peak area against the concentration and perform a linear regression analysis. The R² value should typically be ≥ 0.99.
-
-
Accuracy:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the benzamide derivative into the matrix.
-
Analyze each sample in triplicate.
-
Calculate the percent recovery for each sample. The mean recovery should be within an acceptable range (e.g., 98-102%).
-
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
Calculate the RSD for each set of measurements. The RSD should be below a predefined threshold (e.g., < 2%).
-
II. Deciphering Target Engagement: Statistical Analysis of Receptor Binding and Enzyme Kinetics Data
A significant portion of benzamide research focuses on characterizing the interaction of these compounds with their molecular targets, which are often G protein-coupled receptors (GPCRs) or enzymes.[1][10]
A. Receptor Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of a benzamide compound for its receptor.[1][11] The two primary types are saturation and competition binding assays.[12]
Key Parameters and Statistical Analysis:
| Assay Type | Key Parameters | Statistical Analysis |
| Saturation Binding | Kd (Equilibrium Dissociation Constant): A measure of the radioligand's affinity for the receptor.[13] Bmax (Maximum Receptor Density): The total number of receptors in the sample.[13] | Non-linear regression analysis of specific binding versus radioligand concentration, fitting the data to a one-site binding model.[11][13] |
| Competition Binding | IC50 (Inhibitory Concentration 50%): The concentration of the unlabeled benzamide compound that displaces 50% of the specific binding of the radioligand. Ki (Inhibition Constant): An indirect measure of the affinity of the unlabeled compound for the receptor, calculated from the IC50.[1] | Non-linear regression analysis of the percent specific binding versus the logarithm of the competitor concentration, fitting to a sigmoidal dose-response curve.[10] The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][10] |
Experimental Protocol: Competition Radioligand Binding Assay
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation expressing the target receptor, a fixed concentration of a suitable radioligand (typically at or below its Kd), and a range of concentrations of the unlabeled benzamide test compound.[1]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.[1]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[1]
-
Data Analysis:
-
Define total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of a known saturating ligand).
-
Calculate specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the benzamide compound and fit the data using non-linear regression to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.[1]
-
Caption: Workflow for a competition radioligand binding assay.
B. Enzyme Kinetics
Many benzamide derivatives exert their therapeutic effects by inhibiting or activating enzymes such as IMP dehydrogenase, histone deacetylases (HDACs), or glucokinase.[3][10][14] The statistical analysis of enzyme kinetic data is crucial for determining the mechanism of action and potency of these compounds.
Key Parameters and Statistical Analysis:
| Parameter | Description | Statistical Analysis |
| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. | Non-linear regression analysis of reaction velocity versus substrate concentration, fitting to the Michaelis-Menten equation.[15] |
| Vmax (Maximum Velocity) | The maximum rate of the enzymatic reaction. | Determined from the same non-linear regression analysis as Km.[15] |
| IC50 (Inhibitory Concentration 50%) | The concentration of the benzamide inhibitor that reduces enzyme activity by 50%. | Non-linear regression of enzyme activity versus log inhibitor concentration.[15] |
| Ki (Inhibition Constant) | A measure of the inhibitor's binding affinity. | Determined from global non-linear regression analysis of data from multiple substrate and inhibitor concentrations, fitting to models for competitive, non-competitive, or mixed inhibition.[16][17] |
III. Assessing Functional Consequences and Cellular Effects
Beyond target binding, it is essential to validate the functional effects of benzamide compounds. This often involves cellular assays that measure downstream signaling events or phenotypic outcomes like cell proliferation.
A. Functional Assays (e.g., cAMP Assays)
For benzamides targeting GPCRs, such as dopamine D2 receptor antagonists, functional assays like cAMP assays are used to confirm their antagonist activity.[1][10]
Statistical Comparison:
| Statistical Test | Application | Advantages | Limitations |
| Non-linear Regression (Sigmoidal Dose-Response) | To determine the IC50 or EC50 from concentration-response curves. | Provides a quantitative measure of potency. | Assumes a standard dose-response relationship. |
| Two-way ANOVA followed by post-hoc tests | To compare the effects of the benzamide compound at different concentrations against a control and/or agonist. | Allows for the assessment of interactions between the compound and an agonist. | Requires multiple comparisons, which can increase the risk of Type I errors if not corrected for. |
B. Cellular Assays (e.g., Antiproliferative Assays)
For benzamides being investigated as anti-cancer agents, their effect on cell viability is a key measure.
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Unraveling the Mechanism of Action of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide: A Guide Based on Available Evidence
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide is a fluorinated benzamide derivative. The benzamide scaffold is a common feature in a variety of pharmacologically active molecules, exhibiting a broad spectrum of biological activities. However, a comprehensive review of peer-reviewed literature reveals a significant gap in the understanding of the specific mechanism of action for this particular compound. While its chemical structure is defined and it is available from several suppliers, dedicated studies elucidating its molecular targets and downstream signaling pathways are not publicly available at this time.[1][2][3][4]
This guide aims to provide a transparent overview of the current state of knowledge. In the absence of direct evidence, we will explore the known biological activities of structurally related benzamide compounds to offer potential avenues for future investigation into the mechanism of this compound.
Hypothesized Mechanisms of Action Based on Structurally Related Compounds
The broader family of benzamide derivatives has been shown to interact with a range of biological targets. These established mechanisms for related compounds can serve as a starting point for forming hypotheses about the function of this compound.
Potential as an Antimicrobial or Antifungal Agent
Several studies have highlighted the antimicrobial and antifungal properties of various N-benzamide derivatives.[5] For instance, certain novel benzamide compounds have demonstrated significant activity against bacterial strains like B. subtilis and E. coli, as well as various fungi.[5][6] The mechanism often involves the disruption of microbial cellular processes, though the specific targets can vary.
Possible Role as an Enzyme Inhibitor
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: A number of benzamide derivatives have been identified as inhibitors of FAAH, an enzyme responsible for the degradation of endocannabinoids like anandamide.[7] Inhibition of FAAH leads to increased endocannabinoid levels, which can produce analgesic and anti-inflammatory effects. The structural features of this compound could potentially allow it to interact with the active site of FAAH.
-
Cyclooxygenase (COX) Inhibition: Some N-acylbenzamides have been reported as novel COX inhibitors with anti-inflammatory and antiplatelet activities.[8] These compounds work by blocking the production of prostaglandins, key mediators of inflammation and pain.
Interaction with Protein Receptors
Fluorinated benzamides have been investigated for their ability to bind to various protein receptors. The position of the fluorine atom on the benzene ring can significantly influence binding affinities with enzymes and receptors.[9] Molecular docking studies on similar compounds have explored their interactions with protein targets, suggesting that this compound might also exhibit specific binding to protein receptors.[9]
Proposed Experimental Workflow for Elucidating the Mechanism of Action
To determine the precise mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines key experiments that could be performed.
Caption: A proposed experimental workflow for elucidating the mechanism of action.
Step-by-Step Methodologies
1. Broad Phenotypic Screening:
-
Objective: To identify the general biological effect of the compound.
-
Protocol:
-
Select a diverse panel of cell lines (e.g., cancer cell lines, immune cells, neuronal cells) and microorganisms (bacteria, fungi).
-
Treat the cells/microorganisms with a range of concentrations of this compound.
-
Assess various phenotypic endpoints, such as cell viability (MTT assay), apoptosis (caspase activity assay), cell cycle progression (flow cytometry), and antimicrobial activity (minimum inhibitory concentration determination).
-
2. Target Identification using Affinity-Based Methods:
-
Objective: To identify the direct binding partners of the compound.
-
Protocol:
-
Immobilize this compound onto a solid support (e.g., agarose beads) to create an affinity matrix.
-
Incubate the affinity matrix with cell lysates.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
3. Target Validation:
-
Objective: To confirm that the identified binding partners are responsible for the observed biological effects.
-
Protocol:
-
Enzymatic Assays: If a candidate target is an enzyme, perform in vitro enzymatic assays to determine if the compound directly inhibits or activates its activity.
-
Cellular Thermal Shift Assay (CETSA): Assess target engagement in intact cells by measuring the change in thermal stability of the target protein upon compound binding.
-
Genetic Approaches: Use techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene to see if this phenocopies the effect of the compound.
-
4. Pathway Analysis:
-
Objective: To understand the downstream signaling pathways affected by the compound's interaction with its target.
-
Protocol:
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in the signaling pathway downstream of the identified target.
-
Reporter Gene Assays: Use reporter constructs to measure the activity of transcription factors that are regulated by the signaling pathway of interest.
-
Comparison with Potential Alternatives
Without established experimental data on the performance of this compound, a direct comparison with alternative compounds is speculative. However, should this compound be found to act through one of the hypothesized mechanisms, a comparative framework can be established.
Table 1: Hypothetical Comparison of this compound with Known Inhibitors
| Feature | This compound | Known FAAH Inhibitor (e.g., PF-04457845)[7] | Known COX-2 Inhibitor (e.g., Celecoxib) |
| Target | To be determined | Fatty Acid Amide Hydrolase (FAAH) | Cyclooxygenase-2 (COX-2) |
| Potency (IC50) | To be determined | Nanomolar range | Nanomolar to micromolar range |
| Selectivity | To be determined | High selectivity for FAAH | Selective for COX-2 over COX-1 |
| In Vivo Efficacy | To be determined | Demonstrated in pain and inflammation models | Demonstrated in pain and inflammation models |
| Adverse Effects | To be determined | Generally well-tolerated in pre-clinical studies | Potential for cardiovascular and gastrointestinal side effects |
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be elucidated, the rich pharmacology of the benzamide class of molecules provides a fertile ground for hypothesis generation. The proposed experimental workflow offers a clear path forward for researchers to systematically investigate its biological function. Future studies should focus on comprehensive screening to identify its molecular target(s) and subsequent validation and pathway analysis. Such research will be crucial in determining the therapeutic potential of this compound and its place among existing pharmacological agents.
References
A comprehensive list of references will be compiled upon the availability of specific peer-reviewed studies on this compound. The currently cited articles provide a general background on the synthesis and biological activities of related benzamide compounds.
Sources
- 1. 125290-71-3|this compound|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 125290-71-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound [cymitquimica.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed protocol for the safe disposal of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide, ensuring the protection of personnel and the environment.
While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its chemical structure as a fluorinated benzamide derivative provides a clear basis for establishing a rigorous disposal procedure grounded in established principles for handling halogenated organic compounds.
Hazard Assessment and Classification
This compound is a halogenated organic compound. Due to the presence of fluorine atoms on the benzene ring, it is classified as a halogenated organic waste[1][2]. Such compounds are typically considered hazardous waste and require disposal through a licensed hazardous waste facility[3][4]. The benzamide functional group and its derivatives can also present toxicological concerns[5]. Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls at all times.
Key Hazard Considerations:
-
Toxicity: Benzamide derivatives can be harmful if swallowed, inhaled, or absorbed through the skin[5].
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require specialized disposal methods like high-temperature incineration[1][6].
-
Regulatory Status: Assumed to be a hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to its chemical properties[3].
| Hazard Category | Description | Recommended PPE |
| Acute Toxicity (Oral) | Harmful if swallowed.[7] | Standard laboratory PPE (lab coat, safety glasses, gloves). |
| Skin Irritation | May cause skin irritation upon contact.[7][8] | Nitrile gloves, lab coat. |
| Eye Irritation | May cause serious eye irritation.[7][8] | Safety glasses or goggles. |
| Halogenated Organic | Requires segregation and special disposal.[1][6] | Standard laboratory PPE. |
Segregation and Waste Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the point of generation is the most critical step in ensuring safe and compliant disposal[9][10]. Mixing of incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process[11].
Protocol for Waste Collection:
-
Designate a Waste Container:
-
Labeling:
-
As soon as the first drop of waste is added, label the container with the words "Hazardous Waste"[4][6].
-
Clearly list all chemical constituents, including "this compound" and any solvents used. Avoid abbreviations or chemical formulas[12].
-
Indicate the approximate concentrations or volumes of each component[1].
-
-
Waste Accumulation:
-
Collect all waste containing this compound, including unused neat material, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in the designated container.
-
Keep the waste container closed at all times, except when adding waste, to prevent the release of vapors[2][12].
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[11][13]. The SAA should be under the direct control of laboratory personnel[3].
-
-
Avoid Mixing:
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Storage and Final Disposition
Proper storage of hazardous waste is essential to prevent accidents and ensure regulatory compliance.
-
Satellite Accumulation Area (SAA): The designated SAA must be at or near the point of waste generation and under the control of laboratory personnel[11][13].
-
Secondary Containment: Place the halogenated waste container in a secondary containment bin to prevent spills from reaching the environment[9][10].
-
Container Full: Once the waste container is nearly full (do not overfill), or if you are discontinuing the use of this chemical, arrange for its disposal[9].
-
Contacting EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste[13]. Do not move the waste to other laboratories or unapproved storage areas[13].
-
Final Disposal: Your EHS department will arrange for the transport of the waste to a licensed hazardous waste disposal facility, where it will likely be destroyed via high-temperature incineration, the preferred method for halogenated organic compounds[1][4].
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's emergency number or EHS.
-
Small Spills: For small spills that you are trained to handle:
-
Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the spill using an inert absorbent material, such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal[7].
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[5][7].
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[5][7].
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention[5].
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[5][7].
-
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner.
References
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Temple University. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents. Retrieved from [Link]
-
American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
ScienceLab.com. (2010, June 10). Material Safety Data Sheet. Retrieved from [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. actylislab.com [actylislab.com]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. echemi.com [echemi.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. actenviro.com [actenviro.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Safe Handling of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide: A Comprehensive Guide to Personal Protective Equipment and Disposal
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: As a novel compound, 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide lacks a comprehensive, publicly available safety profile. Therefore, this guide is constructed upon the foundational principles of chemical safety and by extrapolating data from structurally analogous compounds, namely fluorinated aromatic amides. The protocols outlined herein are designed to be robust and to prioritize operator safety under the precautionary principle. Every step is rooted in established safety standards for handling new chemical entities (NCEs) in a research and development setting.
Hazard Assessment: A Structurally-Informed Analysis
To establish the appropriate level of personal protective equipment (PPE), we must first infer the potential hazards of this compound by analyzing its constituent parts: a trifluorinated benzene ring and a substituted benzamide.
-
Fluorinated Aromatic Core: The trifluorophenyl group suggests potential for persistence and metabolic toxicity. Halogenated organic compounds can exhibit irritant properties and may be harmful if absorbed through the skin or inhaled.[1]
-
Amide Linkage: Aromatic amides as a class can present various hazards. For example, Benzamide is harmful if swallowed and is suspected of causing genetic defects.[2] Other substituted benzamides are known to cause skin and serious eye irritation, as well as respiratory irritation.[3]
Based on these analogs, we will operate under the assumption that this compound presents the following potential hazards until proven otherwise.
| Potential Hazard | Basis for Assumption (Analogous Compounds) | Potential Routes of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed (o-(Trifluoromethyl)benzamide, Benzamide).[3] | Ingestion |
| Skin Irritation/Corrosion | Causes skin irritation (o-(Trifluoromethyl)benzamide).[3] | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation (o-(Trifluoromethyl)benzamide).[3] | Eye Contact |
| Respiratory Irritation | May cause respiratory irritation (o-(Trifluoromethyl)benzamide).[3] | Inhalation |
| Germ Cell Mutagenicity | Suspected of causing genetic defects (Benzamide).[2] | Ingestion, Inhalation, Dermal Contact |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a dynamic risk mitigation strategy. The following protocol is designed as a self-validating system to ensure maximum protection.
Step 1: Foundational PPE (Required for all handling operations)
This is the minimum standard for entering any laboratory area where the compound is present.
-
Eye Protection: Chemical splash goggles are mandatory. The risk of serious eye irritation from even a small particle or splash necessitates a complete seal around the eyes.[4]
-
Body Protection: A flame-resistant laboratory coat, fully buttoned with sleeves extended to the wrist, is required.[1]
-
Footwear: Fully enclosed, chemical-resistant shoes must be worn.[5]
Step 2: Task-Specific PPE Augmentation
Depending on the specific procedure, the foundational PPE must be augmented as follows. The workflow below illustrates the decision-making process.
Caption: PPE selection workflow based on the handling task.
Detailed PPE Specifications:
-
Hand Protection: Given the potential for skin irritation and absorption, double-gloving is the required standard.[1]
-
Inner Glove: Standard nitrile examination glove.
-
Outer Glove: A chemical-resistant glove such as neoprene or thicker-gauge nitrile. Always consult the glove manufacturer's compatibility chart for resistance to the solvents in use.[6]
-
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, or if aerosolization is possible, respiratory protection is essential. A NIOSH-approved respirator with N95 (for particulates) or organic vapor cartridges should be used.[2]
-
Face Protection: When there is a significant risk of splashing (e.g., large volume transfers, reactions under pressure), a full-face shield must be worn over chemical splash goggles.[6]
Operational Plan: From Receipt to Reaction
Safe handling is a procedural sequence. Following these steps minimizes exposure and ensures containment.
Workflow for Safe Handling
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
